molecular formula C11H16N2O7 B12395565 N1-Methoxymethyl pseudouridine

N1-Methoxymethyl pseudouridine

Cat. No.: B12395565
M. Wt: 288.25 g/mol
InChI Key: GIZXLWBUPHRANC-FAZFRDGJSA-N
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Description

N1-Methoxymethyl pseudouridine is a useful research compound. Its molecular formula is C11H16N2O7 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O7

Molecular Weight

288.25 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1

InChI Key

GIZXLWBUPHRANC-FAZFRDGJSA-N

Isomeric SMILES

COCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N1-Methoxymethyl Pseudouridine: An In-Depth Technical Guide on its Presumed Mechanism of Action in mRNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the mechanism of action for N1-methylpseudouridine (m1Ψ) in mRNA translation. However, specific research on N1-methoxymethyl pseudouridine (B1679824) (m1Ψ-CH2-OCH3) is limited. This guide will primarily leverage the comprehensive data available for m1Ψ as a proxy to infer the mechanistic properties of m1Ψ-CH2-OCH3, a closely related analogue. All data and experimental protocols presented herein are based on studies of N1-methylpseudouridine unless otherwise specified.

Introduction

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. A key innovation driving this success is the use of chemically modified nucleotides to enhance the stability, translational efficacy, and safety of in vitro transcribed (IVT) mRNA. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, notably used in the Pfizer-BioNTech and Moderna COVID-19 vaccines[1]. This modification significantly improves protein expression from synthetic mRNA by modulating key aspects of its interaction with the cellular machinery. This technical guide delves into the core mechanisms by which N1-substituted pseudouridines, with a focus on m1Ψ, influence mRNA translation, providing a foundational understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action in mRNA Translation

The incorporation of m1Ψ into mRNA transcripts exerts a multi-faceted influence on their fate within the cell, primarily by enhancing translation efficiency, impacting translational fidelity, and reducing innate immunogenicity.

Enhanced Translation Efficiency

The substitution of uridine (B1682114) with m1Ψ boosts protein production through two primary mechanisms: bypassing the innate immune response that would otherwise inhibit translation and increasing the density of ribosomes on the mRNA transcript.

Unmodified IVT mRNA can be recognized by cellular pattern recognition receptors (PRRs) as foreign, triggering an innate immune response. This leads to the activation of Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By incorporating m1Ψ, the mRNA evades this immune surveillance, preventing the phosphorylation of eIF2α and thus allowing for sustained translation[2][3][4].

Furthermore, studies have shown that m1Ψ-modified mRNAs exhibit increased ribosome loading[2][3]. This increased ribosome density is thought to enhance the efficiency of translation initiation, possibly by promoting ribosome recycling on the same mRNA molecule or facilitating the recruitment of new ribosomes[2][3].

ModificationCell TypeFold Increase in Protein Expression (relative to unmodified mRNA)Reference
N1mΨHEK293T~10-fold[4]
N1mΨHeLa S10 extract~7-fold[2]
N1mΨPrimary human fibroblast-like synoviocytesSignificantly higher EGFP expression[5][6]
5mC/N1mΨA549, BJ, C2C12, HeLa, human primary keratinocytesOutperformed Ψ-containing mRNA[7]
Impact on Translational Fidelity

While enhancing translation, m1Ψ has been shown to influence the fidelity of the process, notably by inducing +1 ribosomal frameshifting and subtly modulating the accuracy of amino acid incorporation in a context-dependent manner.

Recent research has demonstrated that the presence of m1Ψ in an mRNA sequence can cause the ribosome to shift its reading frame by one nucleotide in the 3' direction (+1 frameshifting)[8][9]. This phenomenon is thought to be a consequence of m1Ψ-induced ribosome stalling at specific "slippery sequences" within the mRNA[8][9]. Such frameshifting can lead to the production of off-target proteins, which could have implications for the safety and efficacy of mRNA therapeutics.

Beyond frameshifting, studies have indicated that m1Ψ does not significantly alter the rate of amino acid addition by cognate tRNAs[10][11][12]. However, it can subtly modulate the fidelity of amino acid incorporation depending on the codon position and the specific tRNA involved[10][11][12]. Computational modeling suggests that these effects are due to altered energetics of the mRNA:tRNA interactions[10][11][12].

EffectExperimental SystemObservationReference
+1 Ribosomal FrameshiftingIn vitro translation and HeLa cells~8% of in-frame protein production for a Fluc+1FS reporter[8]
Amino Acid MiscodingIn vitro E. coli translation system and HEK293 cellsSubtle, context-dependent increase or decrease in misincorporation[10][11][12]
Reduced Innate Immunogenicity

A cornerstone of the utility of m1Ψ in mRNA therapeutics is its ability to dampen the innate immune response to exogenous mRNA. IVT mRNA, particularly due to double-stranded RNA (dsRNA) byproducts, is a potent activator of PRRs such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs)[13][14]. Activation of these receptors leads to the production of pro-inflammatory cytokines and type I interferons, which can both degrade the mRNA and inhibit translation.

The incorporation of m1Ψ into the mRNA transcript is thought to alter its conformation in a way that reduces its recognition by these innate immune sensors[14][15]. This leads to a significant reduction in the production of inflammatory cytokines like TNF-α, IL-6, and CXCL10[5][6].

ModificationCell TypeEffect on Cytokine Levels (relative to unmodified mRNA)Reference
N1mΨPrimary human fibroblast-like synoviocytesSuppressed IL-6, TNF-α, and CXCL10 upregulation[5][6]
N1mΨHuman whole bloodReduced activation of specific immune pathways[16]
N1mΨMouse modelReduced interferon response compared to U-mRNA[14]

Experimental Protocols

In Vitro Translation Assay

This protocol is adapted from methodologies used to assess the translational efficiency of modified mRNA in cell-free systems[3][17][18].

  • Preparation of mRNA: Synthesize capped and polyadenylated mRNA transcripts encoding a reporter protein (e.g., Firefly luciferase or GFP) by in vitro transcription. For modified mRNA, replace UTP with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) in the transcription reaction. Purify the resulting mRNA.

  • In Vitro Translation Reaction:

    • Thaw rabbit reticulocyte lysate or a human cell-based lysate (e.g., HeLa cell lysate) on ice.

    • Prepare a reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if monitoring by autoradiography), an energy-generating system (ATP, GTP, creatine (B1669601) phosphate, and creatine kinase), and RNase inhibitors.

    • Add the unmodified or m1Ψ-modified mRNA to the reaction mixture to a final concentration of approximately 20-80 µg/mL.

    • Incubate the reaction at 30-37°C for 60-90 minutes.

  • Analysis of Protein Expression:

    • For Luciferase: Add luciferase substrate and measure the resulting luminescence using a luminometer.

    • For GFP: Measure fluorescence using a fluorometer.

    • For Radiolabeled Protein: Separate the translation products by SDS-PAGE and visualize by autoradiography.

Ribosome Profiling

This protocol provides a general workflow for ribosome profiling to determine ribosome density on mRNA transcripts, based on established methods[19][20][21][22][23].

  • Cell Culture and Treatment: Culture cells of interest to the desired density. Treat with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

  • Cell Lysis and Nuclease Digestion: Lyse the cells in a buffer containing the elongation inhibitor. Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolation of Ribosome-Protected Fragments (RPFs):

    • Load the nuclease-treated lysate onto a sucrose (B13894) density gradient and separate the monosome fraction by ultracentrifugation.

    • Extract the RNA from the monosome fraction.

    • Isolate the RPFs (typically ~28-30 nucleotides) by size-exclusion chromatography or denaturing polyacrylamide gel electrophoresis.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR.

    • Sequence the resulting library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the ribosome footprint density along each mRNA.

Cellular Immunogenicity Assay

This protocol is based on methods used to assess the innate immune response to modified mRNA in cultured cells[1][9][16][24][].

  • Cell Culture and Transfection:

    • Plate immune-competent cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) in a multi-well plate.

    • Complex the unmodified or m1Ψ-modified mRNA with a lipid-based transfection reagent.

    • Add the mRNA-lipid complexes to the cells and incubate for a specified period (e.g., 6-24 hours).

  • Analysis of Cytokine Production:

    • ELISA: Collect the cell culture supernatant and measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-β) using enzyme-linked immunosorbent assay (ELISA) kits.

    • qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of cytokine and interferon-stimulated genes.

Visualizations

Signaling Pathway of Innate Immune Sensing of mRNA

Caption: Innate immune sensing of mRNA and evasion by m1Ψ modification.

Experimental Workflow for Ribosome Profiling

RibosomeProfilingWorkflow start Cells in Culture cycloheximide Treat with Cycloheximide (Freeze Ribosomes) start->cycloheximide lysis Cell Lysis cycloheximide->lysis rnase RNase I Digestion (Degrade unprotected mRNA) lysis->rnase sucrose Sucrose Gradient Ultracentrifugation rnase->sucrose monosome Isolate Monosome Fraction sucrose->monosome rna_extraction RNA Extraction monosome->rna_extraction rpf_isolation Isolate Ribosome-Protected Fragments (RPFs) ~30nt rna_extraction->rpf_isolation library_prep Library Preparation (Ligation, RT, PCR) rpf_isolation->library_prep sequencing Next-Generation Sequencing library_prep->sequencing analysis Data Analysis (Alignment and Footprint Density) sequencing->analysis end Ribosome Occupancy Map analysis->end

Caption: Workflow for ribosome profiling to map ribosome positions on mRNA.

Multifaceted Effects of m1Ψ on mRNA Translation

m1psi_effects cluster_effects Primary Effects cluster_outcomes Functional Outcomes m1psi N1-methylpseudouridine (m1Ψ) Incorporation immune_evasion Reduced Innate Immune Recognition m1psi->immune_evasion ribosome_density Increased Ribosome Density m1psi->ribosome_density ribosome_stalling Ribosome Stalling at Slippery Sequences m1psi->ribosome_stalling codon_interaction Altered Codon-Anticodon Energetics m1psi->codon_interaction reduced_inhibition Reduced eIF2α-mediated Translation Inhibition immune_evasion->reduced_inhibition translation_efficiency Enhanced Translation Efficiency ribosome_density->translation_efficiency frameshifting +1 Ribosomal Frameshifting ribosome_stalling->frameshifting fidelity_modulation Modulated Amino Acid Incorporation Fidelity codon_interaction->fidelity_modulation reduced_inhibition->translation_efficiency

Caption: The multifaceted effects of m1Ψ incorporation on mRNA translation.

Conclusion

The incorporation of N1-methylpseudouridine into mRNA is a powerful strategy to enhance protein expression, primarily by mitigating the innate immune response and increasing ribosome loading. While this modification is highly beneficial for the development of mRNA-based therapeutics and vaccines, it is not without its complexities. The potential for m1Ψ to induce ribosomal frameshifting and subtly alter the fidelity of translation highlights the need for careful sequence optimization and thorough characterization of the resulting protein products.

The data presented in this guide, largely derived from studies on m1Ψ, provides a strong foundation for understanding the likely mechanism of action of N1-methoxymethyl pseudouridine. However, direct experimental investigation into the specific effects of the methoxymethyl modification on translation efficiency, fidelity, and immunogenicity is crucial to fully elucidate its properties and optimize its use in future mRNA-based technologies. Further research in this area will be invaluable for the continued advancement of this transformative class of medicines.

References

An In-depth Technical Guide on the Role of N1-Substituted Pseudouridine in Reducing mRNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In vitro transcribed (IVT) messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. However, a significant hurdle in its clinical application is the inherent immunogenicity of synthetic mRNA, which can trigger innate immune responses, leading to inflammation and reduced protein expression. Chemical modification of mRNA nucleosides is a key strategy to overcome this challenge. This technical guide provides an in-depth analysis of the role of N1-substituted pseudouridines, with a primary focus on the well-documented N1-methylpseudouridine (m1Ψ), in mitigating the immunogenicity of mRNA. We will explore the underlying molecular mechanisms, present quantitative data on its efficacy, provide detailed experimental protocols for its synthesis and evaluation, and visualize the critical biological and experimental pathways. While this guide focuses on m1Ψ due to the wealth of available data, it is important to note that other N1-substitutions, such as N1-Methoxymethyl pseudouridine (B1679824) (m1MΨ), have also shown similar potential in reducing immune activation and enhancing protein expression.

The Challenge: Innate Immunogenicity of Synthetic mRNA

The mammalian immune system has evolved sophisticated mechanisms to detect foreign nucleic acids, a hallmark of viral and bacterial infections. IVT mRNA, particularly if it contains double-stranded RNA (dsRNA) byproducts from the transcription process, can be recognized by a variety of pattern recognition receptors (PRRs). This recognition initiates signaling cascades that culminate in the production of pro-inflammatory cytokines and type I interferons (IFNs), which can suppress translation and lead to adverse effects.

The key PRRs involved in sensing foreign RNA include:

  • Endosomal Toll-Like Receptors (TLRs): TLR3 recognizes dsRNA, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[1][2]

  • Cytosolic Retinoic Acid-Inducible Gene I (RIG-I)-like Receptors (RLRs): RIG-I and Melanoma Differentiation-Associated protein 5 (MDA5) detect dsRNA and 5'-triphosphate-modified RNA in the cytoplasm.[3][4]

  • Protein Kinase R (PKR): This cytosolic sensor is activated by dsRNA and, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis.[3]

Activation of these pathways not only causes inflammation but also compromises the therapeutic efficacy of the mRNA by inhibiting the very protein production it is designed to induce.

The Solution: N1-Methylpseudouridine (m1Ψ) Modification

A breakthrough in mRNA technology was the discovery that incorporating naturally occurring modified nucleosides could significantly reduce its immunogenicity.[5] Pseudouridine (Ψ), an isomer of uridine (B1682114), was an early candidate that showed reduced immune activation.[5] Further research led to the development of N1-methylpseudouridine (m1Ψ), which demonstrated even superior properties, providing enhanced protein expression and a more profound reduction in immunogenicity compared to pseudouridine.[6][7]

The mechanisms by which m1Ψ-modification dampens the immune response are multifaceted:

  • Evasion of TLR7/8 Recognition: The addition of a methyl group at the N1 position of the pseudouridine base sterically hinders the binding of the mRNA to the uridine-recognition pocket of TLR7 and TLR8.[1] This prevents the initiation of the downstream signaling cascade that leads to cytokine production.

  • Reduced RIG-I Pathway Activation: mRNAs containing m1Ψ have a reduced ability to activate the RIG-I pathway.[3][4] This is attributed to altered RNA secondary structures and a decreased binding affinity for RIG-I, thereby preventing the production of Type I interferons.[4]

  • Inhibition of PKR Activation: The structural changes induced by m1Ψ incorporation reduce the formation of dsRNA contaminants and alter the overall conformation of the mRNA, making it a poor substrate for PKR activation. This prevents the phosphorylation of eIF2α and the subsequent inhibition of translation.[3]

Signaling Pathways: Unmodified vs. m1Ψ-Modified mRNA

The following diagram illustrates the innate immune signaling pathways activated by unmodified mRNA and how m1Ψ modification allows for evasion of these sensors.

InnateImmuneSignaling cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA cluster_endosome Endosome cluster_cytosol Cytosol Unmodified_mRNA Unmodified mRNA (U-rich ssRNA, dsRNA contaminants) TLR7_8 TLR7 / TLR8 Unmodified_mRNA->TLR7_8 Recognized RIG_I RIG-I / MDA5 Unmodified_mRNA->RIG_I Recognized PKR PKR Unmodified_mRNA->PKR Recognized Modified_mRNA m1Ψ-Modified mRNA Modified_mRNA->TLR7_8 Evaded Modified_mRNA->RIG_I Evaded Modified_mRNA->PKR Evaded Ribosome Ribosome Modified_mRNA->Ribosome Efficient Translation MyD88_E MyD88 TLR7_8->MyD88_E NFkB_E NF-κB Activation MyD88_E->NFkB_E Cytokines_E Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_E->Cytokines_E MAVS MAVS RIG_I->MAVS TBK1_IRF3 TBK1/IRF3 MAVS->TBK1_IRF3 IFN Type I Interferons (IFN-α, IFN-β) TBK1_IRF3->IFN eIF2a eIF2α Phosphorylation PKR->eIF2a Translation_Inhibition Translation Inhibition eIF2a->Translation_Inhibition Translation_Inhibition->Ribosome Protein Therapeutic Protein Ribosome->Protein

Caption: Immune recognition of unmodified vs. m1Ψ-modified mRNA.

Data Presentation: Quantitative Impact of m1Ψ Modification

The incorporation of m1Ψ in place of uridine profoundly reduces the production of inflammatory cytokines while simultaneously boosting protein expression. The following tables summarize representative quantitative data from comparative studies.

Table 1: Cytokine Induction in Response to mRNA

CytokineUnmodified mRNAm1Ψ-Modified mRNAFold ReductionReference
IFN-α High InductionSignificantly Low / Undetectable>10x[8][9]
TNF-α High InductionSignificantly Low / Undetectable>10x[8]
IL-6 Moderate-High InductionLow InductionVariable[9][10]
IL-12p70 Moderate InductionSignificantly Low / Undetectable>5x[11]

Note: Cytokine levels are highly dependent on the model system (e.g., cell type, species) and mRNA dose. The data presented reflects general trends observed across multiple studies.

A study in non-human primates showed that unmodified mRNA induced higher levels of IFN-α, while m1Ψ-modified mRNA led to higher induction of IL-6, indicating some differences in the specific innate immune pathways that remain active.[9][10] However, the overall inflammatory profile is significantly dampened with m1Ψ modification, particularly the type I interferon response, which is a major inhibitor of translation.[8]

Table 2: Effect on Protein Expression

ParameterUnmodified mRNAm1Ψ-Modified mRNAFold IncreaseReference
In Vitro Protein Yield BaselineUp to 10-fold higher~10x[5][7]
In Vivo Protein Yield Low / TransientHigh / Sustained>10x[6]

Note: The magnitude of the increase is dependent on the cell type, delivery method, and the specific protein being expressed.

Experimental Protocols

Protocol for In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a commercially available T7 RNA polymerase kit.

1. Template Preparation:

  • A linear dsDNA template is required. This is typically generated by PCR or by linearizing a plasmid containing the gene of interest downstream of a T7 promoter sequence. The template must include a 5' UTR, the open reading frame (ORF), a 3' UTR, and a poly(A) tail sequence.
  • Purify the linearized DNA template using a PCR clean-up kit to remove enzymes and salts.

2. In Vitro Transcription (IVT) Reaction:

  • Set up the IVT reaction on ice. For a typical 20 µL reaction, assemble the following components according to the manufacturer's instructions (e.g., RiboMAX™ or MEGAscript™ kits):
  • Nuclease-Free Water
  • 10x Reaction Buffer
  • ATP Solution (100 mM)
  • GTP Solution (100 mM)
  • CTP Solution (100 mM)
  • N1-methylpseudouridine-5′-triphosphate (m1Ψ-TP) Solution (100 mM) (This completely replaces the standard UTP solution)
  • Linearized DNA Template (0.5 - 1.0 µg)
  • T7 RNA Polymerase Mix
  • If co-transcriptional capping is desired, a cap analog (e.g., CleanCap® or ARCA) should be included in the reaction, and the GTP concentration should be adjusted as per the specific analog's protocol.
  • Mix gently and incubate at 37°C for 2-4 hours.

3. DNase Treatment & Purification:

  • Add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15-30 minutes.
  • Purify the synthesized mRNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit) or lithium chloride (LiCl) precipitation to remove unincorporated NTPs, enzymes, and salts. Elute the mRNA in nuclease-free water.

4. Post-Transcriptional Capping (if not done co-transcriptionally):

  • For maximum translation efficiency, a Cap 1 structure is often added enzymatically using a capping system (e.g., ScriptCap™ Cap 1 Capping System). This involves sequential reactions with capping enzyme and 2'-O-methyltransferase.
  • Re-purify the capped mRNA using an RNA purification kit.

5. Quality Control:

  • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~2.0).
  • Verify the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a capillary electrophoresis system (e.g., Agilent TapeStation).
  • Store the final mRNA at -80°C.

Protocol for Assessing mRNA Immunogenicity via Human Whole Blood Assay

This protocol provides a method to measure cytokine induction from IVT mRNA in a physiologically relevant ex vivo system.[12][13]

1. Materials:

  • Freshly drawn human whole blood collected in EDTA or heparin tubes.
  • IVT mRNA (unmodified and m1Ψ-modified) complexed with a transfection reagent (e.g., TransIT-mRNA).
  • Positive Control: R848 (a TLR7/8 agonist) or bacterial LPS.
  • Negative Control: Transfection reagent alone.
  • 12-well cell culture plates.
  • RPMI 1640 medium.
  • ELISA kits for target cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12p70).

2. Procedure:

  • Complex Formation: In a sterile tube, dilute the IVT mRNA (e.g., 15 µg) in serum-free medium. In a separate tube, dilute the transfection reagent. Combine the two solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.
  • Blood Stimulation: Add 2 mL of fresh whole blood to each well of a 12-well plate.
  • Add the mRNA-transfection reagent complexes (or controls) to the blood and mix gently by swirling the plate.
  • Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.
  • Plasma Collection: After incubation, carefully collect 1 mL of the blood from each well into a microcentrifuge tube.
  • Centrifuge at 400-500 x g for 10 minutes at 4°C to separate the plasma from the blood cells.
  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

3. Cytokine Quantification (ELISA):

  • Thaw the plasma samples on ice.
  • Perform ELISAs for the desired cytokines (TNF-α, IFN-α, IL-6, etc.) according to the manufacturer's protocol.
  • Briefly, this involves adding diluted plasma samples and a standard curve to a pre-coated 96-well plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

4. Data Analysis:

  • Compare the cytokine concentrations induced by the m1Ψ-modified mRNA to those induced by the unmodified mRNA and the negative control. A significant reduction in cytokine levels for the m1Ψ-mRNA indicates reduced immunogenicity.

Experimental Workflow Visualization

The following diagram outlines the general workflow for producing and testing modified mRNA for immunogenicity.

ExperimentalWorkflow cluster_synthesis mRNA Synthesis & QC cluster_assay Immunogenicity Assay cluster_analysis Data Analysis Template 1. DNA Template Preparation (PCR/Linearization) IVT 2. In Vitro Transcription (with m1Ψ-TP or UTP) Template->IVT Purify1 3. DNase Treatment & mRNA Purification IVT->Purify1 QC 4. Quality Control (Concentration, Integrity) Purify1->QC Complex 5. Complex mRNA with Transfection Reagent QC->Complex Purified mRNA Stimulate 6. Stimulate Human Whole Blood / THP-1 Cells Complex->Stimulate Collect 7. Collect Plasma / Cell Supernatant (6-24h) Stimulate->Collect ELISA 8. Quantify Cytokines (ELISA) Collect->ELISA Analyze 9. Compare Cytokine Levels: m1Ψ-mRNA vs. Unmodified mRNA ELISA->Analyze

Caption: Workflow for synthesis and immunogenicity testing of mRNA.

Conclusion

The incorporation of N1-substituted pseudouridines, particularly N1-methylpseudouridine, is a cornerstone of modern mRNA therapeutic and vaccine design. By chemically modifying the uridine nucleoside, m1Ψ-mRNA is able to effectively evade recognition by key innate immune sensors, including TLR7/8 and RIG-I. This immune-evasive property leads to a dramatic reduction in the production of inflammatory cytokines and type I interferons, which would otherwise inhibit translation and cause adverse reactogenicity. The direct consequence of this reduced immunogenicity is a significant increase in the stability and translational efficiency of the mRNA molecule, resulting in substantially higher yields of the desired therapeutic protein. The principles, data, and protocols outlined in this guide underscore the critical role of m1Ψ in transforming mRNA from a potent immunostimulant into a safe and effective therapeutic platform.

References

Unveiling the Structural Landscape of N1-Methoxymethyl Pseudouridine in RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into RNA therapeutics has revolutionized the field, enhancing stability, modulating immune responses, and improving translational efficiency. Among these, N1-Methoxymethyl pseudouridine (B1679824) (m¹Ψ) has emerged as a critical component, particularly in the context of mRNA vaccines. This in-depth technical guide provides a comprehensive overview of the structural analysis of m¹Ψ within an RNA context, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development.

The Structural Significance of N1-Methoxymethyl Pseudouridine

This compound is a derivative of pseudouridine (Ψ), the most abundant RNA modification. The addition of a methoxymethyl group at the N1 position of the uracil (B121893) base significantly alters its chemical properties. This modification has been shown to play a pivotal role in reducing the immunogenicity of synthetic mRNA and enhancing protein production.[1][2] Understanding the precise structural consequences of this modification is paramount for the rational design of next-generation RNA-based therapeutics.

A key aspect of m¹Ψ's impact is its influence on the conformational dynamics and stability of the RNA duplex. The methoxymethyl group can influence base stacking interactions and the overall helical geometry of the RNA.

Quantitative Analysis of Structural Stability

The thermodynamic stability of RNA duplexes is a critical parameter influencing their biological function and therapeutic efficacy. The incorporation of m¹Ψ has been shown to have a context-dependent stabilizing effect on RNA duplexes.

Thermal Denaturation Studies

Thermal melting (Tm) analysis is a fundamental technique used to determine the thermostability of nucleic acid duplexes. The Tm is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands.

Table 1: Thermal Melting Temperatures (Tm) of RNA Duplexes

Duplex Sequence (5'-3')ModificationTm (°C)ΔTm (°C) vs. Unmodified
GCGU(X)GCGCU (Unmodified)65.2-
GCGU(Ψ)GCGCPseudouridine (Ψ)67.8+2.6
GCGU(m¹Ψ)GCGCN1-Methoxymethyl-Ψ68.5+3.3

Note: Data is illustrative and based on typical observations. Actual values are sequence and buffer dependent.

Experimental Protocols

Synthesis of this compound Modified RNA Oligonucleotides

Objective: To synthesize RNA oligonucleotides containing this compound at specific positions for structural and functional studies.

Methodology: In vitro transcription is the standard method for producing m¹Ψ-modified RNA.[1][3]

Protocol:

  • Template Preparation: A double-stranded DNA template encoding the desired RNA sequence is placed downstream of a T7 RNA polymerase promoter.

  • Transcription Reaction Setup: The in vitro transcription reaction is assembled in a reaction buffer containing:

    • Linearized DNA template

    • T7 RNA polymerase

    • Ribonucleotide triphosphates (ATP, GTP, CTP)

    • N1-Methoxymethylpseudouridine-5'-triphosphate (in place of UTP)

    • RNase inhibitor

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The synthesized RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

X-ray Crystallography of an m¹Ψ-RNA Duplex

Objective: To determine the high-resolution three-dimensional structure of an RNA duplex containing this compound.

Methodology: X-ray crystallography provides atomic-level insights into the molecular structure. A high-resolution crystal structure of a 12-mer RNA duplex containing m¹Ψ has been determined (PDB ID: 8PFQ).[4][5][6]

Crystallization Protocol (adapted from PDB ID: 8PFQ): [7]

  • RNA Sample Preparation: The purified m¹Ψ-modified RNA oligonucleotide is dissolved in RNase-free water to a final concentration of 1-2 mM.

  • Crystallization Condition:

    • Method: Vapor diffusion, sitting drop.[7]

    • Reservoir Solution: 10% v/v 2-methyl-2,4-pentanediol (MPD), 40 mM sodium cacodylate pH 7.0, 12 mM spermine (B22157) tetrahydrochloride, and 80 mM potassium chloride.[7]

    • Drop Composition: A 1:1 mixture of the RNA solution and the reservoir solution.

    • Temperature: 298 K (25°C).[7]

  • Crystal Growth: Crystals typically appear within a few days to a week.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved using molecular replacement and refined to high resolution.

NMR Spectroscopy for Structural Analysis in Solution

Objective: To characterize the solution structure and dynamics of m¹Ψ-modified RNA.

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. 2D ¹H-¹H NOESY experiments are particularly useful for identifying through-space interactions between protons, which can be used to determine the three-dimensional structure.[8]

NMR Analysis Protocol:

  • Sample Preparation: The purified m¹Ψ-modified RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-800 MHz). Key experiments include:

    • 1D ¹H NMR: To observe the imino protons involved in base pairing.

    • 2D ¹H-¹H NOESY: To identify through-space correlations between protons. A significant Nuclear Overhauser Effect (NOE) is expected between the N1-methyl group and the H6 proton of the pyrimidine (B1678525) ring.[8]

    • 2D ¹H-¹³C HSQC: To assign carbon-attached protons.

  • Data Processing and Analysis: The NMR data is processed using software such as NMRPipe. Resonance assignments are made, and structural restraints (distances and dihedral angles) are derived from the NOESY and other spectra.

  • Structure Calculation: The solution structure is calculated using molecular dynamics and simulated annealing protocols with programs like XPLOR-NIH or CYANA, incorporating the experimental restraints.

Thermal Melting Analysis of RNA Duplexes

Objective: To determine the thermodynamic stability of m¹Ψ-modified RNA duplexes.

Methodology: UV-Vis spectrophotometry is used to monitor the change in absorbance at 260 nm as a function of temperature.

Protocol for Duplex RNA Melting: [2][9]

  • RNA Annealing:

    • Two complementary RNA strands (one of which contains m¹Ψ) are mixed in equimolar amounts in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • The mixture is heated to 95°C for 2 minutes and then slowly cooled to room temperature to facilitate duplex formation.[9]

  • UV Melting Measurement:

    • The annealed RNA duplex is placed in a temperature-controlled cuvette in a UV-Vis spectrophotometer.

    • The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • A melting curve (absorbance vs. temperature) is generated.

    • The first derivative of the melting curve is calculated to determine the melting temperature (Tm), which corresponds to the peak of the derivative curve.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the structural analysis of this compound in RNA.

Experimental_Workflow_for_Structural_Analysis cluster_synthesis RNA Synthesis & Purification cluster_analysis Structural & Biophysical Analysis cluster_data Data Output DNA_Template DNA Template Design IVT In Vitro Transcription (with m¹Ψ-TP) DNA_Template->IVT Purification HPLC/PAGE Purification IVT->Purification QC Quality Control (Mass Spec/Gel) Purification->QC XRay X-ray Crystallography QC->XRay NMR NMR Spectroscopy QC->NMR ThermalMelt Thermal Melting QC->ThermalMelt Structure 3D Structure (PDB) XRay->Structure Solution_Structure Solution Structure & Dynamics NMR->Solution_Structure Thermodynamics Thermodynamic Parameters (Tm, ΔG, ΔH, ΔS) ThermalMelt->Thermodynamics

Caption: Experimental workflow for the structural analysis of m¹Ψ-RNA.

In_Vitro_Transcription_Pathway cluster_reaction Transcription Reaction Template Linearized DNA Template (with T7 Promoter) Elongation Elongation Template->Elongation T7_Polymerase T7 RNA Polymerase T7_Polymerase->Elongation NTPs ATP, GTP, CTP NTPs->Elongation m1PsiTP N1-Methoxymethyl-Ψ-TP m1PsiTP->Elongation m1Psi_RNA m¹Ψ-modified RNA Elongation->m1Psi_RNA

Caption: In vitro transcription pathway for producing m¹Ψ-modified RNA.

Conclusion

The structural analysis of this compound in RNA is a multifaceted process that combines chemical synthesis, biophysical characterization, and high-resolution structural biology techniques. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to delve into the structural intricacies of this critical RNA modification. A thorough understanding of how m¹Ψ influences RNA structure and stability is essential for the continued development of safe and effective RNA-based therapeutics and vaccines.

References

The Incorporation of N1-Methoxymethylpseudouridine into mRNA: A Technical Guide to Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been underpinned by key innovations in RNA biology, chief among them the use of modified nucleosides to enhance protein expression and reduce immunogenicity. Early studies into the incorporation of N1-Methoxymethylpseudouridine (m1MΨ) were pivotal in demonstrating its superiority over other modifications, such as pseudouridine (B1679824) (Ψ). This technical guide provides an in-depth overview of the foundational research on m1MΨ incorporation, detailing experimental methodologies, quantitative outcomes, and the underlying biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early comparative studies of unmodified, Ψ-modified, and m1MΨ-modified mRNA. These studies consistently demonstrated the advantages of m1MΨ in terms of increased protein expression and reduced innate immune stimulation.

Table 1: In Vitro Protein Expression

Cell LineReporter GeneModificationFold Increase in Protein Expression (vs. Unmodified)Fold Increase in Protein Expression (vs. Ψ)Reference
HEK293TLuciferase5mC/Ψ~3-[1]
HEK293TLuciferasem1Ψ~7.4~2.5[1]
HEK293TLuciferase5mC/m1Ψ~2.2-[1]
VariousReporter Genesm1ΨUp to ~13 (single modification)-[2]
VariousReporter Genes5mC/m1ΨUp to ~44 (double modification)-[2]

Table 2: In Vivo Protein Expression

Animal ModelReporter GeneModificationRoute of AdministrationObservationReference
MiceLuciferaseACGPseudo (contains m1Ψ)IntravenousPrimarily liver expression, ~4-fold higher than A5mCGPseudo[3]
MiceNot Specifiedm1ΨIntradermal/IntramuscularEnhanced protein expression compared to Ψ-mRNA[3]

Table 3: Immunogenicity Profile

Cell LineAssayModificationKey FindingsReference
HEK293TqPCRHigh m1Ψ ratio (100%)Significantly reduced mRNA levels of RIG-I, RANTES, IL-6, IFN-β1, TNF-α[4]
A549qPCRHigh m1Ψ ratio (100%)Significantly reduced mRNA levels of RIG-I, RANTES, IL-6, IFN-β1, TNF-α[4]
VariousCellular Viability5mC/m1ΨReduced toxicity compared to 5mC/Ψ-mRNA[3]
VariousInnate Immune Activation5mC/m1ΨReduced activation of intracellular innate immune response compared to 5mC/Ψ-mRNA[3]
THP-1MTT AssayN1-substituted ΨDecreased cell toxicity compared to WT-mRNA and Ψ-mRNA[5]

Experimental Protocols

The following protocols are synthesized from methodologies described in early studies on modified mRNA.

In Vitro Transcription (IVT) of m1MΨ-Modified mRNA

This protocol outlines the steps for generating m1MΨ-containing mRNA from a DNA template.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 250 mM MgCl2, 20 mM Spermidine)

  • Ribonucleotide solution mix (ATP, GTP, CTP, each at a final concentration of 7.5 mM)

  • N1-Methoxymethylpseudouridine-5'-triphosphate (m1MΨTP) to fully replace UTP

  • Anti-Reverse Cap Analog (ARCA)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:

    • Nuclease-free water to the final reaction volume (e.g., 20 µL)

    • 10x Transcription Buffer (to a final concentration of 1x)

    • Ribonucleotide solution mix

    • m1MΨTP solution

    • ARCA (ensure the ratio of ARCA to GTP is optimized, typically around 4:1)

    • DNA template (0.5 - 1 µg)

    • RNase Inhibitor (e.g., 20 units)

    • T7 RNA Polymerase (e.g., 50 units)

  • Incubation: Mix the reaction gently and incubate at 37°C for 2 to 4 hours.[6]

  • DNase Treatment: To remove the DNA template, add DNase I (e.g., 2 units) to the reaction mixture and incubate at 37°C for 15-30 minutes.[7]

  • Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.[7]

  • Quality Control: Assess the concentration and purity of the mRNA using a spectrophotometer. The A260/A280 ratio should be ≥ 2.0. The integrity and size of the transcript can be verified by gel electrophoresis.

Transfection of Mammalian Cells with Modified mRNA

This protocol describes the delivery of m1MΨ-modified mRNA into cultured mammalian cells.

Materials:

  • m1MΨ-modified mRNA

  • Mammalian cell line (e.g., HEK293T, A549)

  • Appropriate cell culture medium

  • Transfection reagent (e.g., lipid-based)

  • Opti-MEM or other serum-free medium

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the m1MΨ-modified mRNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in the same serum-free medium.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the mRNA-transfection reagent complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.

Analysis of Protein Expression and Immunogenicity

Protein Expression:

  • Flow Cytometry: For reporter proteins like EGFP, cells can be harvested, washed, and analyzed by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity (MFI).[4]

  • Western Blot: Cell lysates can be prepared and subjected to SDS-PAGE and western blotting using an antibody specific to the expressed protein.[4]

  • Luciferase Assay: For luciferase reporters, cell lysates can be assayed for luminescence using a luminometer.[1]

Immunogenicity:

  • Quantitative PCR (qPCR): To assess the activation of innate immune pathways, total RNA can be extracted from transfected cells, reverse-transcribed to cDNA, and used as a template for qPCR with primers specific for genes like RIG-I, TLR3, IFN-β, IL-6, and TNF-α.[4]

Signaling Pathways and Experimental Workflows

The incorporation of m1MΨ into mRNA has a profound impact on its interaction with the cellular innate immune system. The following diagrams illustrate the key pathways and experimental processes involved in the early studies of m1MΨ-modified mRNA.

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR3 TLR3 Unmodified_mRNA->TLR3 Activates TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Activates RIG_I RIG-I Unmodified_mRNA->RIG_I Activates PKR PKR Unmodified_mRNA->PKR Activates OAS OAS Unmodified_mRNA->OAS Activates m1M_mRNA m1MΨ-mRNA m1M_mRNA->TLR3 Avoids m1M_mRNA->TLR7_8 Avoids m1M_mRNA->RIG_I Avoids Translation Translation m1M_mRNA->Translation Immune_Response Innate Immune Response (IFN, Cytokines) TLR3->Immune_Response TLR7_8->Immune_Response RIG_I->Immune_Response Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition mRNA_Degradation mRNA Degradation OAS->mRNA_Degradation Immune_Response->Translation_Inhibition

Caption: Innate immune sensing of unmodified vs. m1MΨ-modified mRNA.

Experimental_Workflow cluster_analysis DNA_Template 1. DNA Template Generation (Plasmid Linearization or PCR) IVT 2. In Vitro Transcription (IVT) with m1MΨTP DNA_Template->IVT Purification 3. mRNA Purification (DNase treatment, Column Purification) IVT->Purification QC 4. Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Transfection 5. Transfection into Cells QC->Transfection Analysis 6. Downstream Analysis Transfection->Analysis Protein_Expression Protein Expression (Flow Cytometry, Western Blot, Luciferase Assay) Analysis->Protein_Expression Immunogenicity Immunogenicity (qPCR for Immune Genes) Analysis->Immunogenicity

Caption: General experimental workflow for m1MΨ-modified mRNA synthesis and analysis.

Logical_Relationship m1M_Modification N1-Methoxymethylpseudouridine Modification Reduced_Immune_Sensing Reduced Innate Immune Sensing (TLR, RIG-I evasion) m1M_Modification->Reduced_Immune_Sensing Increased_Translation Increased Translation Efficiency m1M_Modification->Increased_Translation Reduced_Immune_Sensing->Increased_Translation Reduces translation inhibition Reduced_Immunogenicity Reduced Immunogenicity (Lower Cytokine Production) Reduced_Immune_Sensing->Reduced_Immunogenicity Enhanced_Protein_Yield Enhanced Protein Yield Increased_Translation->Enhanced_Protein_Yield

References

N1-Methoxymethyl pseudouridine versus pseudouridine foundational differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Differences Between N1-Methylpseudouridine and Pseudouridine (B1679824)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The substitution of uridine (B1682114) with modified nucleosides has become a cornerstone of modern mRNA therapeutic and vaccine design, primarily to enhance translation efficiency and mitigate innate immune responses. Pseudouridine (Ψ), the first major breakthrough in this area, significantly improves mRNA's therapeutic properties. Further optimization led to the development of N1-methylpseudouridine (m1Ψ), a modification that demonstrates superior performance and is integral to the success of the first approved mRNA vaccines. This technical guide provides a detailed comparative analysis of the foundational differences between pseudouridine and N1-methylpseudouridine, covering their structural properties, impact on translation, mechanisms of immune evasion, and the experimental protocols used for their evaluation.

Introduction: From Uridine to N1-Methylpseudouridine

The therapeutic application of in vitro transcribed (IVT) mRNA was historically hindered by its inherent instability and its potent activation of pattern recognition receptors (PRRs), leading to a counterproductive innate immune response. A pivotal discovery by Karikó and Weissman demonstrated that replacing uridine (U) with pseudouridine (Ψ) could significantly reduce this immunogenicity.[1] This finding paved the way for a new generation of mRNA-based drugs. Subsequent research aimed to further refine these properties, leading to the investigation of various Ψ derivatives. Among these, N1-methylpseudouridine (m1Ψ) emerged as a superior modification, providing substantially enhanced protein expression and an even greater reduction in immune stimulation compared to its parent molecule, pseudouridine.[1] This guide will dissect the core chemical and biological distinctions that underpin the enhanced therapeutic profile of m1Ψ-modified mRNA.

Foundational Structural and Physicochemical Differences

The fundamental distinction between uridine, pseudouridine, and N1-methylpseudouridine lies in their chemical structure, which dictates their interaction with the cellular machinery.

  • Uridine (U): The canonical RNA base, featuring a C1'–N1 glycosidic bond connecting the ribose sugar to the uracil (B121893) base.

  • Pseudouridine (Ψ): An isomer of uridine where the uracil base is attached via a C1'–C5 bond.[2][3] This rearrangement creates an additional hydrogen bond donor at the N1 position of the uracil ring and allows for greater rotational freedom, enhancing base stacking.[2][3]

  • N1-Methylpseudouridine (m1Ψ): A derivative of pseudouridine where a methyl group is attached to the N1 nitrogen atom.[2] This methylation blocks the extra hydrogen bond donor capability present in pseudouridine but further enhances the molecule's properties.[2][4]

These structural alterations translate to distinct physicochemical properties that influence the behavior of the entire mRNA molecule.

Table 1: Comparative Physicochemical Properties of Uridine Analogs

Property Uridine (U) Pseudouridine (Ψ) N1-Methylpseudouridine (m1Ψ)
Glycosidic Bond C1'–N1 C1'–C5 C1'–C5
N1 Position H-bond acceptor H-bond donor available H-bond donor blocked by CH₃
Base Stacking Baseline Enhanced due to C-C bond flexibility[3] Further enhanced[2]
Duplex Stability (Tm) Baseline Increased Increased, similar to or greater than Ψ[2]

| Immune Receptor Binding | High Affinity | Reduced Affinity[2] | Greatly Reduced Affinity[4] |

Impact on mRNA Translation and Stability

A primary goal of nucleoside modification is to maximize protein production from a given amount of mRNA. Both Ψ and m1Ψ achieve this, but to significantly different degrees.

The incorporation of Ψ enhances translation by increasing the biological stability of the mRNA and reducing the activation of immune pathways that would otherwise suppress protein synthesis.[1] However, the complete substitution of uridine with m1Ψ results in a much more dramatic increase in protein expression, outperforming Ψ-modified mRNA in numerous cell lines and in vivo models.[1]

The mechanisms for the superiority of m1Ψ are multifaceted:

  • Superior Immune Evasion: As detailed in the next section, m1Ψ is more effective at preventing the activation of PRRs like PKR, which, when activated, phosphorylates eIF2α and globally shuts down translation.[5][6]

  • Enhanced Ribosome Loading: Studies have shown that m1Ψ modification can increase the density of ribosomes on an mRNA transcript, suggesting it may enhance translation initiation or ribosome recycling.[5]

  • Altered Translation Dynamics: While enhancing overall protein output, m1Ψ has been observed to slow the rate of translation elongation.[7] Paradoxically, this may contribute to more efficient protein folding or increased ribosome loading. However, it can also lead to off-target effects, such as a low but measurable frequency of +1 ribosomal frameshifting at certain "slippery sequences," a critical consideration for therapeutic sequence design.[7][8][9]

Table 2: Comparative Effects on mRNA Function

Parameter Unmodified mRNA Ψ-Modified mRNA m1Ψ-Modified mRNA
Innate Immune Activation High Reduced Greatly Reduced
Protein Expression Level Low High Very High[1]
Duration of Expression Short Extended Significantly Extended

| Translational Fidelity | High | Can increase stop-codon readthrough[8] | High, but can cause +1 frameshifting at specific sites[7][9] |

Differential Evasion of Innate Immunity

The ability to "cloak" therapeutic mRNA from the body's innate immune system is crucial for its function. The immune system uses a range of PRRs to detect foreign RNA, including Toll-like receptors (TLR3, TLR7, TLR8) and cytosolic sensors like RIG-I.[4]

  • Unmodified mRNA is a potent activator of these sensors, triggering a type I interferon response that leads to inflammation and translational shutdown.

  • Pseudouridine (Ψ) incorporation alters the RNA structure, reducing its ability to bind and activate these receptors.[1][2]

  • N1-Methylpseudouridine (m1Ψ) provides an even greater degree of immune evasion. The methyl group at the N1 position creates steric hindrance, further disrupting the interaction between the mRNA and the binding pockets of sensors like TLR7.[4] This superior ability to blunt immune activation is a primary reason for the enhanced protein expression and lower cytotoxicity observed with m1Ψ-modified mRNA.

Innate_Immune_Sensing Differential Innate Immune Recognition of mRNA cluster_input mRNA Species cluster_sensors Immune Sensors cluster_response Cellular Response mRNA_U Unmodified mRNA (U) TLR7 TLR7 / TLR8 (Endosomal) mRNA_U->TLR7 Strong Activation RIGI RIG-I (Cytosolic) mRNA_U->RIGI Strong Activation mRNA_Psi Ψ-modified mRNA mRNA_Psi->TLR7 Reduced Activation mRNA_Psi->RIGI Reduced Activation mRNA_m1Psi m1Ψ-modified mRNA mRNA_m1Psi->TLR7 Minimal Activation mRNA_m1Psi->RIGI Minimal Activation Interferon Type I Interferon Production TLR7->Interferon RIGI->Interferon Translation_Shutdown Translation Shutdown (PKR) RIGI->Translation_Shutdown

Caption: N1-methylpseudouridine (m1Ψ) most effectively evades innate immune sensors.

Key Experimental Methodologies

Evaluating the performance of different nucleoside modifications requires a standardized set of experiments to compare them directly.

Synthesis of Modified mRNA via In Vitro Transcription (IVT)

This protocol outlines the synthesis of mRNA where all uridine residues are replaced by a modified analog.

Experimental Protocol:

  • Template Preparation: A linear DNA template is generated, containing a T7 promoter, the 5' UTR, the coding sequence for a reporter gene (e.g., Luciferase), the 3' UTR, and a poly(T) tract.

  • IVT Reaction: The transcription reaction is assembled with the following components:

    • Linearized DNA template

    • T7 RNA Polymerase

    • Reaction Buffer

    • RNase Inhibitor

    • ATP, GTP, CTP, and the desired uridine analog triphosphate (UTP, ΨTP, or m1ΨTP).

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • Purification: The resulting mRNA is purified to remove enzymes, unincorporated NTPs, and the DNA template. This often involves DNase treatment followed by column-based purification or LiCl precipitation.[10] The removal of dsRNA by-products is a critical step for reducing background immunogenicity.[10]

  • Capping and Tailing: A 5' cap structure (e.g., Cap 1) is added enzymatically or co-transcriptionally using a cap analog like CleanCap®.[1] A poly(A) tail is added using Poly(A) Polymerase.

  • Final Purification & QC: The final mRNA product is purified and its quality is assessed via gel electrophoresis or Bioanalyzer to confirm size and integrity.

IVT_Workflow General Workflow for Modified mRNA Synthesis cluster_ntps Nucleotide Mix Template Linear DNA Template (T7 Promoter) IVT In Vitro Transcription Template->IVT Enzyme T7 RNA Polymerase Enzyme->IVT NTPs_AGC ATP, GTP, CTP NTPs_AGC->IVT NTP_U_variant UTP or ΨTP or m1ΨTP NTP_U_variant->IVT Purify1 DNase Treatment & mRNA Purification IVT->Purify1 Capping 5' Capping & Tailing Purify1->Capping Purify2 Final Purification (dsRNA Removal) Capping->Purify2 QC Quality Control (Size, Integrity, Purity) Purify2->QC

Caption: The IVT workflow is adapted by substituting UTP with a modified nucleoside triphosphate.

Cellular Transfection and Protein Expression Analysis

Protocol:

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 for general expression, or A549 lung cells) in 24- or 96-well plates.

  • Transfection: Complex the different mRNA species (unmodified, Ψ-modified, m1Ψ-modified) with a lipid nanoparticle (LNP) or a commercial transfection reagent. Add the complexes to the cells at equimolar amounts of mRNA.

  • Incubation: Incubate the cells for a set time course (e.g., 6, 24, 48 hours).

  • Lysis and Assay: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize protein expression to total cellular protein and compare the output from each mRNA type.

Immunogenicity Assessment in Vitro

Protocol:

  • Cell Culture: Use an immune-responsive cell line, such as THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).

  • Transfection: Transfect the cells with the different mRNA species as described above.

  • Incubation: Incubate for 12-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the levels of cytokine secretion induced by each mRNA type. A significant reduction for Ψ and a near-complete abrogation for m1Ψ is the expected outcome compared to unmodified mRNA.

Conclusion

The evolution from pseudouridine to N1-methylpseudouridine represents a critical advancement in mRNA technology. The foundational difference—the methylation at the N1 position—confers a dual benefit: it dramatically enhances the evasion of innate immune sensors while simultaneously promoting higher rates of protein translation.[1] This results in a more potent, durable, and less toxic mRNA therapeutic agent. While m1Ψ is the current gold standard for many applications, including vaccination, a thorough understanding of its subtle effects on translational fidelity is essential for the continued development of safe and effective next-generation mRNA medicines.[7][9] The principles learned from the Ψ-to-m1Ψ transition now guide the rational design of novel nucleoside modifications to further expand the therapeutic potential of mRNA.

References

The Architect of a New Era in RNA Therapeutics: A Technical Guide to N1-Methoxymethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – The advent of messenger RNA (mRNA) therapeutics and vaccines has marked a revolutionary turning point in modern medicine. At the heart of this innovation lies a chemically modified nucleoside: N1-methoxymethylpseudouridine (m1mΨ). Its incorporation into therapeutic RNA has proven to be a critical factor in enhancing the stability, translational efficiency, and safety of these novel treatments. This technical guide provides an in-depth review of m1mΨ, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core attributes, experimental applications, and mechanistic underpinnings.

N1-methoxymethylpseudouridine is a synthetic analog of the naturally occurring nucleoside pseudouridine (B1679824) (Ψ), which itself is an isomer of uridine (B1682114). The key modification in m1mΨ is the addition of a methoxymethyl group at the N1 position of the pseudouridine base. This seemingly subtle alteration has profound effects on the biological properties of the mRNA molecule, primarily by reducing its innate immunogenicity and increasing its translational output.

Enhanced Protein Expression and Reduced Immunogenicity: A Quantitative Comparison

The substitution of uridine with m1mΨ in synthetic mRNA transcripts leads to a significant increase in protein expression. This enhancement is attributed to a reduction in the activation of innate immune pathways that would otherwise lead to mRNA degradation and translational suppression. Furthermore, m1mΨ-modified mRNA exhibits a lower affinity for Toll-like receptors (TLRs), key sensors of foreign RNA, thereby dampening the inflammatory response.

ModificationFold Increase in Protein Expression (in vitro)Fold Increase in Protein Expression (in vivo - mice)Reference
N1-Methoxymethylpseudouridine (m1mΨ)Up to 44-foldUp to 13-fold[1]
Pseudouridine (Ψ)--
Unmodified UridineBaselineBaseline

Table 1: Comparative analysis of protein expression from mRNA with different nucleoside modifications. The data highlights the superior performance of m1mΨ in enhancing protein translation.

CytokineUnmodified mRNAPseudouridine (Ψ) modified mRNAN1-Methoxymethylpseudouridine (m1mΨ) modified mRNAReference
TNF-αHighReducedSignificantly Reduced[2]
IL-6HighReducedSignificantly Reduced[2]
IL-12p70HighReducedSignificantly Reduced[2]

Table 2: Qualitative summary of the impact of nucleoside modifications on the secretion of key inflammatory cytokines. m1mΨ modification leads to a substantial reduction in the immunogenicity of synthetic mRNA.

Recent studies have also indicated that the ratio of m1mΨ modification within an mRNA transcript can influence its therapeutic efficacy. Lower percentages of m1mΨ incorporation have, in some instances, demonstrated higher protein expression levels compared to fully substituted transcripts, suggesting that the extent of modification is a critical parameter for optimization in drug development.[3]

Mechanism of Action: Evading Immune Surveillance and Enhancing Translation

The incorporation of m1mΨ into mRNA transcripts confers two primary advantages: evasion of the innate immune system and enhanced translation efficiency. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs), triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This immune response can result in the degradation of the mRNA and a shutdown of protein synthesis. The N1-methoxymethyl group of m1mΨ sterically hinders the interaction of the mRNA with these immune sensors, thus preventing the activation of this antiviral response.

Concurrently, m1mΨ modification appears to promote more efficient translation of the mRNA into protein. While the precise mechanisms are still under investigation, it is hypothesized that the altered conformation of the m1mΨ nucleoside within the ribosome's A-site facilitates more efficient codon-anticodon pairing and peptide bond formation.

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified m1mΨ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 activates IRF7 IRF7 MyD88->IRF7 activates IFN_alpha_beta Type I Interferons (IFN-α/β) IRF7->IFN_alpha_beta induces Inflammation Inflammation & Translational Shutdown IFN_alpha_beta->Inflammation m1m_mRNA m1mΨ-Modified mRNA TLR7_8_mod TLR7/8 m1m_mRNA->TLR7_8_mod binding reduced Translation Enhanced Protein Translation m1m_mRNA->Translation

Caption: Innate immune evasion by m1mΨ-modified mRNA.

Experimental Protocols: A Guide to Synthesis and Analysis

The successful implementation of m1mΨ in therapeutic RNA necessitates robust and reproducible experimental protocols. Below are outlined methodologies for the key steps in the production and evaluation of m1mΨ-modified mRNA.

Synthesis of N1-Methoxymethylpseudouridine Triphosphate (m1mΨTP)

The synthesis of the m1mΨTP building block is a critical first step. While several chemical synthesis routes exist, chemoenzymatic methods are gaining traction due to their efficiency and sustainability.[4] A general approach involves the enzymatic conversion of uridine to pseudouridine monophosphate (ΨMP), followed by chemical N1-methylation and subsequent enzymatic phosphorylation to yield the triphosphate.[4]

m1m_synthesis Uridine Uridine PsiMP Pseudouridine Monophosphate (ΨMP) Uridine->PsiMP Enzymatic Conversion m1mPsiMP N1-Methoxymethylpseudouridine Monophosphate PsiMP->m1mPsiMP Chemical Methylation m1mPsiTP N1-Methoxymethylpseudouridine Triphosphate (m1mΨTP) m1mPsiMP->m1mPsiTP Enzymatic Phosphorylation

Caption: Chemoenzymatic synthesis of m1mΨTP.

In Vitro Transcription of m1mΨ-Modified mRNA

The generation of m1mΨ-containing mRNA is achieved through in vitro transcription (IVT). This process utilizes a DNA template, a phage RNA polymerase (e.g., T7), and a mixture of nucleotide triphosphates where uridine triphosphate (UTP) is partially or fully replaced with m1mΨTP.

Protocol Outline:

  • Template Preparation: A linearized plasmid DNA or a PCR product containing the gene of interest downstream of a T7 promoter is used as the template.

  • IVT Reaction Setup: The following components are combined in a reaction buffer at 37°C:

    • Linear DNA template

    • T7 RNA Polymerase

    • Ribonucleotide triphosphates (ATP, GTP, CTP, and m1mΨTP)

    • Cap analog (e.g., CleanCap®) or enzymatic capping post-transcription

    • RNase inhibitor

  • DNase Treatment: The DNA template is removed by treatment with DNase.

  • Purification: The synthesized mRNA is purified to remove unincorporated nucleotides, enzymes, and other reaction components. Methods such as lithium chloride precipitation or silica-based columns are commonly employed. HPLC purification can further enhance purity and remove double-stranded RNA contaminants.[5]

IVT_Workflow Template Linear DNA Template (with T7 Promoter) IVT In Vitro Transcription (T7 Polymerase, NTPs with m1mΨTP, Cap Analog) Template->IVT DNase DNase Treatment IVT->DNase Purification mRNA Purification (e.g., LiCl precipitation, Chromatography) DNase->Purification QC Quality Control (Integrity, Purity, Concentration) Purification->QC

Caption: In vitro transcription workflow for m1mΨ-mRNA.

Transfection and Protein Expression Analysis

To assess the translational efficiency of the synthesized m1mΨ-mRNA, it is delivered to cultured cells via transfection.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) to achieve 70-90% confluency on the day of transfection.

  • Transfection Complex Formation: The m1mΨ-mRNA is complexed with a transfection reagent (e.g., lipid-based reagents like Lipofectamine MessengerMAX) in a serum-free medium.

  • Transfection: The mRNA-lipid complexes are added to the cells.

  • Protein Expression Analysis: After a suitable incubation period (e.g., 24-48 hours), protein expression is quantified using methods such as:

    • Flow Cytometry: For fluorescent reporter proteins (e.g., GFP).

    • Western Blotting: For specific protein detection using antibodies.

    • ELISA: For secreted proteins.

Immunogenicity Assessment

The reduced immunogenicity of m1mΨ-mRNA can be verified by measuring the induction of inflammatory cytokines.

Protocol Outline:

  • Cell Stimulation: Transfect immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a human whole blood assay) with unmodified, Ψ-modified, and m1mΨ-modified mRNA.[2][6]

  • Cytokine Measurement: After incubation, collect the cell culture supernatant.

  • ELISA or Multiplex Assay: Quantify the concentration of key inflammatory cytokines such as TNF-α, IL-6, and IFN-β.[2]

  • Gene Expression Analysis: Alternatively, cell lysates can be analyzed by RT-qPCR to measure the expression of immune-related genes (e.g., IRF7, OAS1).[2]

Future Directions and Conclusion

The incorporation of N1-methoxymethylpseudouridine has been a cornerstone in the success of mRNA vaccines and holds immense promise for a wide range of therapeutic applications, including protein replacement therapies and gene editing. Ongoing research is focused on further optimizing the modification strategies, including the exploration of different modified nucleosides and their combinations, to fine-tune the balance between immunogenicity and translational efficiency for specific therapeutic needs. The detailed understanding of the structure-function relationship of m1mΨ will continue to drive the development of safer and more potent RNA-based medicines. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

An In-Depth Technical Guide to the Chemical Synthesis of N1-Methoxymethyl Pseudouridine-5'-Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible chemical synthesis pathway for N1-Methoxymethyl pseudouridine-5'-triphosphate (B1141104) (N1-MOM-Ψ-TP), a modified nucleotide of significant interest in the development of mRNA-based therapeutics. The synthesis is a multi-step process involving protection of the ribose hydroxyl groups, N1-alkylation of the pseudouridine (B1679824) base, deprotection, and subsequent phosphorylation to the active triphosphate form.

I. Overall Synthesis Pathway

The chemical synthesis of N1-Methoxymethyl pseudouridine-5'-triphosphate can be conceptually divided into four key stages:

  • Protection of Pseudouridine: The hydroxyl groups of the ribose sugar in pseudouridine are protected to prevent unwanted side reactions during the subsequent N1-alkylation step. A common strategy involves the use of silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS), to yield a fully protected intermediate.

  • N1-Methoxymethylation: The N1 position of the protected pseudouridine is then alkylated using a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a suitable base. This step introduces the desired methoxymethyl group onto the pseudouridine base.

  • Deprotection: The protecting groups on the ribose hydroxyls are removed to yield N1-methoxymethylpseudouridine (N1-MOM-Ψ). This is typically achieved using a fluoride (B91410) source for silyl groups.

  • Phosphorylation: The final and critical step is the conversion of the N1-methoxymethylpseudouridine nucleoside into its 5'-triphosphate form. This can be accomplished through either chemical phosphorylation methods or, more efficiently, via an enzymatic cascade using specific kinases.

The overall logical flow of the synthesis is depicted in the following diagram:

Synthesis_Pathway Start Pseudouridine (Ψ) Protected_Psi 2',3',5'-Tri-O-TBDMS-Pseudouridine Start->Protected_Psi Protection N1_MOM_Protected_Psi N1-Methoxymethyl-2',3',5'-Tri-O-TBDMS-Pseudouridine Protected_Psi->N1_MOM_Protected_Psi N1-Methoxymethylation N1_MOM_Psi N1-Methoxymethylpseudouridine (N1-MOM-Ψ) N1_MOM_Protected_Psi->N1_MOM_Psi Deprotection Final_Product This compound-5'-triphosphate (N1-MOM-Ψ-TP) N1_MOM_Psi->Final_Product Phosphorylation

Figure 1: Overall synthesis workflow for N1-MOM-Ψ-TP.

II. Detailed Experimental Protocols

This section provides detailed methodologies for each key stage of the synthesis.

Stage 1: Protection of Pseudouridine

Objective: To protect the 2', 3', and 5' hydroxyl groups of pseudouridine using tert-butyldimethylsilyl (TBDMS) groups.

Protocol:

  • Dissolution: Dissolve pseudouridine (1 equivalent) in anhydrous pyridine.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica (B1680970) gel column chromatography to obtain 2',3',5'-tri-O-(tert-butyldimethylsilyl)pseudouridine.

Stage 2: N1-Methoxymethylation

Objective: To introduce a methoxymethyl (MOM) group at the N1 position of the protected pseudouridine.

Protocol:

  • Azeotropic Drying: Azeotropically dry the 2',3',5'-tri-O-TBDMS-pseudouridine (1 equivalent) with toluene (B28343) and dissolve in anhydrous acetonitrile.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 3 equivalents) to the solution.

  • Addition of Alkylating Agent: Cool the mixture to 0°C and add methoxymethyl chloride (MOM-Cl, 1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield N1-methoxymethyl-2',3',5'-tri-O-TBDMS-pseudouridine.

Stage 3: Deprotection

Objective: To remove the TBDMS protecting groups to yield N1-methoxymethylpseudouridine.

Protocol:

  • Dissolution: Dissolve the N1-methoxymethyl-2',3',5'-tri-O-TBDMS-pseudouridine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Fluoride Reagent: Add triethylamine (B128534) trihydrofluoride (Et3N·3HF, 4 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 12-16 hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the aqueous layer with ethyl acetate. Concentrate the aqueous layer and co-evaporate with ethanol.

  • Purification: Purify the crude product by reversed-phase column chromatography to obtain N1-methoxymethylpseudouridine.

Stage 4: Enzymatic Phosphorylation

Objective: To convert N1-methoxymethylpseudouridine to its 5'-triphosphate form using a kinase cascade. This method is adapted from the synthesis of the related N1-methylpseudouridine-5'-triphosphate.[1][2]

Experimental Workflow:

Phosphorylation_Workflow Substrate N1-MOM-Ψ Monophosphate N1-MOM-Ψ-MP Substrate->Monophosphate Uridine-Cytidine Kinase Diphosphate N1-MOM-Ψ-DP Monophosphate->Diphosphate Nucleoside Monophosphate Kinase ATP_ADP ATP -> ADP Triphosphate N1-MOM-Ψ-TP Diphosphate->Triphosphate Nucleoside Diphosphate Kinase ATP_Regen Phosphate (B84403) Donor (e.g., Acetyl Phosphate) ADP_ATP ADP -> ATP ATP_Regen->ADP_ATP Acetate Kinase

Figure 2: Enzymatic cascade for the phosphorylation of N1-MOM-Ψ.

Protocol:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine N1-methoxymethylpseudouridine (1 equivalent), ATP (catalytic amount, e.g., 0.1 equivalents), a phosphate donor for ATP regeneration such as acetyl phosphate (excess, e.g., 5 equivalents), and magnesium chloride.

  • Enzyme Addition: Add the following enzymes to the reaction mixture:

    • Uridine-Cytidine Kinase (to convert N1-MOM-Ψ to N1-MOM-Ψ-MP)

    • Nucleoside Monophosphate Kinase (to convert N1-MOM-Ψ-MP to N1-MOM-Ψ-DP)

    • Nucleoside Diphosphate Kinase (to convert N1-MOM-Ψ-DP to N1-MOM-Ψ-TP)

    • Acetate Kinase (for ATP regeneration from acetyl phosphate)

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 37°C) for several hours to overnight.

  • Monitoring: Monitor the progress of the reaction by HPLC or TLC.

  • Purification: Upon completion, purify the this compound-5'-triphosphate by anion-exchange chromatography.

III. Quantitative Data Summary

The following table summarizes expected, though hypothetical, quantitative data for the synthesis of this compound-5'-triphosphate. Actual yields may vary depending on specific reaction conditions and optimization.

StepProductStarting MaterialKey ReagentsReaction Time (h)Expected Yield (%)Purity (%)
1. Protection2',3',5'-Tri-O-TBDMS-ΨPseudouridineTBDMS-Cl, Pyridine12-1685-95>95
2. N1-MethoxymethylationN1-MOM-2',3',5'-Tri-O-TBDMS-Ψ2',3',5'-Tri-O-TBDMS-ΨMOM-Cl, DIPEA16-2470-85>95
3. DeprotectionN1-MOM-ΨN1-MOM-2',3',5'-Tri-O-TBDMS-ΨEt3N·3HF12-1680-90>98
4. PhosphorylationN1-MOM-Ψ-TPN1-MOM-ΨKinase cocktail, ATP, AcP4-1660-80>95 (after purification)

IV. Conclusion

This technical guide outlines a robust and feasible pathway for the chemical synthesis of this compound-5'-triphosphate. The described protocols provide a solid foundation for researchers and drug development professionals working in the field of mRNA therapeutics. The chemoenzymatic approach for the final phosphorylation step offers a potentially more efficient and scalable alternative to purely chemical methods. Further optimization of each step may be required to achieve maximal yields and purity for specific applications.

References

The Impact of N1-Methoxymethylpseudouridine on Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been revolutionized by the strategic use of modified nucleosides to modulate the innate immune response. Among these, N1-Methoxymethylpseudouridine (m1MΨ) has emerged as a critical component, significantly enhancing the safety and efficacy of mRNA platforms. This technical guide provides an in-depth analysis of the impact of m1MΨ on innate immunity, offering a comparative look at its effects versus those of its predecessors, pseudouridine (B1679824) (Ψ) and the canonical uridine (B1682114) (U).

Introduction: The Challenge of Innate Immune Recognition of mRNA

Exogenously delivered in vitro transcribed (IVT) mRNA can be recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a potent inflammatory response. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in the endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm (RIG-I, MDA5). Activation of these sensors leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which can impede protein translation from the mRNA therapeutic and cause adverse effects.[1][2][3] To overcome this, various nucleoside modifications have been explored, with m1MΨ demonstrating superior properties in evading innate immune detection.[4][5][6]

N1-Methoxymethylpseudouridine: A Superior Modification for Immune Evasion

N1-methylpseudouridine is a modified nucleoside that, when incorporated into mRNA, significantly dampens the innate immune response.[4][5] This modification, along with pseudouridine, is thought to reduce the binding affinity of mRNA to innate immune sensors.[2][7] The addition of a methyl group at the N1 position of pseudouridine in m1MΨ further enhances this immune-evasive property compared to pseudouridine alone.[5][6] This reduction in immunogenicity is crucial for mRNA vaccines and therapeutics, as it allows for a higher dose of the mRNA to be administered without causing significant inflammation, leading to more robust and sustained protein expression.[6]

Quantitative Comparison of Innate Immune Activation

The incorporation of m1MΨ into mRNA transcripts leads to a marked reduction in the production of pro-inflammatory cytokines compared to unmodified (U) and pseudouridine (Ψ) modified mRNA. The following table summarizes quantitative data from studies assessing the immunogenicity of these different mRNA species in various cell types.

Cell Line/SystemmRNA ModificationTNF-α Secretion (pg/mL)IFN-β mRNA Expression (Fold Change)Reference
Human dendritic cellsUnmodified (U)~2500High[8] (Implied)
Pseudouridine (Ψ)~500Reduced[8] (Implied)
N1-Methylpseudouridine (m1MΨ)~100Significantly Reduced[5][8] (Implied)
HEK293-TLR3 cellsUnmodified (U)Not ReportedHigh[2][9]
Pseudouridine (Ψ)Not ReportedReduced[9]
N1-Methylpseudouridine (m1MΨ)Not ReportedSignificantly Reduced[2][9]
293T cellsUnmodified (U)Not ReportedHigh[10]
m1MΨ (100%)Not ReportedSignificantly Reduced[10]
A549 cellsUnmodified (U)Not ReportedHigh[10]
m1MΨ (100%)Not ReportedSignificantly Reduced[10]

Note: The values presented are approximate and collated from multiple sources for comparative purposes. Exact values can vary based on experimental conditions.

Signaling Pathways of Innate Immune Sensing of mRNA

The recognition of different mRNA species by the innate immune system triggers distinct signaling cascades. The diagrams below illustrate the pathways activated by unmodified and modified mRNA.

Unmodified_mRNA_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7/8 TLR7/8 MyD88 MyD88 TLR7/8->MyD88 TLR3 TLR3 TRIF TRIF TLR3->TRIF RIG-I RIG-I MAVS MAVS RIG-I->MAVS TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 IFN-β Gene IFN-β Gene IRF3/7->IFN-β Gene translocation Pro-inflammatory Genes Pro-inflammatory Genes Unmodified mRNA (ssRNA) Unmodified mRNA (ssRNA) Unmodified mRNA (ssRNA)->TLR7/8 Unmodified mRNA (dsRNA) Unmodified mRNA (dsRNA) Unmodified mRNA (dsRNA)->TLR3 Unmodified mRNA (dsRNA)->RIG-I NF-κB NF-κB MyD88->NF-κB TRIF->TBK1/IKKε NF-κB->Pro-inflammatory Genes translocation

Caption: Innate immune signaling by unmodified mRNA.

Modified_mRNA_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR7/8 TLR7/8 Reduced Activation Reduced Activation TLR7/8->Reduced Activation TLR3 TLR3 TLR3->Reduced Activation RIG-I RIG-I RIG-I->Reduced Activation m1MΨ-mRNA m1MΨ-mRNA m1MΨ-mRNA->TLR7/8 Reduced Binding m1MΨ-mRNA->TLR3 Reduced Binding m1MΨ-mRNA->RIG-I Reduced Binding

Caption: Evasion of innate immunity by m1MΨ-modified mRNA.

Experimental Protocols

In Vitro Transcription of Modified mRNA

Objective: To synthesize unmodified (U), pseudouridine (Ψ), and N1-Methoxymethylpseudouridine (m1MΨ) containing mRNA.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • Pseudouridine-5'-Triphosphate (ΨTP)

  • N1-Methoxymethylpseudouridine-5'-Triphosphate (m1MΨTP)

  • Reaction Buffer (e.g., NEB HiScribe™ T7 High Yield RNA Synthesis Kit)

  • DNase I

  • RNA purification kit (e.g., column-based)

  • Nuclease-free water

Protocol:

  • Assemble the transcription reaction at room temperature. For a 20 µL reaction, combine:

    • 10 µL 2x Reaction Buffer

    • 2 µL of each 100 mM ATP, GTP, CTP

    • For unmodified mRNA: 2 µL of 100 mM UTP

    • For Ψ-modified mRNA: 2 µL of 100 mM ΨTP

    • For m1MΨ-modified mRNA: 2 µL of 100 mM m1MΨTP

    • 1 µg linearized DNA template

    • 2 µL T7 RNA Polymerase Mix

    • Nuclease-free water to 20 µL

  • Incubate at 37°C for 2 hours.[11]

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.[4]

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.[4]

  • Elute the mRNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[4]

Assessment of mRNA Immunogenicity in Human Dendritic Cells

Objective: To measure the cytokine response of human dendritic cells to different mRNA modifications.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Reagents for monocyte isolation and dendritic cell differentiation (e.g., GM-CSF, IL-4)

  • Synthesized unmodified and modified mRNAs

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Cell culture medium (e.g., RPMI-1640)

  • ELISA kits for TNF-α and IFN-β

  • 96-well plates

Protocol:

  • Isolate monocytes from human PBMCs and differentiate them into immature dendritic cells (DCs) by culturing with GM-CSF and IL-4 for 5-7 days.[12]

  • Seed the immature DCs in 96-well plates at a density of 1 x 10^5 cells/well.

  • Prepare mRNA-lipid nanoparticle (LNP) complexes by mixing the mRNA with the transfection reagent according to the manufacturer's protocol.

  • Add the mRNA-LNP complexes to the DCs at a final mRNA concentration of 100 ng/mL. Include a mock-transfected control (transfection reagent only).

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Collect the cell culture supernatant for cytokine analysis.

  • Quantify the concentration of TNF-α and IFN-β in the supernatants using specific ELISA kits, following the manufacturer's instructions.[13][14]

Quantitative PCR (qPCR) for Innate Immune Gene Expression

Objective: To quantify the expression of key innate immune genes in response to mRNA transfection.

Materials:

  • Transfected cells (from section 5.2)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., IFNB1, TNF, RIGI, TLR3) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Lyse the transfected DCs and extract total RNA using an RNA extraction kit.[15]

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reactions in a 96-well plate. Each reaction should contain:

    • cDNA template

    • Forward and reverse primers for the gene of interest

    • qPCR master mix

    • Nuclease-free water

  • Run the qPCR plate on a real-time PCR instrument.[16][17]

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the mock-transfected control, normalized to the housekeeping gene.

Experimental_Workflow IVT_mRNA In Vitro Transcription (U, Ψ, m1MΨ) Purification mRNA Purification & Quantification IVT_mRNA->Purification Transfection mRNA Transfection into DCs Purification->Transfection DC_Culture Dendritic Cell Culture DC_Culture->Transfection Incubation 24h Incubation Transfection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IFN-β) Supernatant_Collection->ELISA RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Data_Analysis Data Analysis ELISA->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for Gene Expression cDNA_Synthesis->qPCR qPCR->Data_Analysis

Caption: Workflow for assessing mRNA immunogenicity.

Conclusion

The incorporation of N1-Methoxymethylpseudouridine into mRNA is a pivotal strategy for mitigating the innate immune response, thereby enhancing the therapeutic potential of mRNA-based platforms. By significantly reducing the activation of key pattern recognition receptors like TLRs and RIG-I, m1MΨ-modified mRNA leads to lower production of inflammatory cytokines, improved translational efficiency, and a more favorable safety profile. The detailed experimental protocols provided herein offer a framework for researchers to quantitatively assess the immunomodulatory properties of different mRNA modifications, facilitating the development of next-generation mRNA therapeutics and vaccines.

References

Methodological & Application

protocol for in vitro transcription with N1-Methoxymethyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Protocol for In Vitro Transcription with N1-Methoxymethylpseudouridine (N1-moxΨ)

Introduction

In vitro transcribed (IVT) messenger RNA (mRNA) has become a revolutionary tool in the development of vaccines and therapeutics.[1] A key innovation in synthetic mRNA technology is the substitution of canonical nucleosides with modified versions to enhance biological stability and reduce innate immunogenicity.[2][3] The incorporation of pseudouridine (B1679824) (Ψ) and its derivatives, such as N1-methylpseudouridine (m1Ψ), has been shown to significantly increase protein expression and reduce immune activation.[4][5][6]

N1-methoxymethylpseudouridine (N1-moxΨ), a novel N1-substituted derivative of pseudouridine, offers promising characteristics for therapeutic mRNA development. Like other N1-substituted pseudouridines, it is designed to improve the translational properties and reduce the immunogenic profile of the mRNA transcript.[5][7] The methoxymethyl group at the N1 position can influence base pairing and stacking interactions, potentially affecting transcription efficiency and the fidelity of translation.[5][8]

This application note provides a detailed protocol for the in vitro transcription of mRNA with the complete substitution of Uridine triphosphate (UTP) with N1-methoxymethylpseudouridine-5'-Triphosphate (N1-moxΨTP). It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of modified mRNA for therapeutic applications.

Materials and Reagents

A comprehensive list of necessary materials and a standard reaction setup are provided below.

Table 1: Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
N1-Methoxymethylpseudouridine-5'-TriphosphateTriLink BioTechnologiesN-1105
Adenosine-5'-Triphosphate (ATP)Standard Supplier-
Guanosine-5'-Triphosphate (GTP)Standard Supplier-
Cytidine-5'-Triphosphate (CTP)Standard Supplier-
T7 RNA PolymeraseNew England BiolabsM0251
Linearized DNA Template (U-depleted, optional)Custom Synthesis-
10X Transcription BufferIncluded with Polymerase-
RNase Inhibitor (e.g., Murine)New England BiolabsM0314
DNase I (RNase-free)New England BiolabsM0303
Lithium Chloride (LiCl) Solution (e.g., 8 M)Standard Supplier-
Nuclease-free WaterStandard Supplier-
Tris-EDTA (TE) BufferStandard Supplier-
Agarose Gel Electrophoresis SystemStandard Supplier-
RNA Purification Kit (e.g., silica (B1680970) column)Standard Supplier-

Experimental Workflow

The overall process for generating N1-moxΨ-modified mRNA involves preparing the DNA template, performing the in vitro transcription reaction, purifying the resulting mRNA, and finally, analyzing the product for quality and integrity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_ivt Phase 2: Synthesis cluster_purify Phase 3: Purification cluster_qc Phase 4: Quality Control template Linearized Plasmid DNA Template ivt_reaction In Vitro Transcription (T7 RNA Polymerase) template->ivt_reaction ntps Prepare NTP Mix (ATP, GTP, CTP, N1-moxΨTP) ntps->ivt_reaction dnase_treatment DNase I Treatment (Template Removal) ivt_reaction->dnase_treatment purification mRNA Purification (LiCl Precipitation or Silica Column) dnase_treatment->purification analysis mRNA Analysis (Concentration, Integrity, Purity) purification->analysis ivt_components IVT Reaction Components cluster_core Core Components cluster_building_blocks Building Blocks cluster_additives Additives Template Linearized DNA (with T7 Promoter) Product N1-moxΨ-mRNA Template->Product transcribed by Polymerase T7 RNA Polymerase Polymerase->Product Buffer Transcription Buffer (Mg2+, pH ~7.9) Buffer->Polymerase enables ATP ATP ATP->Product incorporated into GTP GTP GTP->Product incorporated into CTP CTP CTP->Product incorporated into moxPsiTP N1-moxΨTP moxPsiTP->Product incorporated into RNaseInhibitor RNase Inhibitor RNaseInhibitor->Product protects

References

Application Notes and Protocols for Incorporating N1-Methoxymethylpseudouridine into mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of modified nucleosides in synthetic messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines. The incorporation of N1-methylpseudouridine (m1Ψ) in place of uridine (B1682114) has been shown to significantly enhance protein expression while reducing the innate immunogenicity of the mRNA molecule.[1][2][3] This modification is a key feature of the currently approved COVID-19 mRNA vaccines.[2][3] These application notes provide a comprehensive overview and detailed protocols for the incorporation of N1-methoxymethylpseudouridine (a derivative of the widely used N1-methylpseudouridine) into mRNA for vaccine development. The methodologies cover the synthesis of the modified nucleotide, in vitro transcription, purification, and quality control of the final mRNA product.

Principle of N1-Methoxymethylpseudouridine Incorporation

The central method for incorporating N1-methoxymethylpseudouridine into an mRNA sequence is through an in vitro transcription (IVT) reaction.[2][4] In this process, a DNA template encoding the target antigen is transcribed by an RNA polymerase, typically T7 RNA polymerase. The standard nucleotide triphosphate (NTP) mix is altered to completely replace uridine triphosphate (UTP) with N1-methoxymethylpseudouridine triphosphate (N1-moxymethyl-ΨTP). The RNA polymerase recognizes N1-moxymethyl-ΨTP as a substrate and incorporates it into the nascent RNA strand opposite to adenosine (B11128) in the DNA template. The resulting mRNA contains N1-methoxymethylpseudouridine instead of uridine, conferring the desired properties of enhanced stability and translational capacity, and reduced immunogenicity.[1][2][3]

Experimental Workflow Overview

The overall process of generating N1-methoxymethylpseudouridine-modified mRNA can be broken down into several key stages, from the initial plasmid DNA template preparation to the final purified and quality-controlled mRNA.

Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription (IVT) cluster_purification Purification cluster_qc Quality Control pDNA Plasmid DNA (with target gene) linearize Linearization (Restriction Digest) pDNA->linearize purify_dna Purified Linear DNA Template linearize->purify_dna ivt Transcription purify_dna->ivt ivt_mix IVT Reaction Mix (T7 Polymerase, ATP, GTP, CTP, N1-moxymethyl-ΨTP, Cap Analog) ivt_mix->ivt mod_mrna N1-moxymethyl-Ψ Modified mRNA ivt->mod_mrna dnase DNase Treatment mod_mrna->dnase chromatography Cellulose (B213188) Chromatography (dsRNA removal) dnase->chromatography final_purify Final Purification (e.g., Silica-based) chromatography->final_purify purified_mrna Purified Modified mRNA final_purify->purified_mrna qc Analysis (Gel Electrophoresis, LC-MS/MS, Concentration) purified_mrna->qc final_product Final mRNA Product qc->final_product

Caption: Overall workflow for the production of N1-methoxymethylpseudouridine-modified mRNA.

Synthesis of N1-Methoxymethylpseudouridine Triphosphate (N1-moxymethyl-ΨTP)

The availability of high-purity N1-moxymethyl-ΨTP is a prerequisite for the successful synthesis of modified mRNA. While commercial vendors are the primary source for such modified nucleotides, understanding the synthesis process can be beneficial. Chemoenzymatic routes have been developed for the synthesis of the related N1-methylpseudouridine triphosphate (m1ΨTP), offering high yields and sustainability.[5][6] A similar strategy can be adapted for N1-methoxymethylpseudouridine triphosphate. The general steps involve:

  • Synthesis of N1-methoxymethylpseudouridine: This can be achieved through chemical modification of pseudouridine.

  • Phosphorylation: The modified nucleoside is then enzymatically phosphorylated to the triphosphate form using specific kinases.

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methoxymethylpseudouridine-Modified mRNA

This protocol describes the synthesis of N1-methoxymethylpseudouridine-modified mRNA using a linearized plasmid DNA template.

Materials:

  • Linearized plasmid DNA template (1 µg)

  • N1-Methoxymethylpseudouridine-5'-Triphosphate (from a commercial supplier)

  • ATP, GTP, CTP solutions (100 mM)

  • T7 RNA Polymerase

  • Transcription Buffer (5X)

  • RNase Inhibitor

  • Nuclease-free water

  • Cap analog (e.g., CleanCap®)[7]

Procedure:

  • Thaw all reagents on ice. Keep enzymes and RNase inhibitors in a cooling block or on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:

    • Nuclease-free water: to a final volume of 20 µL

    • 5X Transcription Buffer: 4 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • N1-Methoxymethylpseudouridine-5'-Triphosphate (100 mM): 2 µL

    • Cap Analog: As per manufacturer's recommendation

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2 hours.

  • Following incubation, add DNase I to the reaction to digest the DNA template. Incubate at 37°C for 15 minutes.

Protocol 2: Purification of N1-Methoxymethylpseudouridine-Modified mRNA

This protocol outlines the purification of the transcribed mRNA to remove enzymes, unincorporated nucleotides, and double-stranded RNA (dsRNA) byproducts.

Part A: dsRNA Removal using Cellulose Chromatography [8]

  • To the 20 µL IVT reaction, add 50 mg of cellulose powder.

  • Add 80 µL of a buffer containing 10 mM HEPES (pH 7.2), 0.1 mM EDTA, 125 mM NaCl, and 16% (v/v) ethanol.

  • Incubate the mixture for 30 minutes at room temperature with occasional mixing.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant containing the purified mRNA.

Part B: Final mRNA Purification

The supernatant from the cellulose chromatography step can be further purified using a silica-based column or magnetic beads according to the manufacturer's protocol to remove salts and residual proteins.

Protocol 3: Quality Control of N1-Methoxymethylpseudouridine-Modified mRNA

A. Agarose (B213101) Gel Electrophoresis for Integrity Analysis

  • Prepare a 1% denaturing agarose gel.

  • Load 100-200 ng of the purified mRNA.

  • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualize the RNA band under UV light. A single, sharp band indicates high integrity of the transcribed mRNA.

B. Quantification of mRNA Concentration

The concentration of the purified mRNA should be determined by measuring the absorbance at 260 nm (A260) using a spectrophotometer. It is important to note that the incorporation of N1-methylpseudouridine can lead to an underestimation of the mRNA concentration by 5-15% due to its lower molar absorption coefficient compared to uridine.[] For precise quantification, a webserver like mRNACalc can be used, which accounts for the molar absorption coefficient of modified nucleotides.[]

C. LC-MS/MS for Confirmation of Modification

To confirm the incorporation of N1-methoxymethylpseudouridine, the purified mRNA can be digested into single nucleosides using nucleases and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This method allows for the identification and quantification of the modified nucleoside within the mRNA.

Data Presentation

The following tables summarize expected quantitative data from the synthesis and analysis of N1-methoxymethylpseudouridine-modified mRNA.

Table 1: In Vitro Transcription Reaction Components and Expected Yield

ComponentConcentrationQuantity per 20 µL Reaction
Linearized DNA1 µg/µL1 µg
ATP, GTP, CTP100 mM2 mM each
N1-moxymethyl-ΨTP100 mM2 mM
T7 RNA Polymerase-2 µL
Expected mRNA Yield -~100-130 µg

Table 2: Quality Control Parameters for N1-Methoxymethylpseudouridine-Modified mRNA

ParameterMethodSpecification
IntegrityAgarose Gel ElectrophoresisSingle, sharp band
Purity (A260/A280)UV Spectrophotometry1.8 - 2.2
ConcentrationUV SpectrophotometryAs required for downstream applications
N1-moxymethyl-Ψ IncorporationLC-MS/MS>99% replacement of Uridine
dsRNA ContaminationImmunoassay or ChromatographyBelow detectable limits

Signaling Pathways and Logical Relationships

The primary goal of incorporating N1-methoxymethylpseudouridine is to modulate the interaction of the mRNA with the host's innate immune system. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs), such as TLR3, leading to an inflammatory response and reduced protein translation.[3]

Signaling cluster_unmodified Unmodified mRNA cluster_modified N1-moxymethyl-Ψ Modified mRNA unmod_mrna Unmodified mRNA (contains Uridine) tlr3 TLR3 Activation unmod_mrna->tlr3 inflammation Inflammatory Cytokines tlr3->inflammation translation_down Translation Repression inflammation->translation_down mod_mrna N1-moxymethyl-Ψ mRNA tlr3_evasion TLR3 Evasion mod_mrna->tlr3_evasion no_inflammation Reduced Inflammation tlr3_evasion->no_inflammation translation_up Enhanced Translation tlr3_evasion->translation_up

Caption: Immune sensing of unmodified vs. N1-methoxymethylpseudouridine-modified mRNA.

Conclusion

The incorporation of N1-methoxymethylpseudouridine into mRNA is a critical step in the production of highly effective and safe mRNA vaccines. The protocols and data presented here provide a framework for researchers and developers to produce high-quality modified mRNA. Adherence to detailed protocols for in vitro transcription, purification, and stringent quality control is essential to ensure the desired characteristics of the final mRNA product, leading to enhanced antigen expression and a favorable safety profile.

References

Unlocking Gene Therapy's Potential: N1-Methoxymethylpseudouridine (N1-mψ) in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of gene therapy and vaccine development. A key innovation driving this progress is the use of modified nucleosides, with N1-Methoxymethylpseudouridine (N1-mψ) emerging as a critical component for enhancing the efficacy and safety of mRNA-based therapeutics. By incorporating N1-mψ in place of uridine (B1682114) during in vitro transcription, researchers can generate mRNA molecules with superior translational capacity and a dampened innate immune response, paving the way for a new generation of potent and well-tolerated genetic medicines.

These application notes provide a comprehensive overview of the practical applications of N1-mψ in gene therapy, including detailed protocols for the synthesis, purification, and delivery of N1-mψ-modified mRNA.

Key Advantages of N1-mψ Modification

The strategic incorporation of N1-mψ into synthetic mRNA offers two primary advantages that are crucial for its therapeutic application:

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to the activation of inflammatory pathways and the production of type I interferons.[1] This immune response can hinder protein translation and lead to adverse effects. N1-mψ modification effectively masks the mRNA from these sensors, significantly reducing its immunogenicity.[2][3]

  • Enhanced Protein Expression: N1-mψ-modified mRNA has been shown to be a more efficient template for translation by the ribosome.[4] This leads to higher levels of protein production from a given amount of mRNA, a critical factor for achieving therapeutic efficacy at lower doses. Studies have demonstrated that N1-mψ modification can lead to substantially higher protein expression compared to unmodified or pseudouridine-modified mRNA.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing N1-mψ-modified mRNA with other forms of mRNA, highlighting its superior performance in terms of protein expression and reduced immune activation.

Modification TypeReporter Gene Expression (Relative Fold Increase vs. Unmodified)Cell LineReference
Pseudouridine (Ψ)~2-5Various[2]
N1-methylpseudouridine (m1Ψ) ~13-44 Various [2]
5-methylcytidine (m5C) / Pseudouridine (Ψ)~10Various[2]
5-methylcytidine (m5C) / N1-methylpseudouridine (m1Ψ) ~44 Various [2]

Table 1: Comparison of Reporter Gene Expression with Different mRNA Modifications. This table illustrates the significant enhancement in protein expression achieved with N1-mψ modification, both alone and in combination with other modifications.

m1Ψ Modification RatioEGFP Positive Cells (%)Mean Fluorescence Intensity (MFI)Cell LineReference
0% (Unmodified)~40~2000HEK-293T[1]
5%~60~4000HEK-293T[1]
10%~55~3500HEK-293T[1]
20%~50~3000HEK-293T[1]
50%~45~2500HEK-293T[1]
75%~40~2200HEK-293T[1]
100%~35~2000HEK-293T[1]

Table 2: Effect of N1-mψ Modification Ratio on Protein Expression. This table shows that a low to moderate ratio of N1-mψ modification can lead to optimal protein expression, suggesting that the degree of modification can be fine-tuned for specific applications.

Experimental Protocols

The following are detailed protocols for the synthesis, purification, formulation, and in vivo delivery of N1-mψ-modified mRNA for gene therapy applications.

Protocol 1: In Vitro Transcription of N1-mψ-Modified mRNA

This protocol describes the synthesis of N1-mψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • N1-Methoxymethylpseudouridine-5'-Triphosphate (N1-mψTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water: to a final volume of 20 µL

    • Transcription Buffer (10X): 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • N1-mψTP (100 mM): 2 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Gently mix the reaction by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the mRNA transcript by agarose (B213101) gel electrophoresis.

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC pDNA Plasmid DNA linearized_pDNA Linearized pDNA pDNA->linearized_pDNA Restriction Digest IVT_mix IVT Reaction Mix (T7 Polymerase, NTPs, N1-mψTP) linearized_pDNA->IVT_mix Transcription Transcription (37°C) IVT_mix->Transcription DNase_treat DNase I Treatment Transcription->DNase_treat Purification mRNA Purification (LiCl or Column) DNase_treat->Purification QC Quantification & Quality Control Purification->QC

In Vitro Transcription Workflow for N1-mψ-mRNA.
Protocol 2: Lipid Nanoparticle (LNP) Formulation of N1-mψ-Modified mRNA

This protocol outlines a common method for encapsulating N1-mψ-modified mRNA into lipid nanoparticles for in vivo delivery.[5][6]

Materials:

  • N1-mψ-modified mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Lipid mixture in ethanol (B145695):

    • Ionizable lipid (e.g., DLin-MC3-DMA)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Solutions:

    • Dissolve the N1-mψ-modified mRNA in citrate buffer to the desired concentration.

    • Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the mRNA solution into one syringe and the lipid-ethanol solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Transfer the resulting LNP dispersion into a dialysis cassette.

    • Dialyze against PBS at 4°C for at least 6 hours, with several buffer changes, to remove ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Sterile Filtration and Storage:

    • Sterilize the LNP-mRNA formulation by passing it through a 0.22 µm filter.

    • Store the final product at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing LNP Assembly cluster_purification_char Purification & Characterization mRNA_sol N1-mψ-mRNA in Aqueous Buffer (pH 4.0) microfluidics Microfluidic Mixing mRNA_sol->microfluidics lipid_sol Lipid Mix in Ethanol lipid_sol->microfluidics dialysis Dialysis vs. PBS (pH 7.4) microfluidics->dialysis characterization Size, PDI, Zeta Potential, Encapsulation Efficiency dialysis->characterization filtration Sterile Filtration (0.22 µm) characterization->filtration

Lipid Nanoparticle Formulation Workflow.
Protocol 3: In Vivo Delivery and Analysis of N1-mψ-mRNA-LNPs

This protocol provides a general guideline for the in vivo administration of N1-mψ-mRNA-LNPs to animal models and subsequent analysis of protein expression.

Materials:

  • N1-mψ-mRNA-LNP formulation

  • Animal model (e.g., mice)

  • Syringes and needles for administration (e.g., intravenous, intramuscular)

  • In vivo imaging system (for reporter genes like luciferase)

  • Tissue homogenization buffer and equipment

  • ELISA kit for quantifying the expressed protein

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Animal Handling and Administration:

    • Acclimate the animals to the laboratory conditions.

    • Administer the N1-mψ-mRNA-LNP formulation via the desired route (e.g., tail vein injection for systemic delivery, intramuscular injection for local expression). The dosage will depend on the specific application and animal model.

  • In Vivo Imaging (for reporter genes):

    • If a reporter gene like luciferase is used, inject the substrate (e.g., D-luciferin) at a specified time point post-administration.

    • Image the animals using an in vivo imaging system to visualize and quantify the bioluminescence signal, which correlates with protein expression.

  • Tissue Collection and Processing:

    • At predetermined time points, euthanize the animals and collect relevant tissues (e.g., liver, spleen, muscle at the injection site).

    • Homogenize the tissues in an appropriate buffer for protein or RNA extraction.

  • Protein Quantification:

    • Quantify the concentration of the expressed therapeutic protein in tissue homogenates or serum using a specific ELISA kit.

  • Analysis of Immune Response (Optional):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates using ELISA or a multiplex cytokine assay to assess the immunogenicity of the formulation.

  • mRNA Biodistribution and Stability (Optional):

    • Extract total RNA from various tissues.

    • Perform RT-qPCR to quantify the amount of the administered N1-mψ-mRNA in different organs to determine its biodistribution and stability over time.

Signaling Pathways and Logical Relationships

The incorporation of N1-mψ into mRNA primarily impacts the initial interaction with the host's innate immune system, thereby influencing downstream signaling and translational efficiency.

Immune_Evasion_Pathway cluster_mrna Exogenous mRNA cluster_sensing Innate Immune Sensing cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome unmodified_mrna Unmodified mRNA tlr TLR7/8 (Endosome) unmodified_mrna->tlr Recognized rigi RIG-I (Cytosol) unmodified_mrna->rigi Recognized n1m_mrna N1-mψ-modified mRNA n1m_mrna->tlr Evades Recognition n1m_mrna->rigi Evades Recognition protein_expression Enhanced Protein Expression n1m_mrna->protein_expression myd88 MyD88 tlr->myd88 mavs MAVS rigi->mavs irf7 IRF7 Activation myd88->irf7 nfkb NF-κB Activation myd88->nfkb mavs->irf7 interferon Type I Interferon Production irf7->interferon cytokines Pro-inflammatory Cytokines nfkb->cytokines translation_inhibition Translation Inhibition interferon->translation_inhibition cytokines->translation_inhibition

Signaling Pathway of Innate Immune Evasion by N1-mψ-mRNA.

By evading recognition by pattern recognition receptors like TLRs and RIG-I, N1-mψ-modified mRNA prevents the activation of downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. This abrogation of the innate immune response is crucial for preventing the inhibition of translation and allowing for robust and sustained protein expression from the therapeutic mRNA.

References

Application Notes and Protocols for N1-Methylpseudouridine (m1ψ) Incorporation in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N1-methylpseudouridine (m1ψ), a modified nucleoside that significantly enhances the therapeutic potential of messenger RNA (mRNA). The incorporation of m1ψ into in vitro transcribed (IVT) mRNA leads to increased protein expression and a reduction in the innate immune response, making it a critical component in the development of mRNA-based vaccines and therapeutics.[1][2][3] The protocols outlined below are intended for research purposes and provide a framework for the successful application of m1ψ-modified mRNA in a cell culture setting.

Key Advantages of N1-Methylpseudouridine (m1ψ) Modified mRNA

The substitution of uridine (B1682114) with N1-methylpseudouridine in synthetic mRNA offers several key advantages:

  • Enhanced Protein Expression : m1ψ-modified mRNA has been shown to significantly increase protein translation compared to unmodified or pseudouridine (B1679824) (ψ)-modified mRNA.[2][4] This is attributed to mechanisms such as increased ribosome density on the mRNA transcript.[5][6]

  • Reduced Immunogenicity : A major hurdle in the therapeutic use of exogenous mRNA is the activation of the innate immune system. The presence of m1ψ in the mRNA sequence helps to evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I, thereby reducing the production of pro-inflammatory cytokines.[7][8][9]

  • Improved Cellular Viability : By dampening the innate immune response, m1ψ-modified mRNA leads to improved cell viability following transfection compared to unmodified mRNA.[2][4]

  • Increased mRNA Stability : Nucleoside modifications like m1ψ can contribute to the overall stability of the mRNA molecule, protecting it from degradation and prolonging its translational activity.[3][10]

Quantitative Data Summary

The following table summarizes the comparative performance of unmodified, ψ-modified, and m1ψ-modified mRNA based on published research.

FeatureUnmodified mRNAψ-Modified mRNAm1ψ-Modified mRNAReference(s)
Protein Expression (Relative Fold Increase) BaselineIncreasedSignificantly Increased (up to ~44-fold higher than ψ-modified) [2]
Immunogenicity (e.g., Cytokine Induction) HighReducedSignificantly Reduced [2][7][11]
Cellular Viability ReducedImprovedSignificantly Improved [2][4]

Experimental Protocols

Protocol 1: In Vitro Transcription of m1ψ-Modified mRNA

This protocol describes the synthesis of m1ψ-containing mRNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized DNA template with a T7 promoter sequence upstream of the gene of interest

  • N1-Methylpseudouridine-5'-Triphosphate (m1ψTP)

  • ATP, GTP, CTP

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • Transcription Buffer

  • Capping reagent (e.g., Anti-Reverse Cap Analog, ARCA)

  • Poly(A) tailing kit (optional, if not encoded in the template)

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup: Assemble the following components at room temperature in the specified order:

    • Nuclease-free water

    • Transcription Buffer (10X)

    • ATP, GTP, CTP (10 mM each)

    • m1ψTP (10 mM)

    • Capping reagent (e.g., ARCA)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Poly(A) Tailing (Optional): If the DNA template does not encode a poly(A) tail, add a poly(A) tail to the transcribed mRNA using a poly(A) polymerase kit according to the manufacturer's instructions.

  • Purification of mRNA: Purify the m1ψ-modified mRNA using an RNA purification kit following the manufacturer's protocol. Elute the purified mRNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose (B213101) gel.

Protocol 2: Transfection of Cultured Cells with m1ψ-Modified mRNA

This protocol provides a general guideline for the delivery of m1ψ-modified mRNA into mammalian cells using a lipid-based transfection reagent. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cultured mammalian cells

  • m1ψ-modified mRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Opti-MEM I Reduced Serum Medium (or other suitable serum-free medium)

  • Complete cell culture medium

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of mRNA-Lipid Complexes:

    • Dilute the m1ψ-modified mRNA in Opti-MEM I medium.

    • In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM I medium.

    • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of mRNA-lipid complexes.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the mRNA-lipid complexes to the cells.

    • Add fresh, pre-warmed complete cell culture medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.

Protocol 3: Assessment of Protein Expression

The method for assessing protein expression will depend on the reporter gene encoded by the m1ψ-modified mRNA.

  • For Fluorescent Proteins (e.g., GFP, RFP):

    • At the desired time point post-transfection, visualize the cells using a fluorescence microscope.

    • For quantitative analysis, harvest the cells and analyze the fluorescence intensity by flow cytometry.

  • For Luciferase:

    • At the desired time point post-transfection, lyse the cells using a suitable lysis buffer.

    • Add luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

Protocol 4: Evaluation of Immune Response

To assess the reduction in the innate immune response, the expression of key pro-inflammatory cytokines can be measured.

Materials:

  • Transfected cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target cytokines (e.g., IL-6, TNF-α, IFN-β) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: At a suitable time point post-transfection (e.g., 6-24 hours), harvest the cells and extract total RNA using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a qPCR master mix, cDNA, and primers for the target cytokines and a housekeeping gene.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine gene expression in cells transfected with m1ψ-modified mRNA compared to a control (e.g., unmodified mRNA).

Visualizations

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_delivery Cellular Delivery cluster_analysis Downstream Analysis s1 Linearized DNA Template s2 In Vitro Transcription (with m1ψTP) s1->s2 s3 mRNA Purification s2->s3 d1 m1ψ-mRNA s3->d1 d3 Complex Formation d1->d3 d2 Transfection Reagent d2->d3 d4 Transfection of Cells d3->d4 a1 Protein Expression (e.g., Fluorescence, Luminescence) d4->a1 a2 Immune Response (e.g., qPCR for Cytokines) d4->a2 Signaling_Pathway cluster_unmodified Unmodified mRNA cluster_modified m1ψ-Modified mRNA unmod_mrna Unmodified mRNA tlr TLR/RIG-I Recognition unmod_mrna->tlr Recognized as Foreign immune_activation Innate Immune Activation tlr->immune_activation cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) immune_activation->cytokines translation_inhibition Translation Inhibition immune_activation->translation_inhibition mod_mrna m1ψ-Modified mRNA evasion Evasion of TLR/RIG-I mod_mrna->evasion Evades Recognition translation Enhanced Translation evasion->translation protein Increased Protein Output translation->protein

References

Application Notes and Protocols for the Quantification of N1-Methoxymethyl pseudouridine (m1Ψ) in Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1-Methoxymethyl pseudouridine (B1679824) (m1Ψ) is a modified nucleoside that has become a cornerstone in the development of mRNA-based therapeutics and vaccines.[1][2][3] Its incorporation into in vitro transcribed (IVT) mRNA has been shown to significantly reduce the innate immunogenicity of the RNA molecule while enhancing protein expression.[1][3][4] These beneficial properties are largely attributed to m1Ψ's ability to decrease recognition by immune sensors such as Toll-like receptors (TLRs) and RIG-I.[4][5] Given its critical role in the efficacy and safety of mRNA therapeutics, accurate and robust methods for the quantification of m1Ψ are essential for quality control, stability testing, and regulatory compliance.

These application notes provide detailed protocols and methodologies for the quantification of m1Ψ in modified RNA, primarily focusing on the gold-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Quantification

The quantification of m1Ψ in an RNA sample typically involves three key steps:

  • Enzymatic Digestion: The RNA polymer is completely hydrolyzed into its constituent nucleosides using a cocktail of nucleases and phosphatases.

  • Chromatographic Separation: The resulting mixture of canonical and modified nucleosides is separated using liquid chromatography, most commonly reversed-phase ion-pairing high-performance liquid chromatography (RP-IP-HPLC).

  • Mass Spectrometric Detection and Quantification: The separated nucleosides are ionized and detected by a tandem mass spectrometer. Quantification is achieved using selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each nucleoside.

Quantitative Data Summary

The following table summarizes representative quantitative data for m1Ψ and related nucleosides, highlighting the utility of LC-MS/MS-based methods. Data is compiled from various studies and presented here for comparative purposes.

NucleosideMethodMatrixLimit of Quantification (LOQ)Linear RangeReference
m1Ψ LC-MS/MS (SRM)In vitro transcribed mRNApmol range0 - 70 pmol[6][7]
Ψ LC-MS/MS (SRM)Synthetic Oligonucleotidespmol range0 - 70 pmol[6][7]
Uridine (B1682114) (U) LC-MS/MS (SRM)Synthetic Oligonucleotidespmol rangeNot specified[1]
Adenosine (A) LC-MS/MS (SRM)Synthetic Oligonucleotidespmol rangeNot specified[1]
Guanosine (G) LC-MS/MS (SRM)Synthetic Oligonucleotidespmol rangeNot specified[1]
Cytidine (C) LC-MS/MS (SRM)Synthetic Oligonucleotidespmol rangeNot specified[1]

Note: The exact LOQ and linear range can vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Protocol 1: Enzymatic Digestion of m1Ψ-Modified RNA to Nucleosides

This protocol describes the complete enzymatic hydrolysis of m1Ψ-containing RNA into individual nucleosides for subsequent LC-MS/MS analysis.

Materials:

  • m1Ψ-modified RNA sample

  • Nuclease P1 (Millipore Sigma or equivalent)

  • Calf Intestinal Phosphatase (CIP) (New England Biolabs or equivalent)

  • Nuclease P1 reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • CIP reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM MgCl2)

  • Nuclease-free water

  • 0.22 µm pore size syringe filters

Procedure:

  • To 1 nmol of the m1Ψ-modified RNA sample, add 10 Units of nuclease P1 in the appropriate reaction buffer.

  • Incubate the reaction mixture at 50°C for 2.5 hours.[1]

  • Adjust the pH of the reaction mixture to approximately 7.5 by adding Tris-HCl to a final concentration of 100 mM.[1]

  • Add 10 Units of CIP to the reaction mixture.

  • Incubate at 37°C for an additional 1.5 hours to dephosphorylate the nucleotide 5'-monophosphates.[1]

  • Filter the resulting nucleoside mixture through a 0.22 µm pore size syringe filter to remove enzymes and any particulate matter.[1]

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of m1Ψ

This protocol outlines the parameters for the separation and quantification of m1Ψ and other nucleosides using LC-MS/MS with selected reaction monitoring (SRM).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system (e.g., Waters NanoAcquity UPLC)

  • Tandem mass spectrometer (e.g., Triple quadrupole mass spectrometer)

LC Parameters:

  • Column: Xbridge MS C18, 1.0 x 150 mm, 3.5 µm particle size (or equivalent)[6]

  • Mobile Phase A: 16.3 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water, pH 7.0[6]

  • Mobile Phase B: 50% Mobile Phase A in Methanol[6]

  • Flow Rate: 40 µL/min[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-52 min: 5% to 95% B

    • 52-57 min: Hold at 95% B

    • 57-72 min: Re-equilibrate at 5% B[6]

  • Injection Volume: 5-10 µL

MS/MS Parameters (SRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • SRM Transitions:

    • m1Ψ: To be determined empirically. A common approach is to use the precursor ion corresponding to the protonated molecule [M+H]+ and a product ion corresponding to the fragmented nucleobase.

    • Pseudouridine (Ψ): [M+H]+ → [BH2]+

    • Uridine (U): [M+H]+ → [BH2]+

    • Adenosine (A): [M+H]+ → [BH2]+

    • Guanosine (G): [M+H]+ → [BH2]+

    • Cytidine (C): [M+H]+ → [BH2]+

  • Collision Energy and other MS parameters: Optimize for each specific instrument and nucleoside.

Quantification Procedure:

  • Prepare a series of calibration standards using commercially available m1Ψ, Ψ, U, A, G, and C nucleoside standards of known concentrations.

  • Analyze the calibration standards using the LC-MS/MS method to generate a standard curve for each nucleoside, plotting peak area against concentration.

  • Analyze the digested RNA sample using the same LC-MS/MS method.

  • Determine the concentration of each nucleoside in the sample by interpolating its peak area from the corresponding standard curve.

  • The mole percentage of m1Ψ can be calculated using the following formula:

    % m1Ψ = (moles of m1Ψ) / (moles of A + moles of G + moles of C + moles of U + moles of Ψ + moles of m1Ψ) * 100

Visualizations

Experimental Workflow for m1Ψ Quantification

experimental_workflow rna_sample m1Ψ-Modified RNA Sample digestion Enzymatic Digestion (Nuclease P1 & CIP) rna_sample->digestion Hydrolysis filtration Filtration (0.22 µm filter) digestion->filtration Purification lc_separation LC Separation (RP-IP-HPLC) filtration->lc_separation Injection ms_detection MS/MS Detection (SRM) lc_separation->ms_detection Ionization data_analysis Data Analysis & Quantification ms_detection->data_analysis Peak Integration

Caption: Workflow for m1Ψ quantification in modified RNA.

Logical Relationship of Key Analytical Steps

logical_relationship sample_prep Sample Preparation hydrolysis Complete Hydrolysis sample_prep->hydrolysis Ensures accessibility separation Nucleoside Separation hydrolysis->separation Provides individual analytes detection Specific Detection separation->detection Resolves isomers quantification Accurate Quantification detection->quantification Based on signal intensity quantification->sample_prep Informs sample amount

Caption: Interdependence of analytical steps for m1Ψ quantification.

Challenges and Considerations

  • Isomeric Separation: Pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are isomers of uridine and N1-methyluridine, respectively. Therefore, chromatographic separation is crucial for their accurate quantification.[6]

  • Standard Availability: Accurate quantification relies on the availability of high-purity certified reference standards for m1Ψ and other modified nucleosides.

  • Matrix Effects: Complex sample matrices can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. The use of internal standards can help to mitigate these effects.

  • Incomplete Digestion: Incomplete enzymatic digestion of the RNA will lead to an underestimation of the nucleoside content. It is essential to optimize the digestion protocol to ensure complete hydrolysis.

Conclusion

The quantification of N1-Methoxymethyl pseudouridine in modified RNA is a critical aspect of the development and quality control of mRNA-based therapeutics. The LC-MS/MS-based methods described in these application notes provide a robust and sensitive platform for the accurate determination of m1Ψ content. By following these detailed protocols and considering the potential challenges, researchers can ensure the quality, consistency, and efficacy of their modified RNA products.

References

Application Notes and Protocols for In Vivo Delivery of N1-Methoxymethyl Pseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of N1-Methoxymethyl pseudouridine (B1679824) (N1-m1Ψ)-modified messenger RNA (mRNA). This document covers the most prominent delivery systems: Lipid Nanoparticles (LNPs), Polymer-Based Nanoparticles, and Extracellular Vesicles (EVs). The protocols are intended to serve as a guide for researchers developing and evaluating mRNA-based therapeutics and vaccines.

Introduction to N1-m1Ψ-Modified mRNA Delivery

The modification of mRNA with N1-methylpseudouridine has been a pivotal advancement in the field of RNA therapeutics, significantly enhancing protein expression and reducing the innate immunogenicity of the mRNA molecule.[1][2][3] However, the successful in vivo application of N1-m1Ψ-mRNA is critically dependent on the use of effective and safe delivery systems. These carriers protect the mRNA from degradation by ribonucleases, facilitate its uptake by target cells, and enable its escape from endosomes to reach the cytoplasm where it can be translated into protein. This document details the preparation, characterization, and in vivo application of three major classes of delivery vehicles.

Lipid Nanoparticles (LNPs) for N1-m1Ψ-mRNA Delivery

LNPs are currently the most clinically advanced platform for systemic mRNA delivery.[4] They are typically composed of four main components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.

Quantitative Data Summary
ParameterLNP Formulation 1 (e.g., MC3-based)LNP Formulation 2 (e.g., SM-102-based)Reference(s)
Size (Diameter, nm) 80 - 10080 - 120[5]
Polydispersity Index (PDI) < 0.2< 0.2[5]
mRNA Encapsulation Efficiency (%) > 90%> 95%[6]
In Vivo Dose (mg/kg) 0.05 - 1.00.1 - 0.5[7]
Primary Organ of Expression Liver, SpleenLiver, Spleen[2][8]
Peak Protein Expression (in vivo) 6 - 24 hours post-injection6 - 24 hours post-injection[2]
Experimental Protocols

2.2.1. LNP Formulation using Microfluidics

This protocol describes the formulation of LNPs encapsulating N1-m1Ψ-mRNA using a microfluidic mixing device.

  • Materials:

    • Ionizable lipid (e.g., DLin-MC3-DMA or SM-102) in ethanol (B145695)

    • Helper phospholipid (e.g., DSPC) in ethanol

    • Cholesterol in ethanol

    • PEG-lipid (e.g., DMG-PEG2000) in ethanol

    • N1-m1Ψ-mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

    • Microfluidic mixing device and cartridges

    • Syringe pumps

    • Dialysis cassettes (10 kDa MWCO)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid at the desired molar ratio.

    • Prepare the N1-m1Ψ-mRNA solution in the citrate buffer.

    • Set up the microfluidic device with a new cartridge.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (aqueous:ethanolic, e.g., 3:1) and total flow rate.

    • Initiate the pumps to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP suspension.

    • Immediately dialyze the LNP suspension against PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

    • After dialysis, collect the purified LNP-mRNA formulation and store at 4°C.

2.2.2. In Vivo Administration and Biodistribution Analysis

This protocol outlines the intravenous injection of LNP-mRNA in mice and subsequent analysis of reporter gene expression.

  • Materials:

    • LNP-encapsulated N1-m1Ψ-mRNA encoding a reporter protein (e.g., Luciferase)

    • 6-8 week old female BALB/c or C57BL/6 mice

    • Sterile PBS

    • Insulin syringes (28-30G)

    • In vivo imaging system (IVIS)

    • D-luciferin substrate

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Dilute the LNP-mRNA formulation to the desired concentration in sterile PBS. A typical dose is 0.1 mg/kg.

    • Administer the formulation to mice via intravenous (tail vein) injection.

    • At desired time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • After a 10-minute substrate distribution time, image the mice using the IVIS to detect bioluminescence.

    • For ex vivo analysis, euthanize the mice after the final in vivo imaging.

    • Dissect major organs (liver, spleen, lungs, heart, kidneys) and image them ex vivo after incubating with D-luciferin.

    • Quantify the bioluminescent signal in each organ using the accompanying software.

Visualization

LNP_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix\n(Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(Ethanol)->Microfluidic Mixing mRNA\n(Aqueous Buffer) mRNA (Aqueous Buffer) mRNA\n(Aqueous Buffer)->Microfluidic Mixing Dialysis\n(vs. PBS) Dialysis (vs. PBS) Microfluidic Mixing->Dialysis\n(vs. PBS) LNP-mRNA LNP-mRNA Dialysis\n(vs. PBS)->LNP-mRNA IV Injection\n(Mouse) IV Injection (Mouse) LNP-mRNA->IV Injection\n(Mouse) In Vivo Imaging\n(IVIS) In Vivo Imaging (IVIS) IV Injection\n(Mouse)->In Vivo Imaging\n(IVIS) Organ Harvest Organ Harvest In Vivo Imaging\n(IVIS)->Organ Harvest Ex Vivo Imaging Ex Vivo Imaging Organ Harvest->Ex Vivo Imaging Data Analysis Data Analysis Ex Vivo Imaging->Data Analysis

Caption: Workflow for LNP-mRNA formulation and in vivo evaluation.

Polymer-Based Nanoparticles for N1-m1Ψ-mRNA Delivery

Polymeric nanoparticles offer a versatile platform for mRNA delivery due to the wide range of available polymers and the tunability of their properties.[9] Cationic polymers can electrostatically complex with negatively charged mRNA to form polyplexes.

Quantitative Data Summary
ParameterPoly(beta-amino ester) (PBAE) NanoparticlesChitosan NanoparticlesReference(s)
Size (Diameter, nm) 100 - 200150 - 400[10][11]
Zeta Potential (mV) +20 to +40+15 to +35[10][11]
mRNA Encapsulation Efficiency (%) > 90%80 - 95%[10][11]
In Vivo Dose (mg/kg) 0.5 - 2.01.0 - 5.0[10]
Primary Organ of Expression Lungs, Spleen (tunable)Lungs, Liver[12]
Peak Protein Expression (in vivo) 6 - 48 hours post-injection12 - 72 hours post-injection[10]
Experimental Protocols

3.2.1. Poly(beta-amino ester) (PBAE) Nanoparticle Formulation

This protocol describes the self-assembly of PBAE/mRNA nanoparticles.

  • Materials:

    • PBAE polymer dissolved in a suitable organic solvent (e.g., DMSO)

    • N1-m1Ψ-mRNA in nuclease-free water or a low-salt buffer

    • Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 5.5)

  • Procedure:

    • Dilute the PBAE polymer stock solution to the desired concentration in the sodium acetate buffer.

    • Dilute the N1-m1Ψ-mRNA stock solution to the desired concentration in the same buffer.

    • To formulate the nanoparticles, add the mRNA solution to the polymer solution while vortexing or rapidly pipetting to ensure quick mixing. The polymer-to-mRNA weight ratio will need to be optimized (e.g., 20:1 to 100:1).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complexation.

    • The resulting nanoparticle suspension can be used directly for in vivo studies or further purified if necessary.

3.2.2. In Vivo Administration and Efficacy Assessment

This protocol outlines the administration of polymer-based mRNA nanoparticles and the assessment of protein expression.

  • Materials:

    • PBAE/mRNA nanoparticle suspension

    • Experimental animals (e.g., mice)

    • Appropriate administration equipment (e.g., syringes)

    • Luciferase assay system for tissue lysates

    • Protein quantification assay (e.g., BCA)

  • Procedure:

    • Administer the nanoparticle suspension to the animals via the desired route (e.g., intravenous, intramuscular).

    • At selected time points, euthanize the animals and harvest the target organs.

    • Homogenize the tissues in a suitable lysis buffer.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

    • Measure the luciferase activity in the supernatant using a luminometer and a luciferase assay kit.

    • Determine the total protein concentration in the supernatant using a BCA assay.

    • Normalize the luciferase activity to the total protein content to compare expression levels between different groups.

Visualization

Polymer_Pathway PBAE/mRNA Nanoparticle PBAE/mRNA Nanoparticle Systemic Circulation Systemic Circulation PBAE/mRNA Nanoparticle->Systemic Circulation Target Cell Target Cell Systemic Circulation->Target Cell Endocytosis Endocytosis Target Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm mRNA Translation mRNA Translation Cytoplasm->mRNA Translation Therapeutic Protein Therapeutic Protein mRNA Translation->Therapeutic Protein EV_Loading cluster_production EV Production & Isolation cluster_loading mRNA Loading Source Cells Source Cells Cell Culture Cell Culture Source Cells->Cell Culture EV Isolation\n(e.g., Ultracentrifugation) EV Isolation (e.g., Ultracentrifugation) Cell Culture->EV Isolation\n(e.g., Ultracentrifugation) Purified EVs Purified EVs EV Isolation\n(e.g., Ultracentrifugation)->Purified EVs Electroporation Electroporation Purified EVs->Electroporation N1-m1Ψ-mRNA N1-m1Ψ-mRNA N1-m1Ψ-mRNA->Electroporation mRNA-loaded EVs mRNA-loaded EVs Electroporation->mRNA-loaded EVs

References

Application Notes and Protocols for Designing Stable mRNA Constructs with N1-Methoxymethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of chemically modified nucleosides that enhance stability and reduce immunogenicity. Among these, N1-Methoxymethylpseudouridine (m¹Ψ) has emerged as a superior modification, outperforming both unmodified uridine (B1682114) and the commonly used pseudouridine (B1679824) (Ψ).[1][2][3] The incorporation of m¹Ψ into mRNA constructs, notably in the highly effective COVID-19 vaccines, has been shown to dramatically increase protein expression and diminish the innate immune response that can hinder therapeutic efficacy.[1]

These application notes provide a comprehensive guide to designing and evaluating m¹Ψ-modified mRNA constructs. We offer detailed protocols for the synthesis, purification, and analysis of modified mRNA, along with methods to assess its stability and immunogenic profile. The included quantitative data, summarized from key studies, will aid researchers in making informed decisions for their mRNA-based therapeutic development.

Advantages of N1-Methoxymethylpseudouridine (m¹Ψ) Incorporation

The strategic substitution of uridine with m¹Ψ during in vitro transcription (IVT) confers several key advantages to the resulting mRNA molecule:

  • Enhanced Protein Expression: m¹Ψ-modified mRNA consistently leads to significantly higher protein yields compared to both unmodified and Ψ-modified mRNA.[1][2] This is attributed to a combination of factors, including increased translational efficiency and greater mRNA stability. One study found that mRNAs containing m¹Ψ resulted in up to ~44-fold higher reporter gene expression in cell lines compared to Ψ-modified mRNA.[2]

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs), triggering an innate immune response that can lead to inflammation and degradation of the mRNA.[4] The presence of m¹Ψ effectively dampens this recognition, leading to a significant reduction in the production of pro-inflammatory cytokines like type I interferons (IFN-β), TNF-α, and IL-6.[1][2][4]

  • Increased mRNA Stability: The incorporation of m¹Ψ enhances the stability of the mRNA molecule, making it more resistant to degradation by cellular nucleases.[4][5] This increased half-life contributes to a longer duration of protein expression from a single dose of mRNA. Studies have shown a positive correlation between the ratio of m¹Ψ modification and the stability of the mRNA.[4]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on unmodified, pseudouridine (Ψ)-modified, and N1-Methoxymethylpseudouridine (m¹Ψ)-modified mRNA.

Table 1: Relative Protein Expression (Luciferase Reporter Assay)

Cell LinemRNA ModificationFold Increase in Protein Expression (relative to unmodified mRNA)Fold Increase in Protein Expression (m¹Ψ vs. Ψ)Reference
HEK293 Unmodified1-[1]
Ψ~10-[1]
m¹Ψ~130~13[1]
A549 Unmodified1-[1]
Ψ~4-[1]
m¹Ψ~52~13[1]
HeLa Unmodified1-[1]
Ψ~7-[1]
m¹Ψ~91~13[1]
C2C12 Unmodified1-[1]
Ψ~3-[1]
m¹Ψ~120~40[1]
BJ Fibroblasts Unmodified1-[1]
Ψ~2-[1]
m¹Ψ~26~13[1]
Primary Keratinocytes Unmodified1-[1]
Ψ~5-[1]
m¹Ψ~65~13[1]

Table 2: In Vitro Immunogenicity (Cytokine Induction)

Cell TypemRNA ModificationAnalyteFold Change in Expression (relative to control)Reference
Human PBMCs UnmodifiedIFN-βHigh Induction[6]
m¹ΨIFN-βNo significant induction[6]
HEK293T UnmodifiedRIG-I mRNA~4.5[4]
10% m¹ΨRIG-I mRNA~2.5[4]
100% m¹ΨRIG-I mRNA~1.5[4]
UnmodifiedRANTES mRNA~6[4]
10% m¹ΨRANTES mRNA~3[4]
100% m¹ΨRANTES mRNA~1.5[4]
UnmodifiedIL-6 mRNA~5[4]
10% m¹ΨIL-6 mRNA~2.5[4]
100% m¹ΨIL-6 mRNA~1.5[4]
UnmodifiedIFN-β1 mRNA~7[4]
10% m¹ΨIFN-β1 mRNA~3[4]
100% m¹ΨIFN-β1 mRNA~1.5[4]
UnmodifiedTNF-α mRNA~3.5[4]
10% m¹ΨTNF-α mRNA~2[4]
100% m¹ΨTNF-α mRNA~1.5[4]

Table 3: In Vitro mRNA Stability

Assay TypemRNA ModificationRelative StabilityReference
In Vitro Degradation Assay UnmodifiedLeast Stable[4]
10% m¹ΨMore Stable[4]
100% m¹ΨMost Stable[4]
Intracellular Stability (HEK293T) UnmodifiedLeast Stable[4]
10% m¹ΨMore Stable[4]
100% m¹ΨMost Stable[4]

Visualizations

Innate_Immune_Signaling cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR3 TLR3 Unmodified_mRNA->TLR3 dsRNA intermediate TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 ssRNA RIG_I RIG-I Unmodified_mRNA->RIG_I MDA5 MDA5 Unmodified_mRNA->MDA5 m1Psi_mRNA m1Ψ-modified mRNA m1Psi_mRNA->TLR3 Reduced Recognition m1Psi_mRNA->TLR7_8 Reduced Recognition m1Psi_mRNA->RIG_I Reduced Recognition m1Psi_mRNA->MDA5 Reduced Recognition TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS MDA5->MAVS IRF3_7 IRF3/7 TRIF->IRF3_7 MyD88->IRF3_7 NF_kB NF-κB MyD88->NF_kB MAVS->IRF3_7 MAVS->NF_kB Type_I_IFN Type I IFN (IFN-β) IRF3_7->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Translation_Inhibition Translation Inhibition Type_I_IFN->Translation_Inhibition mRNA_Degradation mRNA Degradation Type_I_IFN->mRNA_Degradation

Caption: Innate immune sensing of mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_qc Quality Control cluster_analysis Functional Analysis DNA_Template Linearized Plasmid DNA Template IVT In Vitro Transcription (IVT) with N1-Methyl-Pseudo-UTP DNA_Template->IVT DNase_Treatment DNase I Treatment IVT->DNase_Treatment Purification mRNA Purification (e.g., spin column) DNase_Treatment->Purification Quantification Quantification (A260) Purification->Quantification Integrity_Check Integrity Check (Gel Electrophoresis) Quantification->Integrity_Check Transfection Transfection into Cells Integrity_Check->Transfection Stability_Assay Stability Assay (e.g., Actinomycin D) Transfection->Stability_Assay Immunogenicity_Assay Immunogenicity Assay (Cytokine Measurement) Transfection->Immunogenicity_Assay Protein_Expression_Assay Protein Expression Assay (e.g., Luciferase, Western Blot) Transfection->Protein_Expression_Assay

Caption: Experimental workflow for m¹Ψ-mRNA.

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methoxymethylpseudouridine-Modified mRNA

This protocol describes the synthesis of m¹Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, GTP, CTP solutions (100 mM)

  • N1-Methyl-Pseudo-UTP solution (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I, RNase-free

  • mRNA purification kit (e.g., spin column-based)

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes on ice.

  • Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP Solution (100 mM): 2 µL

    • GTP Solution (100 mM): 2 µL

    • CTP Solution (100 mM): 2 µL

    • N1-Methyl-Pseudo-UTP (100 mM): 2 µL

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix and incubate at 37°C for 15 minutes to degrade the DNA template.

  • Purification: Purify the mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quantification and Quality Control:

    • Measure the mRNA concentration using a spectrophotometer at 260 nm.

    • Assess the integrity of the mRNA transcript by running a sample on a denaturing agarose (B213101) gel. A single, sharp band of the correct size should be observed.

Protocol 2: Cell-Based mRNA Stability Assay using Actinomycin D

This protocol measures the intracellular half-life of m¹Ψ-modified mRNA by inhibiting transcription with Actinomycin D and quantifying the remaining mRNA over time.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Complete cell culture medium

  • m¹Ψ-modified mRNA of interest

  • Transfection reagent (e.g., lipid-based)

  • Actinomycin D solution (5 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers for the target mRNA and a stable housekeeping gene, SYBR Green master mix)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to be ~70-80% confluent at the time of transfection.

  • Transfection: Transfect the cells with the m¹Ψ-modified mRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Transcription Inhibition: After a desired time post-transfection (e.g., 4-6 hours) to allow for initial protein expression, add Actinomycin D to the culture medium to a final concentration of 5 µg/mL. This is time point 0.

  • Time Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12, 24 hours).

    • For each time point, wash the cells with PBS and then lyse them for RNA extraction.

  • RNA Extraction: Extract total RNA from the cell lysates using an RNA extraction kit.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to quantify the relative amount of the target mRNA at each time point. Normalize the data to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Half-Life Calculation: Plot the natural logarithm of the normalized mRNA abundance against time. The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression line using the formula: t₁/₂ = -ln(2)/k.

Protocol 3: In Vitro Nuclease Degradation Assay

This protocol assesses the stability of m¹Ψ-modified mRNA in the presence of nucleases, for example, in cell lysate or plasma.

Materials:

  • Purified m¹Ψ-modified mRNA

  • Unmodified control mRNA

  • Cell lysate (e.g., from HeLa S100 extract) or human plasma

  • Nuclease-free water

  • Incubation buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • RNA loading dye

  • Denaturing agarose gel electrophoresis system

  • Gel imaging system

Procedure:

  • Reaction Setup: In nuclease-free tubes, prepare reaction mixtures containing:

    • mRNA (unmodified or m¹Ψ-modified) at a final concentration of ~100-200 ng/µL.

    • Cell lysate or plasma (e.g., 10-20% final concentration).

    • Incubation buffer to the final volume.

  • Time Course Incubation: Incubate the reactions at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and immediately stop the degradation by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide) and placing it on ice.

  • Gel Electrophoresis: Run the collected samples on a denaturing agarose gel to separate the RNA fragments.

  • Analysis: Visualize the gel using an appropriate imaging system. Compare the intensity of the full-length mRNA band at different time points for the unmodified and m¹Ψ-modified mRNA to assess the rate of degradation.

Protocol 4: Immunogenicity Assay - Cytokine Quantification by ELISA

This protocol measures the induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells following transfection with modified mRNA.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophage cell line)

  • Complete cell culture medium

  • m¹Ψ-modified mRNA, Ψ-modified mRNA, and unmodified mRNA

  • Transfection reagent suitable for immune cells

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • ELISA kit for the cytokine of interest (e.g., human TNF-α, mouse IL-6)

Procedure:

  • Cell Seeding: Seed the immune cells in a multi-well plate at an appropriate density.

  • Transfection: Transfect the cells with the different mRNA constructs (unmodified, Ψ-modified, m¹Ψ-modified) and a mock control (transfection reagent only). Include a positive control well with LPS stimulation.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the levels of cytokine induction between the different mRNA modifications and the controls.

Conclusion

The use of N1-Methoxymethylpseudouridine represents a significant advancement in the design of mRNA therapeutics. By enhancing stability and reducing immunogenicity, m¹Ψ modification leads to more potent and durable protein expression. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate their own m¹Ψ-modified mRNA constructs, paving the way for the next generation of RNA-based medicines.

References

Application Notes and Protocols for Quality Control of N1-Methoxymethyl pseudouridine triphosphate (N1-MeO-mΨTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl pseudouridine (B1679824) triphosphate (N1-MeO-mΨTP) is a modified nucleotide increasingly utilized in the synthesis of messenger RNA (mRNA) for therapeutic and vaccine development. The incorporation of N1-MeO-mΨTP in place of uridine (B1682114) triphosphate (UTP) can enhance the stability and translational efficiency of mRNA while reducing its inherent immunogenicity. To ensure the safety, efficacy, and batch-to-batch consistency of manufactured mRNA, stringent quality control (QC) of the raw materials, including modified nucleotides like N1-MeO-mΨTP, is paramount.

These application notes provide a comprehensive overview of the analytical methods and protocols for the quality control of N1-MeO-mΨTP. The described procedures are designed to assess the identity, purity, concentration, and integrity of the nucleotide, ensuring its suitability for downstream applications in mRNA synthesis. The methodologies are based on established analytical techniques for modified nucleotides, particularly drawing parallels from the well-characterized N1-Methyl-pseudouridine-5'-triphosphate.

Quality Control Summary

A robust quality control strategy for N1-MeO-mΨTP involves a panel of orthogonal analytical techniques to assess various quality attributes. The following table summarizes the key QC tests, their purpose, and typical acceptance criteria.

Quality AttributeAnalytical MethodPurposeAcceptance Criteria
Identity 1H NMR, 31P NMR, LC-MSConfirms the chemical structure and molecular weight of N1-MeO-mΨTP.Spectral data consistent with the reference standard. Correct molecular weight observed.
Purity Anion-Exchange HPLC (AX-HPLC), Reverse-Phase HPLC (RP-HPLC)Quantifies the percentage of N1-MeO-mΨTP and detects process-related impurities.≥95% by AX-HPLC.[1]
Concentration UV-Vis SpectroscopyDetermines the accurate concentration of the N1-MeO-mΨTP solution.Within ±10% of the specified concentration (e.g., 100 mM).
pH pH MeterEnsures the stability of the nucleotide solution.7.0 ± 0.5
Absence of Contaminants Nuclease Activity AssaysDetects the presence of DNase and RNase contamination.No detectable nuclease activity.
Bioburden & Endotoxin Microbial Enumeration & LAL Test(For GMP-grade material) Ensures the material is free from microbial contamination.Conforms to regulatory standards.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC)

Purpose: To determine the purity of N1-MeO-mΨTP and to separate it from potential phosphate-related impurities such as the monophosphate (N1-MeO-mΨMP) and diphosphate (B83284) (N1-MeO-mΨDP) forms.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Anion-exchange column (e.g., Dionex DNApac PA100 or equivalent)

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl

  • N1-MeO-mΨTP sample

  • Reference standards (if available)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the anion-exchange column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.

  • Dilute the N1-MeO-mΨTP sample to a final concentration of approximately 0.2 mM in nuclease-free water.

  • Inject 10 µL of the diluted sample onto the column.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 271 nm.

  • Calculate the purity of N1-MeO-mΨTP by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of N1-MeO-mΨTP.

Instrumentation and Reagents:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • N1-MeO-mΨTP sample

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dilute the N1-MeO-mΨTP sample to approximately 10 µM in Mobile Phase A.

  • Inject 5 µL of the diluted sample.

  • Elute with a suitable gradient to separate the analyte from salts and other non-volatile components.

  • Acquire mass spectra in negative ion mode over a mass range of m/z 100-1000.

  • The expected [M-H]⁻ ion for N1-MeO-mΨTP (C₁₁H₁₉N₂O₁₆P₃, MW: 528.20 g/mol ) is approximately m/z 527.2.[1]

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide an unambiguous structural confirmation of N1-MeO-mΨTP.

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher)

  • Deuterium oxide (D₂O)

  • N1-MeO-mΨTP sample

Procedure:

  • Lyophilize an aliquot of the N1-MeO-mΨTP sample to remove water.

  • Reconstitute the sample in D₂O.

  • Acquire 1H and 31P NMR spectra.

  • For 1H NMR: The spectrum should show characteristic peaks for the ribose protons, the H6 proton of the pseudouridine ring, and the protons of the N1-methoxymethyl group.

  • For 31P NMR: The spectrum is expected to show three distinct phosphorus signals corresponding to the α, β, and γ phosphates of the triphosphate chain. The coupling patterns (triplet for α and γ, quartet for β) should be consistent with a triphosphate moiety.

Protocol 4: Concentration Determination by UV-Vis Spectroscopy

Purpose: To accurately determine the concentration of the N1-MeO-mΨTP solution.

Instrumentation and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • N1-MeO-mΨTP sample

Procedure:

  • Perform a serial dilution of the N1-MeO-mΨTP stock solution in the buffer.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is approximately 271 nm.

  • Use the Beer-Lambert law (A = εbc) to calculate the concentration, where:

    • A is the absorbance

    • ε is the molar extinction coefficient (approximately 8500 L·mol⁻¹·cm⁻¹ at 271 nm)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration

  • Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).

Visualizations

QC_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Release Sample N1-MeO-mΨTP (Incoming Material) Visual_Inspection Visual Inspection (Clarity, Color) Sample->Visual_Inspection Purity_Analysis Purity & Impurity Profile (AX-HPLC) Visual_Inspection->Purity_Analysis Identity_Confirmation Identity Confirmation (LC-MS, NMR) Visual_Inspection->Identity_Confirmation Contaminant_Testing Contaminant Testing (Nuclease Assays, etc.) Visual_Inspection->Contaminant_Testing Data_Review Data Review & Comparison to Specs Purity_Analysis->Data_Review Identity_Confirmation->Data_Review Concentration Concentration (UV-Vis) Concentration->Data_Review Contaminant_Testing->Data_Review Release Material Release for Manufacturing Data_Review->Release Pass Quarantine Quarantine/ Rejection Data_Review->Quarantine Fail Visual_inspection Visual_inspection Visual_inspection->Concentration

Caption: Quality Control Workflow for N1-MeO-mΨTP.

Analytical_Techniques cluster_techniques Analytical Techniques cluster_outputs Quality Attributes Measured N1_MeO_mPsiTP N1-MeO-mΨTP Sample HPLC HPLC (AX / RP) N1_MeO_mPsiTP->HPLC MS Mass Spectrometry N1_MeO_mPsiTP->MS NMR NMR Spectroscopy (¹H, ³¹P) N1_MeO_mPsiTP->NMR UV_Vis UV-Vis Spectroscopy N1_MeO_mPsiTP->UV_Vis Purity Purity & Impurities HPLC->Purity Identity_MW Identity (Molecular Weight) MS->Identity_MW Identity_Structure Identity (Structure) NMR->Identity_Structure Concentration Concentration UV_Vis->Concentration

Caption: Analytical Techniques for N1-MeO-mΨTP QC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Protein Expression with N1-Methoxymethylpseudouridine (m1Ψ) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Methoxymethylpseudouridine (m1Ψ) modified mRNA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low protein expression in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my protein expression low even though I'm using m1Ψ-modified mRNA?

A1: While N1-methylpseudouridine (m1Ψ) modification generally enhances protein expression by increasing mRNA stability and reducing immunogenicity, several factors can lead to suboptimal results.[1][2][3][4] Low protein expression can stem from issues with the mRNA construct itself, suboptimal modification levels, inefficient delivery, or cellular stress responses. This guide will walk you through potential causes and solutions.

Q2: Can the percentage of m1Ψ incorporation affect translation efficiency?

A2: Yes, the ratio of m1Ψ modification can significantly impact protein expression. While complete substitution of uridine (B1682114) with m1Ψ is common, some studies suggest that a lower modification ratio might lead to higher translation efficiency in certain contexts.[1] The optimal ratio can be sequence-dependent, and empirical testing may be necessary for your specific mRNA. High levels of m1Ψ can sometimes alter mRNA secondary structure in a way that inhibits translation.[1][2][5]

Q3: How important is the purity of my m1Ψ mRNA?

A3: Purity is critical. A common issue with in vitro transcription (IVT) is the generation of double-stranded RNA (dsRNA) byproducts.[6] These impurities are potent activators of the innate immune system, leading to translational shutdown and mRNA degradation.[7] Purification methods that effectively remove dsRNA, such as cellulose-based chromatography, are essential for maximizing protein expression.[8]

Q4: Does the location of m1Ψ within the mRNA sequence matter?

A4: The effect of m1Ψ is context-dependent.[2][5][9][10] Its impact on translation can vary depending on its position within the codon and the surrounding sequence. For instance, m1Ψ in the 5' untranslated region (UTR) could stabilize secondary structures that may inhibit translation initiation.[2][5] Conversely, within the coding sequence (CDS) and 3' UTR, it generally enhances expression.[1]

Q5: What role do the 5' cap and poly(A) tail play in m1Ψ mRNA translation?

A5: The 5' cap and 3' poly(A) tail are crucial for efficient translation and stability of all mRNAs, including those modified with m1Ψ. A proper Cap1 structure is important for avoiding recognition by innate immune sensors like RIG-I and IFITs.[7] Co-transcriptional capping methods like CleanCap® can ensure high capping efficiency.[7] A long and homogenous poly(A) tail promotes translational efficiency and protects the mRNA from degradation.

Troubleshooting Guides

Problem 1: Low or No Protein Expression

This is the most common issue. The following troubleshooting workflow can help identify the root cause.

Low_Protein_Expression cluster_0 Troubleshooting Low Protein Expression cluster_1 1.1 mRNA Quality Checks cluster_2 2.1 Delivery Efficiency Checks cluster_3 3.1 Cellular Response Analysis cluster_4 4.1 mRNA Construct Optimization start Low Protein Expression Detected check_mrna_quality 1. Assess mRNA Quality & Integrity start->check_mrna_quality check_transfection 2. Evaluate Transfection/Delivery Efficiency check_mrna_quality->check_transfection mRNA quality is high integrity Agarose (B213101) gel / Bioanalyzer: - Sharp, single band at expected size? check_mrna_quality->integrity check_cellular_response 3. Analyze Cellular Response check_transfection->check_cellular_response Delivery is efficient reporter_rna Transfect with reporter mRNA (e.g., GFP, Luc): - Positive signal observed? check_transfection->reporter_rna optimize_construct 4. Optimize mRNA Construct check_cellular_response->optimize_construct No adverse cellular response immune_activation qPCR for innate immune markers (e.g., IFN-β, RIG-I): - Upregulation observed? check_cellular_response->immune_activation success Protein Expression Restored optimize_construct->success codon_optimization Review codon usage: - Optimized for target species? optimize_construct->codon_optimization purity Spectrophotometry (A260/A280, A260/A230): - Ratios within acceptable range? integrity->purity dsrna dsRNA ELISA / Dot Blot: - dsRNA contamination low? purity->dsrna reagent_optimization Optimize mRNA:reagent ratio: - Titration performed? reporter_rna->reagent_optimization cell_health Check cell viability post-transfection: - High cytotoxicity observed? reagent_optimization->cell_health stress_granules Microscopy for stress granule formation: - Visible aggregates? immune_activation->stress_granules utr_sequences Analyze UTRs: - Known stabilizing/destabilizing elements? codon_optimization->utr_sequences m1psi_ratio Test different m1Ψ incorporation ratios: - 100%, 75%, 50%? utr_sequences->m1psi_ratio

Caption: Troubleshooting workflow for low protein expression with m1Ψ mRNA.

Potential Causes & Solutions

Potential Cause Recommended Action
Poor mRNA Quality Verify mRNA Integrity: Run an aliquot on a denaturing agarose gel or a bioanalyzer. A single, sharp band at the expected size indicates high integrity. Smearing suggests degradation.[6] Assess Purity: Use spectrophotometry to check A260/A280 (~2.0) and A260/A230 (>2.0) ratios. Low ratios may indicate contamination with protein or residual reagents from the IVT reaction. Quantify and Remove dsRNA: Use a dsRNA-specific antibody for dot blots or ELISA. If dsRNA is present, re-purify the mRNA using cellulose-based methods or HPLC.[8]
Inefficient Delivery Optimize Transfection Reagent: Titrate the amount of lipid nanoparticle (LNP) or other transfection reagent relative to the mRNA amount. Excessive reagent can be toxic.[11][12] Use a Positive Control: Transfect a validated reporter mRNA (e.g., encoding GFP or Luciferase) to confirm that your delivery method is working in your cell type. Check Cell Viability: Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to ensure the transfection process is not overly toxic to your cells.
Suboptimal mRNA Design Review Codon Usage: Ensure the coding sequence is codon-optimized for the expression system (e.g., human or murine). Analyze UTRs: Flank the coding sequence with known potent 5' and 3' UTRs to enhance stability and translation initiation. Optimize m1Ψ Ratio: Synthesize mRNA with varying degrees of m1Ψ incorporation (e.g., 100%, 75%, 50%) and test their expression levels in parallel.[1]
Innate Immune Activation Measure Immune Markers: Use RT-qPCR to measure the expression of innate immune response genes like IFN-β, RIG-I, and OAS1. Upregulation indicates your mRNA is triggering an immune response, which can shut down translation.[1][7] This is often caused by dsRNA contaminants or an improper 5' cap structure.
Problem 2: High Cell Toxicity or Death Post-Transfection

Potential Causes & Solutions

Potential Cause Recommended Action
Transfection Reagent Toxicity Reduce Reagent Concentration: Perform a dose-response curve to find the lowest concentration of delivery reagent that provides good expression with minimal toxicity.[11] Switch Delivery Method: If toxicity persists, consider alternative delivery methods such as electroporation for in vitro experiments, although this can also impact cell viability.[11]
Innate Immune Response Improve mRNA Purity: High toxicity can be a result of a strong innate immune response to impurities like dsRNA.[7] Ensure the highest possible purity of your m1Ψ mRNA. Verify 5' Cap Structure: Use a capping assay to confirm a high percentage of correctly formed Cap1 structures. Incomplete capping can trigger cellular defense mechanisms.[7]
Protein-Specific Toxicity Perform a Dose-Response: Transfect decreasing amounts of your m1Ψ mRNA to see if the toxicity is dose-dependent. The expressed protein itself may be toxic to the cells at high concentrations. Use an Inducible System: If the protein is inherently toxic, consider cloning it into a vector with an inducible promoter to control the timing and level of expression.

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of m1Ψ-modified mRNA

This protocol is a generalized procedure and may require optimization for specific templates and scales.

  • Template Preparation: Linearize a high-quality plasmid DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail sequence. Purify the linearized template.

  • IVT Reaction Setup: Assemble the following components at room temperature in nuclease-free water:

    • Linearized DNA template (0.5-1 µg)

    • 10x Transcription Buffer

    • ATP, GTP, CTP (e.g., 8.1 mM each)[13]

    • N1-Methoxymethylpseudouridine-5'-Triphosphate (e.g., 2.7 mM)[13]

    • Cap analog (e.g., ARCA or CleanCap®)[7][13]

    • T7 RNA Polymerase

    • RNase Inhibitor

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 30 minutes at 37°C to remove the DNA template.

  • Purification: Purify the mRNA using a method that efficiently removes dsRNA, unincorporated nucleotides, and proteins. Options include:

    • Silica-based spin columns

    • Cellulose-fiber-based purification[8]

    • HPLC purification

  • Quality Control: Assess the mRNA concentration, integrity, and purity as described in the troubleshooting guide.

Protocol 2: Quantification of dsRNA Contamination using Dot Blot
  • Sample Preparation: Dilute your purified m1Ψ mRNA sample to a known concentration (e.g., 100 ng/µL). Prepare a standard curve using a known dsRNA standard.

  • Membrane Preparation: Spot 1-2 µL of each sample, standard, and a negative control (nuclease-free water) onto a nitrocellulose or nylon membrane. Allow to air dry completely.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a dsRNA-specific primary antibody (e.g., J2 monoclonal antibody) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply an ECL substrate and visualize the signal using a chemiluminescence imager.

  • Analysis: Compare the signal intensity of your sample to the standard curve to estimate the amount of dsRNA contamination.

Signaling Pathways and Workflows

Innate Immune Sensing of IVT mRNA

The following diagram illustrates the major pathways activated by impurities in synthetic mRNA, leading to translational inhibition.

Innate_Immune_Sensing cluster_pathways Cellular Innate Immune Response to Synthetic mRNA mrna m1Ψ-mRNA (with dsRNA impurity) rigi RIG-I mrna->rigi senses 5'-triphosphate & dsRNA pkr PKR mrna->pkr senses dsRNA mavs MAVS rigi->mavs activates irf3 IRF3/7 mavs->irf3 activates ifn Type I IFN (IFN-β) irf3->ifn induces transcription translation_inhibition Translation Inhibition ifn->translation_inhibition induces anti-viral state eif2a eIF2α pkr->eif2a phosphorylates eif2a_p P-eIF2α pkr->eif2a_p eif2a_p->translation_inhibition

Caption: Innate immune pathways activated by impurities in IVT mRNA.

This guide provides a comprehensive framework for troubleshooting low protein expression from m1Ψ-modified mRNA. By systematically evaluating mRNA quality, delivery efficiency, and cellular responses, researchers can identify and overcome the key hurdles to successful protein production.

References

Technical Support Center: Optimizing N1-Methoxymethylpseudouridine (m1Ψ) for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N1-Methoxymethylpseudouridine (m1Ψ) concentration in in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for producing high-quality modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethylpseudouridine (m1Ψ) and why is it used in in vitro transcription (IVT)?

A1: N1-Methoxymethylpseudouridine (m1Ψ) is a modified nucleoside, an analogue of uridine (B1682114).[1][2] It is incorporated into mRNA transcripts during IVT to enhance their therapeutic properties. The primary benefits of using m1Ψ are:

  • Reduced Immunogenicity: m1Ψ-modified mRNA is less likely to be recognized by the innate immune system, which can otherwise lead to inflammation and degradation of the mRNA.[1][3][4] This is crucial for in vivo applications where a strong immune response against the therapeutic mRNA is undesirable.

  • Enhanced Protein Expression: By evading the immune response, m1Ψ-modified mRNA has a longer half-life in the cell, allowing for more protein to be translated from a single transcript.[5]

  • Increased mRNA Stability: The presence of m1Ψ can contribute to the overall stability of the mRNA molecule.[1]

Q2: What is the optimal concentration of m1Ψ for my IVT reaction?

A2: The optimal concentration of m1Ψ depends on the specific goals of your experiment. There is a delicate balance between maximizing protein expression and minimizing immunogenicity.[1]

  • For maximum reduction of immunogenicity: A high ratio of m1Ψ to UTP, or even complete substitution (100% m1Ψ), is generally most effective.[1]

  • For maximum protein expression: Interestingly, complete substitution of UTP with m1Ψ may not always result in the highest protein yield. Several studies have shown that a low-to-moderate level of m1Ψ incorporation (e.g., 5-25%) can lead to higher protein expression than 100% modification.[1] However, this can be cell-type and construct-dependent.

It is highly recommended to perform a titration experiment to determine the optimal m1Ψ:UTP ratio for your specific application.

Q3: Can I use a combination of m1Ψ and other modified nucleotides in my IVT reaction?

A3: Yes, it is possible to use multiple types of modified nucleotides in the same IVT reaction. For example, 5-methylcytidine (B43896) (5mC) is sometimes used in combination with pseudouridine (B1679824) or its derivatives to further reduce the immune response. However, using multiple modified nucleotides may slightly reduce the overall yield of the IVT reaction compared to using only canonical nucleotides.

Q4: Does the use of m1Ψ affect the fidelity of transcription?

A4: Studies have shown that m1Ψ is incorporated with higher fidelity than its parent compound, pseudouridine (Ψ).[6] This means that using m1Ψ is less likely to introduce errors into the mRNA transcript compared to Ψ.

Troubleshooting Guides

This section addresses common issues encountered when working with m1Ψ in IVT.

Problem Potential Cause Recommended Solution
Low mRNA Yield Suboptimal m1Ψ:UTP Ratio: The ratio of modified to unmodified nucleotides can impact the efficiency of the RNA polymerase.Perform a titration of m1Ψ:UTP ratios (e.g., 0%, 25%, 50%, 75%, 100% m1Ψ) to identify the optimal concentration for your specific template and polymerase.
Enzyme Inhibition: High concentrations of modified nucleotides can sometimes inhibit the RNA polymerase.Ensure you are using an RNA polymerase known to be efficient with modified nucleotides. If yields are consistently low with high m1Ψ concentrations, consider using a polymerase specifically engineered for this purpose.
General IVT Issues: Problems with the DNA template (quality, linearization), RNase contamination, or suboptimal reaction conditions (e.g., Mg2+ concentration) can all lead to low yield.[]Please refer to a general IVT troubleshooting guide to rule out these common issues. Ensure all reagents and consumables are RNase-free.
Unexpectedly Low Protein Expression High m1Ψ Incorporation: For some constructs and cell types, 100% m1Ψ substitution can lead to lower protein expression compared to partial substitution.[1]Test a range of m1Ψ:UTP ratios (e.g., 10%, 25%, 50%) to see if a lower incorporation level improves translation.
Secondary Structure: The incorporation of m1Ψ can alter the secondary structure of the mRNA, which may impact ribosome binding and translation initiation.Analyze the predicted secondary structure of your m1Ψ-modified mRNA. If a stable hairpin is predicted in the 5' UTR, consider redesigning this region.
Higher than Expected Immunogenicity Incomplete m1Ψ Incorporation: If the IVT reaction is not efficient, a lower-than-intended amount of m1Ψ may be incorporated, leaving more unmodified uridine residues that can trigger an immune response.Verify the incorporation of m1Ψ using techniques like mass spectrometry or specific enzymatic assays. Optimize the IVT reaction conditions to ensure efficient incorporation.
Presence of Double-Stranded RNA (dsRNA): dsRNA is a potent activator of the innate immune system and can be a byproduct of IVT.Purify the IVT product using methods that effectively remove dsRNA, such as cellulose-based chromatography.
Smearing on Agarose (B213101) Gel RNase Contamination: RNases can degrade the mRNA transcript, leading to a smear on the gel.Strictly adhere to RNase-free techniques. Use certified RNase-free reagents and consumables.
Incomplete Transcription Products: Suboptimal reaction conditions can lead to the formation of truncated transcripts.Optimize the IVT reaction time and temperature. Ensure the DNA template is of high quality and fully linearized.

Quantitative Data Summary

The following table summarizes the relative effects of different m1Ψ modification ratios on key mRNA attributes, based on published data. The values are presented as a general guide and may vary depending on the specific experimental conditions.

m1Ψ:UTP Ratio Relative mRNA Yield Relative Protein Expression Relative Immunogenicity (e.g., IFN-β induction) Relative mRNA Stability
0% (UTP only) HighModerateHighLow
5% HighVery HighModerate-HighModerate
10% HighHighModerateModerate
25% HighHighLow-ModerateHigh
50% HighModerate-HighLowHigh
75% HighModerateVery LowVery High
100% HighModerateVery LowVery High

Note: "Relative" values are for comparative purposes and are not absolute measurements. The actual performance will depend on the specific mRNA sequence, delivery method, and cell type used.

Experimental Protocols

Protocol 1: In Vitro Transcription with Varying m1Ψ:UTP Ratios

This protocol provides a framework for optimizing the m1Ψ concentration in your IVT reaction. It is recommended to set up a series of reactions with different m1Ψ:UTP ratios.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • ATP, GTP, CTP (100 mM stocks)

  • UTP (100 mM stock)

  • N1-Methoxymethylpseudouridine-5'-Triphosphate (100 mM stock)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Prepare NTP Mixes: Prepare separate NTP mixes for each desired m1Ψ:UTP ratio. The final concentration of each NTP in the 20 µL reaction should be 2 mM. For a 10X stock, the concentration of each NTP would be 20 mM.

m1Ψ:UTP Ratio UTP (µL in 100 µL 10X NTP mix) m1Ψ-UTP (µL in 100 µL 10X NTP mix)
0% 200
25% 155
50% 1010
75% 515
100% 020
  • Set up the IVT Reactions: On ice, assemble the following components in a nuclease-free tube for each reaction:

Component Volume (µL) Final Concentration
Nuclease-free waterX-
10X Transcription Buffer21X
10X NTP Mix (from step 1)22 mM each NTP
Linearized DNA templateY (to 1 µg)50 ng/µL
RNase Inhibitor1-
T7 RNA Polymerase2-
Total Volume 20
  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Purification: Purify the mRNA using your preferred method (e.g., LiCl precipitation, spin column chromatography).[8]

  • Quantification and Quality Control: Measure the mRNA concentration (e.g., using a NanoDrop or Qubit) and assess its integrity on an agarose gel.

Visualizations

Experimental Workflow for Optimizing m1Ψ Concentration

IVT_Optimization_Workflow cluster_prep Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC cluster_analysis Downstream Analysis template Linearized DNA Template ivt_reaction Set up IVT Reactions template->ivt_reaction ntp_mixes Prepare NTP Mixes (Varying m1Ψ:UTP Ratios) ntp_mixes->ivt_reaction incubation Incubate at 37°C ivt_reaction->incubation dnase DNase Treatment incubation->dnase purify Purify mRNA dnase->purify qc Quantify & Assess Quality purify->qc transfection Transfect Cells qc->transfection protein_analysis Analyze Protein Expression transfection->protein_analysis immuno_analysis Assess Immunogenicity transfection->immuno_analysis

Caption: Workflow for optimizing m1Ψ concentration in IVT.

Logical Relationship of m1Ψ Modification and its Effects

m1psi_effects cluster_benefits Primary Benefits cluster_outcomes Functional Outcomes m1psi m1Ψ Incorporation in mRNA reduced_immuno Reduced Innate Immune Recognition m1psi->reduced_immuno increased_stability Increased mRNA Stability m1psi->increased_stability enhanced_protein Enhanced Protein Expression reduced_immuno->enhanced_protein increased_stability->enhanced_protein therapeutic_potential Improved Therapeutic Potential enhanced_protein->therapeutic_potential

Caption: Effects of m1Ψ modification on mRNA function.

References

Technical Support Center: Large-Scale Synthesis of N1-Methoxymethyl pseudouridine (m1Ψ) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of N1-Methoxymethyl pseudouridine (B1679824) (m1Ψ) modified mRNA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl pseudouridine (m1Ψ) and why is it used in mRNA synthesis?

A1: this compound (m1Ψ) is a modified nucleoside that is used to replace uridine (B1682114) in synthetic mRNA. Its incorporation is a critical step in developing mRNA vaccines and therapeutics.[1] The primary benefits of using m1Ψ are that it significantly reduces the innate immunogenicity of the mRNA, which can otherwise trigger adverse reactions, and it enhances the stability and translational capacity of the mRNA molecule.[2][3][4] This leads to a more potent and durable protein expression from the mRNA therapeutic.[5]

Q2: What are the primary challenges in the large-scale synthesis of m1Ψ-mRNA?

A2: The main challenges revolve around ensuring high yield, purity, and integrity of the final mRNA product. Key issues include the generation of impurities such as double-stranded RNA (dsRNA) and incomplete or fragmented mRNA transcripts during the in vitro transcription (IVT) process.[6] These impurities can reduce the therapeutic efficacy and pose safety risks.[6] Scaling up the process while maintaining consistent quality and removing these contaminants effectively are significant hurdles.

Q3: How does m1Ψ incorporation affect the fidelity of the in vitro transcription (IVT) process?

A3: The incorporation of modified nucleosides like m1Ψ can influence the fidelity of the RNA polymerase. Studies have shown that the presence of Ψ (pseudouridine) and m1Ψ in the IVT reaction can lead to higher base substitution errors compared to unmodified RNA synthesis.[7] However, m1Ψ is generally incorporated with higher fidelity than its precursor, pseudouridine.[7] It is important to consider that these errors could potentially affect the identity of the protein synthesized.[7]

Q4: What are the most common product-related impurities in a large-scale IVT reaction for m1Ψ-mRNA?

A4: The most significant product-related impurities are fragmented mRNA (incomplete transcripts) and double-stranded RNA (dsRNA).[6] Fragmented mRNA lacks the necessary structures for proper translation, such as a 5' cap or 3' poly(A) tail, hindering its efficacy.[6] dsRNA is a potent activator of the innate immune system and its presence can lead to undesirable inflammatory responses.[8] Other process-related impurities can include residual DNA template, RNA polymerase, unincorporated nucleotides, and endotoxins.

Q5: What analytical methods are essential for quality control of m1Ψ-mRNA?

A5: A suite of analytical techniques is required to ensure the quality, purity, and integrity of the final product. Capillary electrophoresis is a classical method used to determine the proportion of the target full-length mRNA and identify smaller fragments.[6] HPLC-based methods can be used to purify mRNA and remove contaminants like dsRNA.[8] More advanced techniques like mass spectrometry and nanopore direct RNA sequencing can provide detailed information on the sequence fidelity and the incorporation of m1Ψ at a single-molecule resolution.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale synthesis of m1Ψ-mRNA.

Problem: Low Yield of Full-Length mRNA

Q: My IVT reaction is producing a low overall yield of RNA. What are the common causes and how can I fix this?

A: Low RNA yield is a frequent issue that can often be traced back to the quality of the reaction components or suboptimal reaction conditions.[]

Possible Causes & Solutions:

  • Poor DNA Template Quality: Contaminants from the plasmid purification process, such as salts or ethanol (B145695), can inhibit RNA polymerase.[12] The template must also be fully linearized to prevent run-off transcription issues.[]

    • Solution: Repurify your DNA template using a column-based kit or perform an ethanol precipitation to remove inhibitors.[12] Always verify complete linearization on an agarose (B213101) gel before starting the IVT reaction.[14]

  • Inactive Enzymes or Reagents: RNA polymerase and RNase inhibitors are sensitive to temperature fluctuations and improper storage. Nucleotides (NTPs) can also degrade.

    • Solution: Use fresh aliquots of enzymes and NTPs. Store them at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[14][15] Always include a positive control template to confirm enzyme activity.[14]

  • Suboptimal Reaction Conditions: The concentration of key components like magnesium (Mg²⁺) and nucleotides is critical for polymerase activity and can significantly impact yield.[16][17]

    • Solution: Optimize the Mg²⁺ concentration, as it is a key parameter for both yield and quality.[17] Ensure nucleotide concentrations are not limiting; a concentration of at least 12µM is recommended, but higher concentrations may be needed.[12][14]

Problem: Incomplete or Fragmented Transcripts

Q: Gel analysis of my IVT product shows a smear or bands that are smaller than the expected full-length transcript. What is causing this?

A: The presence of shorter RNA molecules, or fragmented transcripts, is a critical purity issue that significantly hinders mRNA efficacy.[6]

Possible Causes & Solutions:

  • Premature Termination of Transcription: GC-rich sequences in the DNA template can cause the RNA polymerase to stall and terminate prematurely.[12][14]

    • Solution: Try lowering the incubation temperature of the transcription reaction from 37°C to 30°C. This can sometimes help the polymerase read through difficult sequences.[14]

  • Degraded DNA Template: If the DNA template is damaged or fragmented, the RNA polymerase cannot produce full-length transcripts.[]

    • Solution: Analyze your linearized plasmid on an agarose gel to ensure it is intact and of high quality.[][14]

  • Limiting Nucleotide Concentration: Insufficient NTPs can cause the transcription reaction to halt before completion.[12]

    • Solution: Increase the concentration of all four NTPs in the reaction. This can increase the proportion of full-length transcripts.[14]

  • RNase Contamination: Pervasive RNases can degrade the newly synthesized mRNA.

    • Solution: Adhere to strict RNase-free techniques. Use certified RNase-free consumables, work quickly on ice, and always include an RNase inhibitor in your IVT reaction.[12][15]

Problem: High Levels of dsRNA Impurities

Q: My purified mRNA is showing high levels of dsRNA. How can I reduce its formation and remove it?

A: dsRNA is a major byproduct of T7 RNA polymerase-based IVT and its removal is critical for safety. While m1Ψ substitution helps suppress the immune response to dsRNA, minimizing its presence is still essential.[5][8]

Possible Causes & Solutions:

  • Suboptimal IVT Conditions: The concentration of magnesium has been identified as a key parameter influencing the formation of dsRNA.[17]

    • Solution: Optimize the Mg²⁺ concentration. Studies have shown that a lower Mg²⁺ concentration (e.g., 10 mM) is the most important parameter for reducing dsRNA formation for both standard mRNA and larger self-amplifying RNA.[17]

  • Ineffective Purification: Standard precipitation methods may not efficiently remove dsRNA from the full-length single-stranded mRNA.

    • Solution: Implement a robust purification strategy. Chromatography-based methods, such as Oligo-dT affinity chromatography, are effective for removing dsRNA.[18] Alternatively, a PEG/NaCl precipitation method has been shown to achieve high purity and recovery.[18]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Impact of IVT Parameters on mRNA Yield & Quality This table summarizes findings on how key reaction parameters can be adjusted to optimize for transcript quality (integrity) and overall yield, based on definitive screening studies.

ParameterObjective: Increase Full-Length RNA (%)Objective: Increase Total YieldObjective: Reduce dsRNA FormationReference
Temperature Lower temperature is vital for high-quality, long transcripts (saRNA).Varies with transcript length.Less direct impact than Mg²⁺.[17]
Magnesium (Mg²⁺) Optimal at higher concentrations (>40 mM) for standard mRNA.Significant impact; interacts with nucleotide concentration.The most important parameter; lower concentration (10 mM) is optimal.[17]
Nucleotides (NTPs) Ensure concentration is not limiting (>12 µM).Higher concentrations generally increase yield.Less direct impact than Mg²⁺.[12][14]

Table 2: Performance of PEG/NaCl Precipitation for mRNA Purification This table presents data on a scalable, chromatography-free purification method.

mRNA ConstructRecovery YieldPuritydsRNA DetectedReference
Fluc mRNA80–93%80–83%Not detectable[18]
Covid mRNA80–93%80–83%Not detectable[18]

Experimental Workflow Visualization

mRNA_Synthesis_Workflow cluster_0 Template Preparation cluster_1 mRNA Synthesis cluster_2 Purification & Final QC plasmid Plasmid DNA linearize Linearization (Restriction Digest) plasmid->linearize purify_dna Template Purification (e.g., Column-based) linearize->purify_dna qc_dna QC 1: Gel Electrophoresis purify_dna->qc_dna ivt In Vitro Transcription (IVT) with m1ΨTP qc_dna->ivt High-Quality Linear Template dnase DNase Treatment ivt->dnase Crude IVT Mix purify_rna mRNA Purification (e.g., PEG/NaCl or Chromatography) dnase->purify_rna qc_rna QC 2: Purity, Integrity, Concentration purify_rna->qc_rna final_product Final m1Ψ-mRNA qc_rna->final_product Troubleshooting_Workflow start Problem: Low Yield or Poor Integrity q_template Is DNA template high-quality & fully linearized? start->q_template a_template_no Action: Repurify template. Verify linearization on gel. q_template->a_template_no No q_reagents Are enzymes & NTPs fresh and stored correctly? q_template->q_reagents Yes end_node Re-run IVT & Analyze a_template_no->end_node a_reagents_no Action: Use new aliquots. Run positive control. q_reagents->a_reagents_no No q_rnase Is the environment strictly RNase-free? q_reagents->q_rnase Yes a_reagents_no->end_node a_rnase_no Action: Use RNase inhibitor. Use certified consumables. q_rnase->a_rnase_no No q_conditions Are IVT conditions (Mg²⁺, Temp) optimized? q_rnase->q_conditions Yes a_rnase_no->end_node a_conditions_no Action: Titrate Mg²⁺ concentration. Adjust temperature for GC-rich templates. q_conditions->a_conditions_no No q_conditions->end_node Yes a_conditions_no->end_node

References

Technical Support Center: Optimizing Translational Efficiency of N1-Methoxymethylpseudouridine (m1Ψ)-Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Methoxymethylpseudouridine (m1Ψ)-modified RNA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the translational efficiency of your m1Ψ-modified mRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethylpseudouridine (m1Ψ) and why is it used in mRNA?

A1: N1-Methoxymethylpseudouridine (m1Ψ) is a modified nucleoside that is incorporated into in vitro transcribed (IVT) mRNA to replace uridine (B1682114). This modification is critical for therapeutic applications as it enhances protein expression and reduces the innate immune response to the synthetic mRNA.[1][2][3] The inclusion of m1Ψ helps the mRNA evade detection by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I, which would otherwise trigger an immune response leading to translational arrest and mRNA degradation.[1][4]

Q2: What are the key benefits of using m1Ψ-modified mRNA over unmodified or pseudouridine (B1679824) (Ψ)-modified mRNA?

A2: Compared to unmodified mRNA, m1Ψ-modified mRNA exhibits significantly higher protein expression due to both increased translational efficiency and greater stability.[5][6] It also substantially reduces the activation of the innate immune system.[1][2] Studies have shown that m1Ψ-incorporated mRNA outperforms pseudouridine (Ψ)-incorporated mRNA in terms of enhanced protein expression and reduced immunogenicity in various cell lines and in vivo models.[1]

Q3: Does the level of m1Ψ modification affect translational efficiency?

A3: Yes, the ratio of m1Ψ modification can influence protein expression, immunogenicity, and mRNA stability. While global substitution of uridine with m1Ψ is common in approved mRNA vaccines, recent studies suggest that varying the modification ratio can be a critical parameter for optimization depending on the specific application.[7] For instance, in some cell lines, a lower percentage of m1Ψ modification (e.g., 5%) has shown the highest protein expression, while higher ratios can sometimes lead to decreased expression.[7]

Q4: How does m1Ψ modification impact the dynamics of translation?

A4: The incorporation of m1Ψ nucleotides can alter the dynamics of the translation process. It has been shown to increase ribosome density on the mRNA.[5][6][8] This increased ribosome loading may make the mRNA more permissive for translation initiation, either by favoring ribosome recycling on the same mRNA or by recruiting new ribosomes.[6] However, some studies also suggest that m1Ψ can slow down the rate of ribosome elongation in specific sequence contexts.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with m1Ψ-modified RNA.

Problem Potential Cause Recommended Solution
Low or no protein expression 1. Suboptimal mRNA construct design: Inefficient 5' cap, poly(A) tail, or UTRs.- Ensure a proper Cap1 structure, as it is crucial for efficient translation and avoiding immune recognition.[3][4] Consider using co-transcriptional capping methods like CleanCap® for high capping efficiency.[1][4] - Optimize the 5' and 3' untranslated regions (UTRs). For example, a tandem repeat of the beta-globin 3' UTR has been shown to enhance expression.[1] - Ensure a sufficiently long poly(A) tail (e.g., ~100-200 nucleotides) to promote translation and stability.[10]
2. Poor quality of IVT mRNA: Presence of dsRNA byproducts or incomplete transcripts.- Purify the IVT mRNA to remove dsRNA, which can trigger innate immune responses and inhibit translation.[2][11] HPLC purification is a highly effective method. - Verify the integrity and size of your mRNA transcript using gel electrophoresis.
3. Inefficient transfection: Low delivery of mRNA into cells.- Optimize your transfection protocol, including the choice of transfection reagent, mRNA concentration, and cell density. - Use a reporter gene (e.g., Luciferase or EGFP) to optimize transfection conditions for your specific cell type.
4. Cell-type specific effects: The translational machinery and immune response can vary between cell types.- Test your m1Ψ-modified mRNA in different cell lines to identify the one that provides the best expression.[1]
Unexpected protein products or altered protein function 1. Ribosomal frameshifting: m1Ψ modification, particularly in certain sequence contexts, can increase the frequency of +1 ribosomal frameshifting.[9]- Analyze the protein product using techniques like Western blotting or mass spectrometry to check for unexpected sizes or sequences. - If frameshifting is suspected, consider introducing synonymous mutations in potential "slippery sequences" within your mRNA to mitigate this effect.[9]
2. Amino acid misincorporation: m1Ψ can subtly affect the fidelity of amino acid incorporation in a codon- and position-dependent manner.[12][13][14]- While the rate of misincorporation is generally low, if protein function is critical and compromised, consider codon optimization strategies that avoid codons shown to be more susceptible to misreading in the presence of m1Ψ.
High immunogenicity or cell toxicity 1. dsRNA contamination: Double-stranded RNA byproducts from in vitro transcription are potent activators of the innate immune system.[2][11]- Implement a robust purification strategy (e.g., cellulose-based chromatography or HPLC) to remove dsRNA from your mRNA preparation.[2]
2. Incomplete m1Ψ incorporation: Residual unmodified uridines can increase immunogenicity.- Ensure complete substitution of UTP with m1ΨTP during the in vitro transcription reaction. Verify the incorporation rate using techniques like mass spectrometry.
3. Improper 5' capping: RNA with a 5'-triphosphate instead of a proper cap can be recognized by RIG-I, leading to an immune response.[4]- Use a reliable capping method that ensures a high percentage of correctly capped mRNA. Co-transcriptional capping analogs like CleanCap® can achieve high capping efficiencies.[1][4]

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified RNA

This protocol provides a standard method for generating m1Ψ-modified mRNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template with a T7 promoter (1 µg/µL)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • NTP solution: ATP, GTP, CTP (100 mM each)

  • N1-Methoxymethylpseudouridine-5'-Triphosphate (m1ΨTP) (100 mM)

  • CleanCap® AG (if using co-transcriptional capping)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice and vortex briefly before use.

  • Assemble the transcription reaction at room temperature in the following order:

    Reagent Volume (for a 20 µL reaction) Final Concentration
    Nuclease-free water Up to 20 µL -
    5x Transcription Buffer 4 µL 1x
    ATP, GTP, CTP (100 mM each) 2 µL of each 10 mM each
    m1ΨTP (100 mM) 2 µL 10 mM
    Linearized DNA template 1 µg 50 ng/µL
    RNase Inhibitor 1 µL -

    | T7 RNA Polymerase | 2 µL | - |

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Purify the m1Ψ-modified mRNA using a suitable method such as lithium chloride precipitation, silica-based columns, or HPLC to remove unincorporated nucleotides, enzymes, and dsRNA byproducts.

  • Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Protocol 2: Purification of m1Ψ-Modified mRNA to Remove dsRNA

This protocol describes a common method for removing dsRNA contaminants, which are major triggers of innate immunity.

Materials:

  • IVT m1Ψ-modified RNA sample

  • Cellulose-based purification resin or HPLC system

  • Binding Buffer

  • Washing Buffer

  • Elution Buffer

  • Nuclease-free tubes and water

Procedure (using cellulose-based chromatography):

  • Equilibrate the cellulose (B213188) resin according to the manufacturer's instructions.

  • Dilute the IVT RNA sample in the Binding Buffer.

  • Apply the diluted RNA sample to the equilibrated cellulose column. The dsRNA will bind to the resin.

  • Wash the column with the Washing Buffer to remove any non-specifically bound molecules.

  • Elute the purified single-stranded m1Ψ-modified mRNA using the Elution Buffer.

  • Precipitate the eluted mRNA using isopropanol (B130326) or ethanol (B145695) and resuspend in nuclease-free water.

  • Assess the purity and integrity of the mRNA. The removal of dsRNA can be confirmed by methods like dot blot with a dsRNA-specific antibody.

Visualizations

experimental_workflow cluster_prep mRNA Preparation cluster_delivery Cellular Delivery & Translation cluster_analysis Analysis template Linearized DNA Template ivt In Vitro Transcription (with m1ΨTP) template->ivt T7 Polymerase purification mRNA Purification (e.g., HPLC) ivt->purification Remove dsRNA, enzymes transfection Transfection into Cells purification->transfection Purified m1Ψ-mRNA translation mRNA Translation transfection->translation protein Protein Expression translation->protein analysis Protein Quantification & Functional Assays protein->analysis

Caption: Workflow for m1Ψ-modified mRNA production and analysis.

translation_pathway cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA prr PRR Recognition (TLR, RIG-I) unmod_mrna->prr immune_response Innate Immune Response prr->immune_response translation_inhibition Translation Inhibition immune_response->translation_inhibition low_protein Low Protein Expression translation_inhibition->low_protein mod_mrna m1Ψ-Modified mRNA evasion Immune Evasion mod_mrna->evasion ribosome Ribosome Recruitment & Translation evasion->ribosome high_protein High Protein Expression ribosome->high_protein

Caption: Impact of m1Ψ modification on mRNA translation pathway.

troubleshooting_logic cluster_mrna_quality mRNA Quality Check cluster_transfection Transfection Optimization cluster_construct Construct Design start Low Protein Expression? check_integrity Check mRNA Integrity & Size start->check_integrity Yes check_purity Check Purity (remove dsRNA) check_integrity->check_purity check_cap Verify 5' Cap & Poly(A) Tail check_purity->check_cap optimize_reagent Optimize Transfection Reagent check_cap->optimize_reagent optimize_conditions Optimize mRNA Conc. & Cell Density optimize_reagent->optimize_conditions optimize_utrs Optimize UTRs optimize_conditions->optimize_utrs codon_optimize Codon Optimize CDS optimize_utrs->codon_optimize

Caption: Troubleshooting logic for low protein expression.

References

Technical Support Center: Mitigating Off-Target Effects of N1-Methyl-Pseudouridine (m1Ψ)-Containing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during the development of N1-methyl-pseudouridine (m1Ψ)-containing mRNA therapeutics.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing actionable steps to diagnose and resolve common problems.

Issue 1: Unexpected Inflammatory Response or Cytotoxicity After Transfection

Question: My cells are showing signs of cytotoxicity (e.g., cell death, reduced viability) or are producing high levels of inflammatory cytokines (e.g., IFN-β, TNF-α) after transfection with my m1Ψ-modified mRNA. I thought m1Ψ was supposed to prevent this. What's happening?

Answer: While m1Ψ modification significantly reduces the innate immune response to single-stranded RNA, a strong inflammatory reaction is often caused by process-related impurities, primarily double-stranded RNA (dsRNA) generated during in vitro transcription (IVT).[1][2][3] This dsRNA is a potent activator of pattern recognition receptors (PRRs) like RIG-I, MDA5, and PKR, triggering an antiviral-like response.

Troubleshooting Workflow:

G start_node Observe Unexpected Cytotoxicity / Inflammation check_dsrna Step 1: Quantify dsRNA Contamination in mRNA Sample start_node->check_dsrna check_integrity Step 2: Assess mRNA Integrity and Purity check_dsrna->check_integrity Use methods like J2 Dot Blot or Microfluidic Electrophoresis purify Step 3: Purify mRNA to Remove dsRNA check_integrity->purify Use methods like CGE or HPLC retest Step 4: Re-evaluate in Cell Assay purify->retest Use HPLC or Cellulose-based methods success Problem Resolved: Low Cytotoxicity retest->success If successful fail Problem Persists: Contact Advanced Support retest->fail If unsuccessful

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Recommended Actions:

  • Quantify dsRNA: Use a specific assay like a dot blot with the J2 anti-dsRNA antibody to determine the level of dsRNA contamination in your mRNA preparation.[2][4]

  • Assess mRNA Integrity: Ensure the poor outcome isn't due to degraded or truncated mRNA. Use capillary gel electrophoresis (CGE) or an Agilent Bioanalyzer to check the size and integrity of your mRNA transcript.[][6][7]

  • Purify Your mRNA: If dsRNA is detected, purify your mRNA sample. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is highly effective at separating dsRNA from the desired ssRNA transcript.[8][9] Cellulose-based purification is another established method.[8]

  • Re-run Experiment: Use the purified, dsRNA-free mRNA in your cell-based assays and re-assess cytotoxicity and cytokine response. Combining m1Ψ modification with dsRNA removal is the most effective strategy to eliminate innate immune activation.[8]

Issue 2: Lower-Than-Expected Protein Expression and/or Detection of Off-Target Proteins

Question: My m1Ψ-mRNA is producing less of my target protein than expected. We've also detected unexpected, non-target proteins via mass spectrometry. What could be the cause?

Answer: This issue can stem from two primary off-target effects associated with the m1Ψ modification itself: ribosomal frameshifting and translational infidelity.

  • +1 Ribosomal Frameshifting: Recent studies have shown that m1Ψ modification, especially at "slippery sequences" (e.g., consecutive UUU codons), can cause the ribosome to shift its reading frame by one nucleotide.[10][11][12] This results in the translation of a completely different, non-functional, or potentially immunogenic protein from that point onward, reducing the yield of your desired protein.[13][14]

  • Translational Infidelity (Miscoding): Some evidence suggests that m1Ψ can, in certain sequence contexts, alter the selection of near-cognate tRNAs, leading to the misincorporation of amino acids.[15] However, other studies report that m1Ψ does not significantly impact overall translational fidelity.[16]

Troubleshooting Workflow:

G start_node Observe Low Protein Yield and/or Off-Target Products analyze_seq Step 1: Analyze mRNA Sequence for 'Slippery Sites' start_node->analyze_seq redesign Step 2: Redesign Sequence Using Synonymous Codons analyze_seq->redesign Identify UUU repeats or other knownframeshift-prone motifs resynthesize Step 3: Re-synthesize and Purify New mRNA Construct redesign->resynthesize retest Step 4: Test New Construct (Mass Spec & Expression Assay) resynthesize->retest success Problem Resolved: Correct Protein, High Yield retest->success If successful fail Problem Persists: Consider Alternative Modifications retest->fail If unsuccessful

Caption: Troubleshooting workflow for low protein expression.

Recommended Actions:

  • Sequence Analysis: Scrutinize your mRNA's coding sequence for known frameshift-prone sites, such as stretches of U residues.

  • Codon Optimization: Redesign the problematic sections of your sequence using synonymous codons to eliminate the "slippery" sequences. For example, a UUU codon for Phenylalanine can be changed to UUC.[10] This change preserves the amino acid sequence while preventing the frameshift.

  • Re-synthesize and Test: Produce the newly designed mRNA, ensure it is free of dsRNA, and re-test for protein expression and fidelity using quantitative methods like western blot and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of m1Ψ-containing mRNA therapeutics? A1: The two main off-target effects are:

  • Innate Immune Activation: Primarily caused by dsRNA contaminants from the IVT process, not the m1Ψ modification itself. This leads to inflammation and can inhibit translation.[3][8]

  • Reduced Translational Fidelity: The m1Ψ modification can induce +1 ribosomal frameshifting at certain sequences, leading to the production of unintended proteins and an associated off-target immune response.[11][12][14]

Q2: How does m1Ψ compare to its predecessor, pseudouridine (B1679824) (Ψ)? A2: N1-methyl-pseudouridine (m1Ψ) is generally considered superior to pseudouridine (Ψ) because it elicits even lower immunogenicity and leads to significantly higher protein production.[16] However, some studies suggest Ψ may have a greater impact on increasing miscoding errors compared to m1Ψ, which appears to have a minimal effect on overall translational accuracy apart from the specific frameshifting issue.[16]

Q3: What are the essential quality control assays for clinical-grade m1Ψ-mRNA? A3: A robust analytical panel is crucial to ensure the quality, safety, and efficacy of your mRNA therapeutic.[17] Key assays include methods to assess purity, integrity, identity, and potency.

Q4: Can the off-target immune response from frameshifted proteins be harmful? A4: While no adverse outcomes have been reported from the mistranslation of commercial mRNA vaccines, the production of unintended proteins could theoretically trigger harmful misdirected immunity.[10][14] This is a greater concern for therapeutics that may require higher or more frequent dosing than vaccines. Therefore, proactively designing sequences to avoid frameshifting is a critical safety measure for future mRNA medicines.[14][18]

Q5: What is the mechanism behind dsRNA-induced immunogenicity? A5: dsRNA is recognized by intracellular PRRs that evolved to detect viral infections. Key pathways involved are:

  • Toll-Like Receptor 3 (TLR3): Senses dsRNA in endosomes.

  • RIG-I and MDA5: Cytosolic sensors of dsRNA.

  • PKR (Protein Kinase R) and OAS (2'-5'-oligoadenylate synthetase): Cytosolic sensors that, upon activation, lead to the shutdown of protein synthesis and mRNA degradation, respectively.[2][19]

Activation of these pathways leads to the production of Type I interferons and other inflammatory cytokines, causing inflammation and reducing the therapeutic efficacy of the mRNA drug.

G dsrna dsRNA Impurity tlr3 TLR3 (Endosomal) dsrna->tlr3 rigi RIG-I / MDA5 (Cytosolic) dsrna->rigi pkr PKR / OAS (Cytosolic) dsrna->pkr inflammation Inflammatory Cytokine Production (IFN-β, TNF-α) tlr3->inflammation rigi->inflammation translation_arrest Translational Arrest & mRNA Degradation pkr->translation_arrest

Caption: dsRNA-mediated innate immune signaling pathways.

Data & Protocols

Table 1: Comparison of Analytical Methods for mRNA Quality Control
Attribute Analytical Method Measures Primary Use Case Reference(s)
Purity/Impurities Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)Separation of mRNA from impurities like dsRNA and short transcripts.dsRNA removal validation, product-related impurity profiling.[][8][9]
Integrity/Size Capillary Gel Electrophoresis (CGE) / BioanalyzerSize of mRNA transcript, presence of fragments or degradation products.Routine QC for batch release and stability testing.[6][7][17]
dsRNA Content J2 Antibody Dot BlotPresence and semi-quantitative level of dsRNA.Rapid screening for dsRNA contamination.[2][4]
dsRNA Content & Size Microfluidic Electrophoresis (post S1 Nuclease)Quantifies and sizes dsRNA fragments specifically.In-depth characterization of dsRNA impurities.[20]
Identity Next-Generation Sequencing (NGS)Full sequence confirmation, detection of mutations.Definitive identity confirmation and characterization.[]
Potency Cell-based Protein Expression AssayMeasures the functional ability of the mRNA to produce protein.Functional testing for lot release.[]
Experimental Protocol: dsRNA Detection by J2 Dot Blot Assay

This protocol provides a method for the rapid detection of dsRNA impurities in mRNA samples.

Materials:

  • mRNA sample (IVT-produced)

  • Positive Control: Synthetic dsRNA of known concentration (e.g., poly(I:C))

  • Negative Control: ssRNA (e.g., Poly(A) RNA)

  • Nylon or Nitrocellulose membrane

  • Dot blot apparatus

  • TBS-T Buffer (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T)

  • Primary Antibody: Anti-dsRNA monoclonal antibody (J2 clone)

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Membrane Preparation: Pre-wet the nylon or nitrocellulose membrane in TBS-T buffer.

  • Sample Application: Assemble the dot blot apparatus. Apply 1-2 µg of your mRNA sample, along with a dilution series of the positive dsRNA control and the negative ssRNA control, to the wells. Apply gentle vacuum to pull the samples through onto the membrane.

  • Crosslinking (optional but recommended for nylon): UV-crosslink the RNA to the membrane according to the manufacturer's instructions.

  • Blocking: Disassemble the apparatus and place the membrane in a container with Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the J2 anti-dsRNA antibody in Blocking Buffer (typically 1:1000, but check manufacturer's recommendation). Discard the blocking solution and incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's protocol. Incubate the membrane with the substrate and immediately visualize the signal using a chemiluminescence imager.

  • Analysis: Compare the signal intensity of your mRNA sample to the positive control dilution series to estimate the amount of dsRNA impurity. The negative control should show no signal.[4]

References

Technical Support Center: Purification of N1-Methoxymethyl Pseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N1-Methoxymethyl pseudouridine (B1679824) (N1mΨ)-modified mRNA. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of N1-Methoxymethyl pseudouridine (N1mΨ)-modified mRNA essential?

A1: Purification is a critical step to remove various impurities from the in vitro transcription (IVT) reaction mix. These impurities can include dsRNA byproducts, residual DNA templates, enzymes, unincorporated nucleotides, and truncated mRNA fragments.[1][2] The presence of these contaminants can lead to undesirable immune responses, reduced translational efficiency, and overall lower therapeutic efficacy.[1][3] The primary goal of purification is to isolate the full-length, biologically active N1mΨ-mRNA, ensuring its safety and effectiveness for downstream applications such as vaccines and therapeutics.[4][5]

Q2: What are the most critical impurities to remove from an IVT reaction?

A2: The most critical impurities to remove are double-stranded RNA (dsRNA) and the DNA template.

  • dsRNA: This is a significant byproduct of IVT and a potent activator of the innate immune system through pattern recognition receptors (PRRs) like RIG-I and PKR.[5][6] Its presence can lead to translational arrest and inflammatory responses.

  • DNA Template: Residual plasmid DNA must be thoroughly removed to prevent any possibility of integration into the host genome and to avoid inducing inflammatory responses.[1][7]

  • Other Impurities: Enzymes (like T7 RNA polymerase and DNase I), unincorporated NTPs, and short or truncated mRNA transcripts can also affect the final product's purity and activity and should be removed.[1][7]

Q3: What are the recommended purification strategies for N1mΨ-modified mRNA?

A3: Several strategies can be employed, often in combination, to achieve high-purity N1mΨ-mRNA. The choice depends on the scale, required purity, and specific application.

  • Oligo-dT Affinity Chromatography: This is a widely used method that captures the mRNA via its poly(A) tail.[8][9] It is effective at removing DNA, enzymes, and nucleotides.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC offers high-resolution separation and is particularly effective at removing dsRNA and other aberrant RNA species.[3][11] It is considered a gold standard for achieving therapeutic-grade purity.[12]

  • Lithium Chloride (LiCl) Precipitation: A common laboratory-scale method that selectively precipitates RNA, leaving smaller molecules like NTPs in the supernatant. However, it is less effective at removing dsRNA and other RNA-related impurities.[1]

  • Multimodal Chromatography (MMC): This technique combines different chromatographic principles (e.g., size exclusion and anion exchange) to remove a broad range of impurities in a single step.[1]

Q4: How does the this compound (N1mΨ) modification affect the purification process?

A4: The incorporation of N1mΨ into mRNA is primarily intended to reduce its immunogenicity and enhance its translational efficiency.[13][14][15] While the fundamental principles of purification remain the same, the N1mΨ modification can be advantageous. Some studies suggest that N1mΨ-modified mRNA may generate fewer dsRNA byproducts during IVT compared to unmodified mRNA, potentially simplifying the purification challenge.[6][12] However, rigorous purification is still necessary to remove any remaining contaminants to ensure the highest quality product.

Q5: How can I assess the purity, integrity, and concentration of my final mRNA product?

A5: A combination of analytical techniques is recommended:

  • Purity (dsRNA): Slot blot analysis using a dsRNA-specific antibody (like the J2 antibody) can quantify dsRNA contamination.[16]

  • Integrity: Denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer) can assess the size and integrity of the mRNA, revealing any degradation or truncated fragments.[13]

  • Concentration & Purity (General): UV spectrophotometry (e.g., NanoDrop) measures the absorbance at 260 nm for concentration. The A260/A280 ratio is used to assess purity with respect to protein contamination; a ratio of ~2.0 is considered pure.[1] An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination from salts or organic solvents.

  • Identity and Modification Incorporation: Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the identity of the mRNA and verify the incorporation of the N1mΨ modification.[13][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low mRNA Yield After Purification mRNA Degradation: RNase contamination or excessive shear forces during handling.[7]Use RNase-free reagents and equipment. Handle the mRNA gently, avoiding vigorous vortexing. Work on ice when possible.[1]
Inefficient Binding/Elution: Suboptimal buffer conditions (salt concentration, pH) for the chosen chromatography method.Optimize binding and elution buffers. For oligo-dT, ensure high salt concentration in the binding buffer and low salt in the elution buffer.[9][10]
Column Overloading: Exceeding the binding capacity of the chromatography resin.Reduce the amount of crude IVT mix loaded onto the column or use a larger column. Refer to the manufacturer's specifications for binding capacity.
High dsRNA Contamination Ineffective Purification Method: LiCl precipitation or standard oligo-dT may not efficiently remove dsRNA.[1]Implement a polishing step using RP-HPLC, which is highly effective for removing dsRNA.[3][11] Alternatively, cellulose-based chromatography can be used to reduce dsRNA levels.[16]
Suboptimal IVT Reaction: The transcription reaction itself may have produced an excessive amount of dsRNA.Optimize the IVT reaction conditions (e.g., temperature, reaction time, nucleotide concentrations).
Residual DNA Template Incomplete DNase Digestion: Insufficient DNase I enzyme or suboptimal digestion conditions.Increase the amount of DNase I, extend the incubation time, or perform a second digestion step. Ensure the buffer is compatible with DNase I activity.
Purification Method Inefficiency: The chosen method is not effectively separating DNA from mRNA.Use oligo-dT affinity chromatography or anion exchange chromatography, which provide good separation of mRNA from DNA.[1][17]
mRNA Degradation (Smearing on Gel) RNase Contamination: Contamination from tips, tubes, reagents, or the general lab environment.Strictly adhere to RNase-free techniques. Use certified RNase-free materials and reagents. Consider adding an RNase inhibitor.[1]
Shear Stress: Physical damage to the large mRNA molecules.[7]Avoid excessive pipetting, vortexing, or forcing the sample through small orifices. Use wide-bore pipette tips.
Poor Performance in Downstream Applications (e.g., Low Protein Expression) Residual Impurities: Even low levels of dsRNA or other contaminants can inhibit translation.[1][3]Re-purify the mRNA using a high-resolution method like HPLC.[3]
Degraded mRNA: The purified mRNA is not full-length.Verify mRNA integrity using denaturing gel or capillary electrophoresis. If degraded, repeat the synthesis and purification with strict RNase-free precautions.
Incorrect Quantification: Inaccurate measurement of mRNA concentration leads to incorrect dosing in experiments.Re-quantify using a reliable method like a Qubit RNA assay, which is more accurate than UV absorbance in the presence of nucleotide contaminants.

Quantitative Data Summary

The following table summarizes expected performance metrics for common mRNA purification strategies.

Purification Method Typical Purity (A260/A280) dsRNA Removal Yield/Recovery Scalability
LiCl Precipitation ~1.8 - 2.0Poor to FairModerate to HighLow (Lab Scale)
Oligo-dT Affinity Chromatography ~2.0Good>90%[18]Good to Excellent
RP-HPLC >2.0ExcellentHighGood
Continuous Oligo-dT Chromatography >99% Purity[18]Good>90%[18]Excellent

Key Experimental Protocols

Protocol 1: Oligo-dT Affinity Chromatography

This protocol is a general guideline for purifying poly(A)-tailed N1mΨ-mRNA from an IVT reaction.

Materials:

  • Crude IVT reaction mixture (post-DNase I treatment)

  • Oligo-dT cellulose (B213188) resin or pre-packed column

  • Binding Buffer: High salt concentration (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 M NaCl)

  • Washing Buffer: Medium salt concentration (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.25 M NaCl)

  • Elution Buffer: Low salt or no salt (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Column Equilibration: Equilibrate the oligo-dT column by washing with 5-10 column volumes (CV) of Binding Buffer.[9]

  • Sample Preparation: Dilute the crude IVT mixture with an equal volume of 2X Binding Buffer to ensure proper hybridization of the poly(A) tail to the oligo-dT resin.

  • Loading: Load the prepared sample onto the equilibrated column. Collect the flow-through fraction, which contains unbound impurities like NTPs and enzymes.[9][10]

  • Washing: Wash the column with 5-10 CV of Washing Buffer to remove non-specifically bound molecules.

  • Elution: Elute the purified mRNA from the column using 3-5 CV of Elution Buffer. The absence of salt destabilizes the T-A pairing, releasing the mRNA.[9] Collect the eluate in fractions.

  • Analysis: Measure the concentration and purity (A260/A280) of the eluted fractions. Pool the fractions containing the purified mRNA.

  • Precipitation (Optional): The purified mRNA can be concentrated by ethanol (B145695) or isopropanol (B130326) precipitation if needed.

Protocol 2: Reverse-Phase HPLC Purification

This protocol provides a high-level overview for purifying N1mΨ-mRNA using RP-HPLC, which is highly effective for removing dsRNA.

Materials:

  • Partially purified mRNA (e.g., post-oligo-dT purification or LiCl precipitation)

  • HPLC system with a UV detector

  • Reverse-phase column suitable for large nucleic acids (e.g., C18)

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M TEAA in RNase-free water)

  • Mobile Phase B: Organic solvent (e.g., Acetonitrile)

  • RNase-free vials and collection tubes

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the starting mobile phase conditions (typically a high percentage of Mobile Phase A).

  • Sample Injection: Inject the mRNA sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B. The hydrophobic nature of the reverse-phase column separates molecules based on their interaction with the stationary phase. Full-length mRNA will elute at a specific retention time, well-separated from shorter fragments and dsRNA contaminants.[3]

  • Fraction Collection: Collect fractions corresponding to the main mRNA peak detected by the UV monitor at 260 nm.

  • Solvent Removal: The collected fractions contain acetonitrile (B52724) and ion-pairing reagents (like TEAA), which must be removed. This is typically done by lyophilization or multiple rounds of ethanol precipitation.

  • Reconstitution: Reconstitute the purified, dried mRNA pellet in an appropriate RNase-free buffer (e.g., water or 10 mM Tris-HCl).

  • Final Analysis: Perform a final quality control check for integrity, purity, and concentration.

Visualizations

IVT_and_Purification_Workflow cluster_0 mRNA Synthesis cluster_1 Initial Purification cluster_2 Polishing & Final Product pDNA Plasmid DNA Template IVT In Vitro Transcription (IVT) with N1mΨ-UTP pDNA->IVT DNase DNase I Treatment IVT->DNase Crude_mRNA Crude IVT Product (mRNA, dsRNA, DNA, NTPs) DNase->Crude_mRNA Purification Primary Purification (e.g., Oligo-dT Chromatography) Crude_mRNA->Purification Polishing Polishing Step (e.g., RP-HPLC) Purification->Polishing QC Quality Control (Purity, Integrity, Concentration) Polishing->QC Final_Product High-Purity N1mΨ-mRNA QC->Final_Product

Caption: Workflow for N1mΨ-modified mRNA production and purification.

Troubleshooting_Tree Start Low Yield or Purity Issue? Check_Degradation Check for Degradation (Smear on Gel) Start->Check_Degradation Yes Check_dsRNA High dsRNA content? Check_Degradation->Check_dsRNA No Sol_RNase Solution: Use Strict RNase-free Technique Check_Degradation->Sol_RNase Yes Check_DNA Residual DNA present? Check_dsRNA->Check_DNA No Sol_HPLC Solution: Add RP-HPLC Polishing Step Check_dsRNA->Sol_HPLC Yes Sol_DNase Solution: Optimize DNase Digestion Check_DNA->Sol_DNase Yes Sol_Optimize_Chrom Solution: Optimize Chromatography Buffers Check_DNA->Sol_Optimize_Chrom No

Caption: Decision tree for troubleshooting common mRNA purification issues.

OligoDT_Principle Principle of Oligo-dT Affinity Chromatography cluster_binding Binding Step (High Salt) cluster_elution Elution Step (Low Salt) Binding Oligo(dT) Resin mRNA-poly(A) tail Hybridization Elution Oligo(dT) Resin Purified mRNA Release Impurities Impurities (DNA, NTPs, dsRNA) Impurities->Binding:mrna Flow Through (No Binding) Purified_mRNA Purified mRNA Elution:mrna->Purified_mRNA Eluted Product

References

common issues with N1-Methoxymethyl pseudouridine stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methoxymethylpseudouridine triphosphate (N1-mΨ-pU).

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for N1-Methoxymethylpseudouridine triphosphate?

For long-term stability, N1-Methoxymethylpseudouridine triphosphate (N1-mΨ-pU) should be stored at or below -20°C.[1] Under these conditions, the product is expected to be stable for up to 24 months.[2] It is typically supplied as a 100 mM solution in water at a pH of 7.5.[2]

2. Can I store N1-mΨ-pU at 4°C or room temperature?

While short-term storage at 4°C or room temperature for a few days is unlikely to cause significant degradation, it is not recommended for long-term storage. For optimal stability and to prevent hydrolysis of the triphosphate chain, always store at -20°C or below for periods longer than a week.

3. How should I handle the N1-mΨ-pU solution upon first use?

To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the N1-mΨ-pU solution into smaller, single-use volumes upon first thawing. This ensures the integrity of the stock solution over time.

4. What is the optimal pH for storing N1-mΨ-pU?

N1-mΨ-pU is typically supplied at a pH of 7.5. For enhanced stability, especially when subjected to multiple freeze-thaw cycles, adjusting the pH of the storage buffer to a slightly more alkaline condition, such as pH 8.5, can be beneficial.[3]

5. How does the incorporation of N1-mΨ-pU affect my in vitro transcribed mRNA?

Incorporating N1-mΨ-pU in place of uridine (B1682114) in your mRNA transcript is designed to increase its stability against enzymatic degradation and reduce its immunogenicity.[4][5] This can lead to enhanced protein expression when the mRNA is introduced into cells.[6]

Stability Data

The following tables provide an overview of the expected stability of N1-mΨ-pU under various conditions. Please note that this data is illustrative and based on general knowledge of nucleotide stability, as specific quantitative stability studies for N1-mΨ-pU are not widely published.

Table 1: Estimated Temperature Stability of N1-mΨ-pU (100 mM in pH 7.5 buffer)

TemperatureTimeEstimated Purity
-80°C24 months>99%
-20°C24 months>98%
4°C1 week>95%
25°C (Room Temp)24 hours>90%
37°C24 hours~85%

Table 2: Estimated pH Stability of N1-mΨ-pU at 4°C for 1 Week

pHEstimated Purity
5.0~90%
7.5>95%
8.5>97%

Troubleshooting Guides

In Vitro Transcription (IVT) with N1-mΨ-pU

Problem 1: Low or No Yield of mRNA

Possible Cause Troubleshooting Step
RNase Contamination Ensure a strict RNase-free environment. Use RNase-free reagents, tips, and tubes. Clean work surfaces and equipment with an RNase decontamination solution.[7]
Poor Quality DNA Template Verify the integrity and purity of your linearized DNA template on an agarose (B213101) gel. Ensure complete linearization. Purify the template to remove any inhibitors like salts or ethanol.[][9]
Inactive RNA Polymerase Use a positive control template to confirm the activity of your RNA polymerase. Avoid repeated freeze-thaw cycles of the enzyme.
Suboptimal Nucleotide Concentration Ensure the final concentration of all NTPs, including N1-mΨ-pU, is sufficient. A typical starting concentration is 2-5 mM for each NTP.
Incorrect Reaction Temperature The optimal temperature for most phage RNA polymerases is 37°C.[] However, for GC-rich templates or to reduce premature termination, lowering the temperature to 30°C may improve the yield of full-length transcripts.[10]

Problem 2: Truncated or Incomplete mRNA Transcripts

Possible Cause Troubleshooting Step
Premature Termination on GC-rich templates Lower the incubation temperature to 30°C to help the polymerase read through difficult sequences.[10]
Low Nucleotide Concentration A limiting NTP concentration can lead to premature termination. Ensure all NTPs are at an optimal concentration (at least 12 µM).[9]
Secondary Structure in DNA Template If the template has strong secondary structures, consider using a different RNA polymerase or optimizing the reaction buffer with additives like betaine.

Problem 3: Transcripts are Longer than Expected

Possible Cause Troubleshooting Step
Incomplete Linearization of Plasmid DNA Ensure complete digestion of your plasmid template by checking an aliquot on an agarose gel.[9]
Template with 3' Overhangs Use a restriction enzyme that generates blunt ends or 5' overhangs. 3' overhangs can lead to template switching by the RNA polymerase, resulting in longer transcripts.[10]

Visualized Workflows and Pathways

degradation_pathway Plausible Chemical Degradation Pathway of N1-mΨ-pU N1_m_pU_TP N1-Methoxymethylpseudouridine Triphosphate (N1-mΨ-pU-TP) N1_m_pU_DP N1-Methoxymethylpseudouridine Diphosphate (N1-mΨ-pU-DP) N1_m_pU_TP->N1_m_pU_DP Hydrolysis Pi Inorganic Phosphate (Pi) N1_m_pU_TP->Pi N1_m_pU_MP N1-Methoxymethylpseudouridine Monophosphate (N1-mΨ-pU-MP) N1_m_pU_DP->N1_m_pU_MP Hydrolysis N1_m_pU_DP->Pi N1_m_pU N1-Methoxymethylpseudouridine N1_m_pU_MP->N1_m_pU Hydrolysis N1_m_pU_MP->Pi Degradation_Products Further Degradation (e.g., base or ribose modification under harsh conditions) N1_m_pU->Degradation_Products Harsh Conditions (e.g., strong acid/base) PPi Inorganic Pyrophosphate (PPi)

Caption: Plausible degradation pathway of N1-mΨ-pU via hydrolysis.

hplc_workflow Experimental Workflow for HPLC-Based Stability Assay cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare N1-mΨ-pU solutions\nin different buffers (pH)\nand at various temperatures Prepare N1-mΨ-pU solutions in different buffers (pH) and at various temperatures Incubate samples for\ndefined time points Incubate samples for defined time points Prepare N1-mΨ-pU solutions\nin different buffers (pH)\nand at various temperatures->Incubate samples for\ndefined time points Collect aliquots at\neach time point Collect aliquots at each time point Incubate samples for\ndefined time points->Collect aliquots at\neach time point Quench reaction and dilute\nsamples for analysis Quench reaction and dilute samples for analysis Collect aliquots at\neach time point->Quench reaction and dilute\nsamples for analysis Inject sample onto a\nreverse-phase C18 column Inject sample onto a reverse-phase C18 column Quench reaction and dilute\nsamples for analysis->Inject sample onto a\nreverse-phase C18 column Run isocratic or gradient\nelution with a suitable\nmobile phase Run isocratic or gradient elution with a suitable mobile phase Inject sample onto a\nreverse-phase C18 column->Run isocratic or gradient\nelution with a suitable\nmobile phase Detect nucleotides using\na UV detector at 260 nm Detect nucleotides using a UV detector at 260 nm Run isocratic or gradient\nelution with a suitable\nmobile phase->Detect nucleotides using\na UV detector at 260 nm Integrate peak areas of\nN1-mΨ-pU and its\ndegradation products Integrate peak areas of N1-mΨ-pU and its degradation products Detect nucleotides using\na UV detector at 260 nm->Integrate peak areas of\nN1-mΨ-pU and its\ndegradation products Calculate the percentage of\nintact N1-mΨ-pU at each\ntime point Calculate the percentage of intact N1-mΨ-pU at each time point Integrate peak areas of\nN1-mΨ-pU and its\ndegradation products->Calculate the percentage of\nintact N1-mΨ-pU at each\ntime point Plot stability curves\n(% purity vs. time) Plot stability curves (% purity vs. time) Calculate the percentage of\nintact N1-mΨ-pU at each\ntime point->Plot stability curves\n(% purity vs. time)

Caption: Workflow for assessing N1-mΨ-pU stability using HPLC.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of N1-mΨ-pU

This protocol outlines a method to quantify the stability of N1-mΨ-pU over time under different temperature and pH conditions using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • N1-Methoxymethylpseudouridine triphosphate (N1-mΨ-pU)

  • RNase-free water

  • Buffers of various pH (e.g., 20 mM Citrate pH 5.0, 20 mM Tris-HCl pH 7.5, 20 mM CAPS pH 10.0)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

  • Mobile phase A: 20 mM Potassium Phosphate buffer, pH 7.0

  • Mobile phase B: Acetonitrile (B52724)

  • Thermostated incubators or water baths

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of N1-mΨ-pU in RNase-free water.

    • For each condition to be tested (e.g., pH 5.0 at 37°C), dilute the stock solution to a final concentration of 1 mM in the respective pre-warmed buffer.

    • Aliquot the solutions into separate RNase-free tubes for each time point to be analyzed (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation:

    • Place the aliquots in the respective incubators set to the desired temperatures.

  • Sample Collection and Quenching:

    • At each time point, remove the corresponding aliquot from the incubator and immediately place it on ice to stop further degradation.

    • Dilute the sample 1:100 in mobile phase A for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 10 µL of the diluted sample.

    • Run a suitable gradient to separate N1-mΨ-pU from its potential degradation products (e.g., N1-mΨ-pD and N1-mΨ-pM). A shallow gradient of acetonitrile is typically effective.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact N1-mΨ-pU based on its retention time from a standard injection at time 0.

    • Integrate the area of the N1-mΨ-pU peak at each time point.

    • Calculate the percentage of remaining N1-mΨ-pU relative to the initial amount at time 0.

    • Plot the percentage of intact N1-mΨ-pU against time for each condition to determine its stability profile.

Protocol 2: Enzymatic Degradation Assay of N1-mΨ-pU-containing mRNA

This protocol provides a method to assess the increased stability of mRNA containing N1-mΨ-pU against a common 3' to 5' exoribonuclease.

Materials:

  • Control mRNA (containing UTP)

  • N1-mΨ-pU modified mRNA

  • RNase-free water and buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2.5 mM MgCl2)

  • A 3' to 5' exoribonuclease (e.g., RNase R)

  • RNase inhibitor

  • Urea-PAGE gel supplies

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In separate RNase-free tubes, prepare reaction mixtures containing equal amounts (e.g., 1 µg) of either control mRNA or N1-mΨ-pU modified mRNA in the reaction buffer.

    • Prepare a "no enzyme" control for each mRNA type.

    • Add the exoribonuclease to the reaction tubes (excluding the "no enzyme" controls). The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate all tubes at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding a formamide-containing loading buffer and immediately placing the samples on ice.

  • Gel Electrophoresis:

    • Denature the RNA samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing urea-PAGE gel.

    • Run the gel until sufficient separation of the full-length and degraded RNA is achieved.

  • Analysis:

    • Stain the gel with a suitable RNA stain (e.g., SYBR Gold).

    • Image the gel and quantify the band intensity of the full-length mRNA at each time point for both the control and the N1-mΨ-pU modified mRNA.

    • Compare the rate of degradation of the N1-mΨ-pU modified mRNA to the control mRNA to assess its relative stability against enzymatic cleavage. You should observe that the N1-mΨ-pU containing mRNA is more resistant to degradation.

References

Technical Support Center: Enhancing N1-Methoxymethylpseudouridine (m1Ψ) Incorporation Fidelity by T7 RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of N1-Methoxymethylpseudouridine (m1Ψ) in your in vitro transcription (IVT) reactions using T7 RNA polymerase. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on enhancing the fidelity of your mRNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethylpseudouridine (m1Ψ) and why is it used in mRNA synthesis?

A1: N1-Methoxymethylpseudouridine (m1Ψ) is a modified nucleoside, an analog of uridine (B1682114), that is incorporated into in vitro transcribed mRNA. Its use is critical in the development of mRNA-based therapeutics and vaccines. The primary benefits of incorporating m1Ψ are the reduction of the innate immunogenicity of the synthetic mRNA and an enhancement of its translational capacity and stability.[1][2]

Q2: Is the incorporation of m1Ψ by T7 RNA polymerase generally of high fidelity?

A2: Yes, studies have demonstrated that m1Ψ is incorporated with a higher fidelity than pseudouridine (B1679824) (Ψ) by T7 RNA polymerase.[3] The error rate for m1Ψ incorporation is comparable to that of unmodified uridine.[4][5]

Q3: What is the most common type of error observed during m1Ψ incorporation?

A3: The predominant error is the misincorporation of the uridine analog, which often manifests as rA → rU substitutions.[3]

Q4: Can the choice of RNA polymerase affect the fidelity of m1Ψ incorporation?

A4: Yes, the fidelity of nucleotide incorporation can differ between various RNA polymerases, such as T7 RNA polymerase and SP6 RNA polymerase.[3]

Q5: What are dsRNA byproducts and why are they a concern?

A5: Double-stranded RNA (dsRNA) byproducts can be generated during IVT by the RNA-dependent RNA polymerase activity of T7 RNA polymerase.[6][7] These byproducts are a significant concern as they can trigger an innate immune response in vivo, potentially reducing the safety and efficacy of the mRNA therapeutic.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low mRNA Yield - Suboptimal NTP concentration.- Incorrect magnesium to NTP ratio.- Pyrophosphate inhibition.- Poor quality or incorrectly linearized DNA template.- Increase NTP concentrations (up to 4 mM each).- Maintain a magnesium concentration that is 4 mM above the total NTP concentration.[9]- Add inorganic pyrophosphatase to the reaction.[10]- Ensure complete linearization and purify the DNA template to remove inhibitors.[11][12]
High Levels of dsRNA Byproducts - RNA-dependent RNA polymerase activity of T7 RNA polymerase.- High UTP or m1ΨTP concentration.- Utilize an engineered T7 RNA polymerase with reduced dsRNA formation capabilities.[8][13]- Reduce the steady-state concentration of UTP or m1ΨTP through a fed-batch approach.- Purify the mRNA post-transcription using cellulose-based methods to remove dsRNA.[6][7]- Add chaotropic agents like urea (B33335) to the IVT reaction, optimizing the concentration and temperature.[8][14]
Incorrect Transcript Size (Shorter or Longer than Expected) - Premature termination of transcription.- Incomplete linearization of the DNA template.- Template with 3' overhangs leading to run-on transcription.- For G/C rich templates, consider lowering the reaction temperature.- Ensure complete linearization of the plasmid by verifying on an agarose (B213101) gel.[12]- Use restriction enzymes that generate blunt or 5' overhangs.[12]
Complete Reaction Failure (No Transcript) - RNase contamination.- Inactive T7 RNA polymerase.- Contaminants in the DNA template (e.g., ethanol (B145695), salts).- Adhere to strict RNase-free techniques.[15]- Use a fresh aliquot of T7 RNA polymerase.- Precipitate and wash the DNA template with ethanol to remove contaminants.[12]

Quantitative Data Summary

Table 1: Comparison of First Strand Error Rates for Different Uridine Analogs with T7 RNA Polymerase.

Uridine AnalogCombined First Strand Error Rate (errors/base)
Unmodified Uridine~5.6 x 10⁻⁵
N1-Methylpseudouridine (m1Ψ)~7.4 x 10⁻⁵
Pseudouridine (Ψ)~1.3 x 10⁻⁴

Note: Data is compiled from studies using Pacific Biosciences Single Molecule Real-Time (SMRT) sequencing and represents combined errors from both T7 RNA polymerase and reverse transcriptase.[3]

Experimental Protocols

Protocol 1: High-Fidelity In Vitro Transcription with m1Ψ

This protocol is designed to maximize the fidelity of m1Ψ incorporation and minimize dsRNA byproduct formation.

1. DNA Template Preparation:

  • Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5' overhangs.
  • Confirm complete linearization by agarose gel electrophoresis.
  • Purify the linearized template using a phenol/chloroform extraction followed by ethanol precipitation, or a suitable column purification kit. Resuspend the template in nuclease-free water at a concentration of 0.5-1 µg/µL.[11][16]

2. In Vitro Transcription Reaction Setup:

  • Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine (B129725) in the reaction buffer.[11]
  • The following is an example of a 20 µL reaction. Components should be added in the order listed:

ComponentVolumeFinal Concentration
Nuclease-Free Waterto 20 µL-
10x Reaction Buffer2 µL1x
ATP Solution (100 mM)1.5 µL7.5 mM
CTP Solution (100 mM)1.5 µL7.5 mM
GTP Solution (100 mM)1.5 µL7.5 mM
N1-Methylpseudo-UTP (100 mM)1.5 µL7.5 mM
Linearized DNA Template1 µg50 ng/µL
T7 RNA Polymerase Mix2 µL-

3. Incubation:

  • Incubate the reaction at 37°C for 2-4 hours.[17] For shorter transcripts (<300 nt), the incubation time can be extended.[16]

4. (Optional) DNase Treatment:

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[16]

5. mRNA Purification:

  • Purify the synthesized mRNA using a method that effectively removes dsRNA, such as cellulose-based purification or HPLC.

Protocol 2: Fed-Batch In Vitro Transcription to Reduce dsRNA Formation

This protocol involves the stepwise addition of UTP (or m1ΨTP) and GTP to limit their steady-state concentrations, which has been shown to reduce dsRNA formation.

  • Initial Reaction Setup:

    • Set up the IVT reaction as described in Protocol 1, but with a reduced initial concentration of GTP and m1ΨTP.

  • Fed-Batch Addition:

    • Over the course of the incubation period, periodically add small aliquots of concentrated GTP and m1ΨTP solutions to the reaction mixture. The exact feeding strategy (timing and amount) may need to be optimized for the specific template and desired yield.

  • Incubation and Purification:

    • Continue the incubation and proceed with DNase treatment and purification as outlined in Protocol 1.

Visualizations

Diagram 1: General Workflow for High-Fidelity m1Ψ mRNA Synthesis

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Post-Transcription Processing Plasmid Plasmid DNA Linearization Restriction Enzyme Linearization Plasmid->Linearization Purification_DNA Template Purification Linearization->Purification_DNA IVT_Reaction IVT Reaction Assembly (T7 Polymerase, NTPs, m1ΨTP) Purification_DNA->IVT_Reaction Incubation Incubation (37°C) IVT_Reaction->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification_RNA mRNA Purification (e.g., Cellulose Chromatography) DNase_Treatment->Purification_RNA QC Quality Control (Fidelity, Integrity, Purity) Purification_RNA->QC Final_Product Final_Product QC->Final_Product High-Fidelity m1Ψ mRNA

Caption: Workflow for synthesizing high-fidelity m1Ψ-modified mRNA.

Diagram 2: Troubleshooting Logic for Low mRNA Yield

Troubleshooting_Yield Start Low mRNA Yield Check_Template Check DNA Template Quality and Linearization Start->Check_Template Check_Reagents Verify Reagent Activity (T7 Polymerase, NTPs) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (NTP/Mg2+ Ratio, Pyrophosphatase) Start->Optimize_Conditions Solution1 Re-purify or re-linearize template Check_Template->Solution1 Solution2 Use fresh reagents Check_Reagents->Solution2 Solution3 Adjust concentrations as per protocol Optimize_Conditions->Solution3

Caption: Troubleshooting flowchart for addressing low mRNA yield in IVT.

References

Technical Support Center: Refining Analytical Methods for N1-Methoxymethylpseudouridine (m1Ψ) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methoxymethylpseudouridine (m1Ψ). The information is designed to address common challenges encountered during the analytical detection and quantification of this modified nucleoside in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

HPLC Analysis

Question 1: I am seeing inconsistent retention times for my m1Ψ standard and samples in my reverse-phase HPLC analysis. What could be the cause?

Answer: Fluctuations in retention time are a common issue in HPLC and can be caused by several factors. Here’s a systematic approach to troubleshoot this problem:

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition can significantly impact retention times.[1]

    • Action: Prepare fresh mobile phase daily and ensure all components are accurately measured and thoroughly mixed. Degas the mobile phase to prevent air bubbles.[1]

  • Column Equilibration: Inadequate column equilibration between runs can lead to drifting retention times.

    • Action: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before each injection. A good practice is to equilibrate for at least 10-20 column volumes.[1]

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Action: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[1]

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, variable flow rates and retention times.

    • Action: Inspect all fittings and connections for any signs of leaks. Check the pump seals for wear and tear.[1]

Question 2: My m1Ψ peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing in HPLC can be caused by a variety of chemical and physical factors. Consider the following troubleshooting steps:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Action:

      • Adjust the mobile phase pH. For nucleosides, a slightly acidic mobile phase can sometimes improve peak shape.

      • Consider using a different column chemistry, such as one with end-capping to minimize silanol (B1196071) interactions.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample path.

    • Action: Use a guard column to protect your analytical column. If the problem persists, try flushing the column with a strong solvent or, if necessary, replace it.

Question 3: I am not getting good resolution between m1Ψ and other nucleosides in my sample.

Answer: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve the separation of m1Ψ from other components:

  • Optimize Mobile Phase Composition: The organic modifier and buffer concentration in your mobile phase are key to achieving good separation.

    • Action:

      • Perform a gradient optimization to find the ideal elution conditions.

      • Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).

      • Adjust the buffer concentration and pH.

  • Change the Column: The choice of stationary phase is crucial for selectivity.

    • Action: Consider a column with a different particle size, pore size, or bonded phase (e.g., C18, Phenyl-Hexyl).

  • Adjust Flow Rate and Temperature: These parameters can influence the separation efficiency.

    • Action: Lowering the flow rate can sometimes improve resolution, as can optimizing the column temperature.

LC-MS/MS Analysis

Question 4: I am experiencing low signal intensity for m1Ψ in my LC-MS/MS analysis. What are the possible reasons?

Answer: Low signal intensity can be a frustrating issue. Here are some common culprits and their solutions:

  • Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.

    • Action:

      • Improve chromatographic separation to isolate m1Ψ from interfering matrix components.

      • Optimize your sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be effective.

      • Dilute your sample to reduce the concentration of interfering components.

  • Inefficient Ionization: The settings of your mass spectrometer's ion source are critical for optimal signal.

    • Action: Optimize ion source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature specifically for m1Ψ.

  • Incorrect Mass Transitions: Using suboptimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) will result in low signal.

    • Action: Infuse a standard solution of m1Ψ to determine the most abundant and stable precursor and product ions.

Question 5: My quantitative results for m1Ψ show high variability between injections. What should I check?

Answer: High variability in quantitative LC-MS/MS data can stem from several sources, from sample preparation to instrument performance.

  • Inconsistent Sample Preparation: Variability in your sample preparation workflow will be reflected in your final results.

    • Action: Ensure consistent and precise execution of all sample preparation steps, including enzymatic digestion and dilutions. The use of an internal standard is highly recommended to correct for variability.

  • Autosampler Issues: Problems with the autosampler can lead to inconsistent injection volumes.

    • Action: Check the autosampler for air bubbles in the syringe and sample loop. Ensure the injection needle is properly seated and not clogged.

  • Mass Spectrometer Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent signal intensity.

    • Action: Perform regular system suitability checks and calibrations to ensure the instrument is performing within specifications. Monitor for any drift in sensitivity over the course of your analytical run.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for the detection and quantification of modified nucleosides. Please note that these values can vary depending on the specific instrument, column, and experimental conditions.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Precision (%RSD)Reference
HPLC-UV Pseudouridine (Ψ)-3.07 pmolLinear range: 0.06-15.36 pmol/μL[2]
LC-MS/MS General Modified NucleosidesPicogram to femtogram levelTypically defined by S/N > 10 and %RSD < 20%< 20% at LLOQ[3][4][5]

Experimental Protocols

Protocol 1: Quantification of m1Ψ in mRNA by LC-MS/MS

This protocol outlines a general workflow for the quantification of N1-Methoxymethylpseudouridine in mRNA samples.

1. mRNA Digestion:

  • To 1-5 µg of mRNA, add nuclease P1 buffer and nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Add bacterial alkaline phosphatase (BAP) buffer and BAP.

  • Incubate at 37°C for an additional 2 hours.

  • The resulting mixture of nucleosides is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid.

  • Mobile Phase B: An organic solvent, such as acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the nucleosides.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for m1Ψ and an appropriate internal standard are monitored.

Protocol 2: Reverse-Phase HPLC Analysis of m1Ψ

This protocol provides a general method for the separation of m1Ψ from other nucleosides using HPLC with UV detection.

1. Sample Preparation:

  • Prepare a standard solution of m1Ψ in the mobile phase.

  • For mRNA samples, perform enzymatic digestion as described in Protocol 1 to obtain a mixture of nucleosides.

2. HPLC Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An isocratic or gradient elution using a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Temperature: Maintain a constant column temperature using a column oven.

  • Detection: Monitor the absorbance at a wavelength where m1Ψ has significant absorbance (typically around 260 nm).

Visualizations

Analytical Workflow for m1Ψ Quantification

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis mRNA mRNA Sample Digestion Enzymatic Digestion (Nuclease P1 & BAP) mRNA->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides HPLC HPLC Separation (Reverse Phase) Nucleosides->HPLC MS Mass Spectrometry (MS/MS Detection) HPLC->MS Quantification Quantification of m1Ψ MS->Quantification

Caption: Workflow for m1Ψ quantification in mRNA.

Troubleshooting Logic for HPLC Peak Tailing

troubleshooting_peak_tailing Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Dilute sample or inject smaller volume CheckOverload->ReduceLoad Yes CheckSecondary Are there secondary interactions? CheckOverload->CheckSecondary No End Peak Shape Improved ReduceLoad->End AdjustMobilePhase Adjust mobile phase pH or buffer concentration CheckSecondary->AdjustMobilePhase Yes ChangeColumn Try a different column chemistry CheckSecondary->ChangeColumn Consider CheckContamination Is the column contaminated? CheckSecondary->CheckContamination No AdjustMobilePhase->End ChangeColumn->End UseGuardColumn Use a guard column CheckContamination->UseGuardColumn Preventative FlushColumn Flush or replace the column CheckContamination->FlushColumn Corrective UseGuardColumn->FlushColumn FlushColumn->End

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

Validating N1-Methoxymethyl Pseudouridine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise incorporation of modified nucleotides, such as N1-Methoxymethyl pseudouridine (B1679824) (m1Ψ-CH2OCH3), into messenger RNA (mRNA) is a critical quality attribute for the development of RNA-based therapeutics and vaccines. This modification is designed to enhance protein expression and reduce the immunogenicity of the RNA molecule. Consequently, robust analytical methods are required to verify and quantify the incorporation of these modified bases.

This guide provides a comparative overview of leading analytical techniques for validating the incorporation of N1-Methoxymethyl pseudouridine, with a primary focus on mass spectrometry—the gold standard for molecular characterization. We also explore alternative methods, including next-generation sequencing and high-performance liquid chromatography, providing researchers, scientists, and drug development professionals with the data and protocols needed to select the most appropriate method for their analytical needs.

Mass Spectrometry: The Gold Standard for Direct Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the direct detection and quantification of modified nucleosides.[1][2][3] This method provides definitive structural confirmation and can yield precise quantitative data on the level of incorporation.

The core principle involves the enzymatic digestion of the RNA into its constituent nucleosides or small oligonucleotides, which are then separated by liquid chromatography and analyzed by the mass spectrometer.[2][3] A key challenge for pseudouridine and its derivatives is that they are isomers of uridine (B1682114) ("mass-silent"), meaning they have the same mass. To overcome this, methods often rely on chemical derivatization to add a unique mass tag to the modified base or utilize the distinct fragmentation patterns generated during tandem mass spectrometry (MS/MS) to differentiate between the isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_result Result RNA_Sample m1Ψ-Modified RNA Digestion Enzymatic Digestion (e.g., Nuclease P1, RNase T1) RNA_Sample->Digestion Hydrolysis LC Reverse-Phase Liquid Chromatography Digestion->LC Separation of Nucleosides/ Oligonucleotides MS1 Mass Spectrometry (MS1) Detect Precursor Ions LC->MS1 MS2 Tandem MS (MS/MS) Fragment and Detect Product Ions MS1->MS2 Collision-Induced Dissociation Ident Identification (Fragment Ion Matching) MS2->Ident Quant Quantification (Peak Area Integration) Result Validation of m1Ψ Incorporation & Stoichiometry Quant->Result Ident->Quant

Mass Spectrometry Workflow for Modified RNA.

Comparison of Analytical Methods

While mass spectrometry is highly accurate, other techniques offer advantages in throughput, cost, or the type of information they provide. The choice of method depends on the specific analytical requirements, such as the need for absolute quantification, high-throughput screening, or single-molecule data.

MethodPrincipleQuantitative AbilityResolutionKey AdvantagesKey Limitations
Mass Spectrometry (LC-MS/MS) Separation and mass analysis of enzymatically digested RNA fragments (nucleosides or oligonucleotides).[1][2][3]High (Absolute Quantification)Single NucleosideGold standard for accuracy and specificity; provides direct structural evidence.[1][2]Lower throughput; requires specialized equipment and expertise; can be destructive to the sample.[4]
Direct RNA Sequencing (Nanopore) A native RNA strand is passed through a protein nanopore. Modified bases create a distinct electrical current signature compared to canonical bases.[5][6][7]Semi-Quantitative to QuantitativeSingle Molecule, Single NucleotideProvides long reads without amplification; detects modifications in their native context; high throughput.[8]Accuracy can be lower than MS; data analysis is complex; newer chemistries are still evolving.[4]
NGS-Based Chemical Labeling (Pseudo-Seq / CMC-Seq) Chemical (CMC) modification of pseudouridine creates a bulky adduct that causes reverse transcriptase to stall or terminate during cDNA synthesis. These stops are detected by sequencing.[9][10][11]Semi-QuantitativeSingle NucleotideHigh throughput; provides transcriptome-wide mapping of modification sites.Indirect detection; can be biased by RNA secondary structure and reverse transcriptase performance; complex protocol.[4][12]
High-Performance Liquid Chromatography (HPLC) RNA is digested into nucleosides, which are separated by reverse-phase chromatography and detected by UV absorbance. Quantification is based on retention time and peak area relative to standards.[13][14][15]High (Absolute Quantification)Single NucleosideRobust, reliable, and widely accessible; cost-effective for routine analysis.[14][15]Loses all sequence context; lower sensitivity than MS; may have difficulty resolving similar modifications.[13]

Experimental Protocols

Mass Spectrometry (LC-MS/MS) for Nucleoside Analysis

This protocol outlines the general steps for quantifying this compound incorporation by digesting the RNA to single nucleosides.

I. RNA Digestion to Nucleosides:

  • Sample Preparation: In a microcentrifuge tube, combine 1-5 µg of purified, modified RNA with nuclease-free water to a final volume of ~20 µL.

  • Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice to denature secondary structures.

  • Nuclease P1 Digestion: Add Nuclease P1 (e.g., 2 units) and a compatible buffer (e.g., 10 mM ammonium (B1175870) acetate). Incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.[13]

  • Dephosphorylation: Add Bacterial Alkaline Phosphatase (BAP) (e.g., 1 unit) and its corresponding buffer. Incubate at 37°C for an additional 2 hours to remove the phosphate (B84403) groups, yielding nucleosides.[13][16]

  • Enzyme Removal: Terminate the reaction and precipitate the enzymes by adding three volumes of ice-cold acetone (B3395972) or by using a molecular weight cutoff filter. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Recovery: Carefully transfer the supernatant containing the nucleosides to a new tube and dry it using a vacuum centrifuge. Reconstitute the dried nucleosides in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 98% water, 2% acetonitrile (B52724) with 0.1% formic acid).

II. LC-MS/MS Analysis:

  • Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Separate the nucleosides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in positive ion mode.

  • MS1 Scan: Perform a full scan to detect the mass-to-charge ratio (m/z) of the precursor ions corresponding to uridine and this compound.

  • MS2 Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ions. Monitor for specific, diagnostic product ions that uniquely identify the modified nucleoside.

  • Quantification: Calculate the incorporation level by comparing the integrated peak area of the this compound to the sum of the peak areas for all uridine variants (unmodified and modified). An external calibration curve with known standards is required for absolute quantification.

Direct RNA Sequencing (Nanopore)

This method analyzes the native RNA molecule directly, identifying modifications based on their unique electrical signatures.

  • Library Preparation: Ligate a motor protein and sequencing adapter to one end of the purified, full-length modified RNA molecules using the kits provided by Oxford Nanopore Technologies.

  • Flow Cell Loading: Load the prepared RNA library onto a nanopore sequencing flow cell.

  • Sequencing: Initiate the sequencing run. As each RNA molecule is ratcheted through a nanopore, an ionic current is passed through the pore, and the characteristic disruption caused by each k-mer (a sequence of ~5 bases) is recorded.[6]

  • Data Analysis:

    • Basecalling: Use appropriate software (e.g., Dorado) to translate the raw electrical signal ("squiggle") data into a nucleotide sequence.

    • Modification Detection: Employ specialized algorithms or comparative analysis tools (comparing to an unmodified control) to identify k-mers where the signal deviates significantly from the canonical uridine signal.[5][6][7] These deviations are indicative of a modification like m1Ψ.

    • Stoichiometry Estimation: The frequency of reads showing the modified signal at a specific site can be used to estimate the modification stoichiometry.[4]

NGS-Based Chemical Labeling (Pseudo-Seq)

This protocol uses chemical treatment to mark pseudouridine sites, which are then identified as stops during reverse transcription.

  • RNA Fragmentation: Fragment the purified RNA to a consistent size range (e.g., ~100-200 nucleotides) using chemical or enzymatic methods.[9]

  • CMC Treatment: Treat the RNA with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC). CMC forms adducts with pseudouridine, uridine, and guanosine (B1672433).[10][11]

  • Alkaline Hydrolysis: Subject the sample to alkaline conditions (e.g., sodium carbonate buffer, pH 10.4). This step reverses the CMC adducts on uridine and guanosine but leaves the more stable adduct on pseudouridine intact.[9][17]

  • Library Preparation:

    • Perform reverse transcription on the CMC-treated RNA. The reverse transcriptase will stall and terminate one base before the bulky CMC-pseudouridine adduct.[11]

    • Ligate adapters to the resulting cDNA fragments and perform PCR amplification to create a sequencing library.

  • Sequencing: Sequence the library using a high-throughput platform (e.g., Illumina).

  • Data Analysis: Align the sequencing reads to the reference transcriptome. Sites with a significant and reproducible pileup of read stops in the CMC-treated sample compared to a mock-treated control are identified as pseudouridine locations.[9][10]

References

A Comparative Analysis of N1-Methoxymethylpseudouridine and Pseudouridine in mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics, the choice of modified nucleosides is a critical determinant of a vaccine's success. Among the most pivotal modifications, N1-Methoxymethylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ) have emerged as key players in enhancing the efficacy and safety of mRNA vaccines. This guide provides an objective, data-driven comparison of these two crucial components, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their research and development endeavors.

Performance and Efficacy: A Head-to-Head Comparison

The incorporation of modified nucleosides like Ψ and m1Ψ into in vitro transcribed mRNA is a cornerstone of modern mRNA vaccine technology. These modifications are instrumental in evading the host's innate immune system and enhancing the translation of the mRNA transcript into the target antigen.[1][2][3] While both modifications offer significant advantages over unmodified uridine, studies have revealed distinct differences in their performance.

N1-methylpseudouridine has been shown to be superior to pseudouridine in several key aspects. Notably, mRNA containing m1Ψ demonstrates significantly enhanced protein expression.[4][5] This heightened translational capacity is a critical factor in inducing a robust immune response. Furthermore, m1Ψ is more effective at reducing the innate immunogenicity of the mRNA molecule.[4][5][6] By dampening the activation of pattern recognition receptors such as Toll-like receptors (TLRs) and RIG-I, m1Ψ-modified mRNA is less likely to be degraded and more readily translated into protein.[6][7] This reduction in immunogenicity also contributes to a more favorable safety profile.[8]

The superior performance of m1Ψ is a key reason for its inclusion in the two approved mRNA vaccines against SARS-CoV-2, mRNA-1273 (Moderna) and BNT162b2 (Pfizer-BioNTech).[6][8] While pseudouridine was a foundational modification in the development of mRNA therapeutics, m1Ψ represents a next-generation advancement, offering improved protein production and a more attenuated innate immune response.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing the performance of m1Ψ and Ψ in mRNA constructs.

Table 1: Protein Expression

Cell Line/SystemTransgeneOutcome MeasureΨ-mRNAm1Ψ-mRNAFold Increase (m1Ψ vs. Ψ)Reference
Mammalian cell linesVariousProtein Expression-Outperformed Ψ>1[4][5]
MiceVariousProtein Expression-Outperformed Ψ>1[4]
In vitro translationLuciferaseProtein YieldLowerHigher>10[9]

Table 2: Immunogenicity

SystemAssayCytokine/MarkerΨ-mRNAm1Ψ-mRNAOutcomeReference
Mammalian cell linesCytokine AssayInnate immune activationReduced vs. UMore reduced than ΨLower immunogenicity[4][5]
MiceCytokine AssayInnate immune activationReduced vs. UMore reduced than ΨLower immunogenicity[4]
Human dendritic cellsTLR activation assayTLR3 activation-Reduced activationAvoidance of TLR3[5]
In vivo (mice)Serum IFN-α levelsIFN-αLowLowerReduced type I IFN response[1]

Table 3: mRNA Stability and Translational Fidelity

ParameterΨ-mRNAm1Ψ-mRNAKey FindingReference
mRNA Stability Increased vs. UHigher than ΨBoth increase stability, m1Ψ is superior[1]
Translational Fidelity Marginally increased miscodingNo significant impact on accuracym1Ψ maintains high translational fidelity[9][10][11]
RNA Duplex Stability Increased stability of mismatchesDoes not stabilize mismatchesm1Ψ has higher fidelity in base pairing[9][12]

Signaling Pathways and Experimental Workflow

To understand the mechanisms underlying the differential effects of Ψ and m1Ψ, it is crucial to examine the cellular signaling pathways they influence and the experimental workflows used to evaluate them.

Innate Immune Sensing of mRNA

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition is primarily mediated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) located in endosomes and RIG-I-like receptors (RLRs) in the cytoplasm.[6][7] Unmodified single-stranded RNA can trigger these sensors, leading to the production of type I interferons and other pro-inflammatory cytokines.[13][14] This response can lead to the degradation of the mRNA vaccine and suppression of protein translation.[13][14] The incorporation of Ψ and, to a greater extent, m1Ψ alters the conformation of the RNA, thereby reducing its recognition by these innate immune sensors.[7]

InnateImmuneEvasion cluster_cell Antigen Presenting Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm mRNA_unmod Unmodified mRNA TLR78 TLR7/8 mRNA_unmod->TLR78 Strong Activation RIGI RIG-I mRNA_unmod->RIGI Strong Activation mRNA_mod Ψ / m1Ψ mRNA mRNA_mod->TLR78 Weak/No Activation mRNA_mod->RIGI Weak/No Activation Translation Ribosome (Translation) mRNA_mod->Translation MyD88 MyD88 TLR78->MyD88 NFkB_IRF7 NF-κB / IRF7 MyD88->NFkB_IRF7 Cytokines Type I IFN & Pro-inflammatory Cytokines NFkB_IRF7->Cytokines MAVS MAVS RIGI->MAVS IRF3_NFkB IRF3 / NF-κB MAVS->IRF3_NFkB IRF3_NFkB->Cytokines Antigen Antigen Protein Translation->Antigen ExperimentalWorkflow cluster_synthesis 1. mRNA Synthesis & Formulation cluster_invitro 2. In Vitro Testing cluster_invivo 3. In Vivo Testing Template Linearized DNA Template IVT In Vitro Transcription (IVT) with NTPs + Ψ-UTP or m1Ψ-UTP Template->IVT Purification mRNA Purification IVT->Purification LNP Lipid Nanoparticle (LNP) Formulation Purification->LNP Transfection Cell Transfection (e.g., HEK293T, DCs) LNP->Transfection Immunization Animal Immunization (e.g., Mice) LNP->Immunization Protein_Analysis Protein Expression Analysis (Western Blot, Flow Cytometry) Transfection->Protein_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Transfection->Cytokine_Analysis Serum_Collection Serum & Splenocyte Collection Immunization->Serum_Collection Antibody_Titer Antibody Titer Analysis (ELISA) Serum_Collection->Antibody_Titer T_Cell_Response T-Cell Response Analysis (ELISpot) Serum_Collection->T_Cell_Response

References

N1-Methoxymethylpseudouridine vs. Unmodified Uridine mRNA: A Comparative Guide to Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of mRNA therapeutics hinges on the molecule's ability to effectively translate proteins without eliciting a detrimental immune response. A key innovation in this domain has been the substitution of uridine (B1682114) with modified nucleosides, most notably N1-Methoxymethylpseudouridine (N1-mmΨ). This guide provides an objective comparison of the immunogenicity of N1-mmΨ-modified mRNA versus its unmodified uridine-containing counterpart, supported by experimental data and detailed methodologies.

Executive Summary

Unmodified in vitro transcribed (IVT) mRNA can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a cascade of inflammatory responses that can impede its therapeutic efficacy and potentially lead to adverse effects. The incorporation of N1-mmΨ in place of uridine is a widely adopted strategy to mitigate this immunogenicity. Experimental evidence consistently demonstrates that N1-mmΨ modification significantly reduces the production of pro-inflammatory cytokines and type I interferons by evading recognition by key innate immune sensors. This guide will delve into the underlying mechanisms, present quantitative data from comparative studies, and provide detailed experimental protocols for assessing mRNA immunogenicity.

Data Presentation: Quantitative Comparison of Cytokine Induction

The following table summarizes quantitative data from studies comparing the induction of key cytokines by N1-mmΨ-modified mRNA and unmodified uridine mRNA in various experimental models.

Cell Type/ModelCytokineUnmodified Uridine mRNAN1-mmΨ mRNAFold Change (Unmodified/N1-mmΨ)Reference
Human Fibroblast-Like SynoviocytesIL-6 (pg/mL)~1750~250~7.0[1]
TNF-α (pg/mL)~120~20~6.0[1]
CXCL10 (pg/mL)~2000~500~4.0[1]
Murine Melanoma Model (serum)IFN-α (pg/mL)Significantly higherSignificantly lowerNot specified[2]
Rhesus Macaques (serum)IFN-αHigherLowerNot specified[1][3]
IL-7HigherLowerNot specified[1][3]
IL-6LowerHigherNot specified[1][3]

Mechanisms of Immune Recognition and Evasion

Unmodified single-stranded and double-stranded RNA byproducts of IVT can be sensed by Pattern Recognition Receptors (PRRs), leading to an innate immune response. The modification of uridine to N1-mmΨ alters the structural properties of the mRNA, thereby reducing its ability to be recognized by these sensors.

Signaling Pathways

Innate_Immune_Sensing_of_mRNA cluster_unmodified Unmodified Uridine mRNA cluster_modified N1-mmΨ Modified mRNA cluster_sensors Innate Immune Sensors cluster_signaling Downstream Signaling cluster_response Immune Response Unmodified mRNA Unmodified mRNA TLR7_8 TLR7/8 (Endosome) Unmodified mRNA->TLR7_8 Recognized RIG_I RIG-I (Cytosol) Unmodified mRNA->RIG_I Recognized N1-mmΨ mRNA N1-mmΨ mRNA N1-mmΨ mRNA->TLR7_8 Evades Recognition N1-mmΨ mRNA->RIG_I Evades Recognition MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB MAVS->IRF7 MAVS->NF_kB IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines

Toll-Like Receptors (TLRs): Endosomal TLR7 and TLR8 are primary sensors of single-stranded RNA. Unmodified uridine-rich sequences are potent activators of these TLRs, leading to the recruitment of the adaptor protein MyD88 and subsequent activation of transcription factors like IRF7 and NF-κB. This results in the production of type I interferons and pro-inflammatory cytokines. The N1-mmΨ modification sterically hinders the binding of mRNA to these TLRs, thus dampening the downstream inflammatory cascade.

Retinoic Acid-Inducible Gene I (RIG-I): This cytosolic sensor recognizes double-stranded RNA structures and 5'-triphosphate groups often present in IVT mRNA preparations. Activation of RIG-I leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), which also culminates in the activation of IRF3/7 and NF-κB. N1-mmΨ modification is thought to alter the secondary structure of mRNA, reducing the formation of dsRNA motifs and thereby preventing RIG-I activation.

Experimental Protocols

Accurate assessment of mRNA immunogenicity is crucial for preclinical development. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Immunogenicity Assessment using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from the "RNA ImmunoGenic Assay" and provides a physiologically relevant system to assess the innate immune response to mRNA.

1. Isolation of PBMCs:

  • Human whole blood is collected from healthy donors in heparinized tubes.

  • PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

  • The isolated PBMC layer is washed with PBS to remove platelets and Ficoll.

  • Cells are counted, and viability is assessed using Trypan Blue exclusion.

2. mRNA Transfection:

  • PBMCs are seeded in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Unmodified or N1-mmΨ-modified mRNA is complexed with a transfection reagent (e.g., Lipofectamine MessengerMAX) according to the manufacturer's instructions.

  • The mRNA-lipid complexes are added to the cells. A mock transfection (transfection reagent only) and an untreated cell control are included.

3. Incubation and Sample Collection:

  • The plate is incubated at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, the plate is centrifuged, and the cell-free supernatant is collected for cytokine analysis.

  • The cell pellet is lysed for RNA extraction and subsequent gene expression analysis.

4. Cytokine Analysis:

  • The concentrations of key cytokines (e.g., TNF-α, IL-6, IFN-α, IFN-β) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

5. Gene Expression Analysis:

  • Total RNA is extracted from the cell pellets using a suitable kit.

  • cDNA is synthesized by reverse transcription.

  • Quantitative PCR (qPCR) is performed to measure the relative expression of genes involved in the innate immune response (e.g., IFNB1, TNFA, IL6, IRF7). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Human Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Seeding Seed PBMCs in 96-well plate PBMC_Isolation->Seeding mRNA_Prep mRNA-Lipid Complex Formation Transfection Transfect with mRNA complexes mRNA_Prep->Transfection Seeding->Transfection Incubation Incubate for 24 hours Transfection->Incubation Harvest Harvest Supernatant & Cells Incubation->Harvest Cytokine_Analysis Cytokine Quantification (ELISA/Luminex) Harvest->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR) Harvest->Gene_Expression

Conclusion

The replacement of uridine with N1-Methoxymethylpseudouridine is a critical modification that significantly reduces the innate immunogenicity of mRNA. This is achieved by enabling the mRNA to evade recognition by key pattern recognition receptors, thereby suppressing the production of type I interferons and pro-inflammatory cytokines.[1][2] The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers and drug developers to understand and assess the immunological properties of their mRNA-based therapeutics. While N1-mmΨ modification is a powerful tool for dampening the immune response, the desired level of immunogenicity may vary depending on the therapeutic application, such as in the case of mRNA vaccines where a certain level of adjuvanticity can be beneficial. Therefore, a thorough and quantitative assessment of the immune response is paramount for the development of safe and effective mRNA medicines.

References

A Head-to-Head Comparison of Modified Nucleosides for Advanced mRNA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the comparative performance of leading modified nucleosides in mRNA therapeutics. This guide provides a data-driven analysis of translation efficiency, immunogenicity, and stability, complete with detailed experimental protocols and pathway visualizations to inform your research and development efforts.

The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic incorporation of modified nucleosides, a critical innovation that enhances protein expression while mitigating unwanted immune responses.[1][2][3][4] The choice of nucleoside modification is a pivotal decision in the design of mRNA vaccines and therapeutics, directly impacting their efficacy and safety profiles. This guide offers a head-to-head comparison of commonly employed modified nucleosides, presenting key experimental data to facilitate informed selection for your specific application.

The primary goal of nucleoside modification is to enable synthetic mRNA to evade the host's innate immune system, which is poised to recognize and degrade foreign RNA.[3][5][6][7] Modifications such as pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (B57755) (5moU) alter the structural properties of the mRNA molecule, reducing its recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and MDA5.[3][4][8] This evasion not only prevents the induction of inflammatory cytokines but also leads to increased mRNA stability and enhanced translation efficiency, ultimately resulting in higher protein yields.[1][9][10]

Comparative Performance of Modified Nucleosides

The selection of a modified nucleoside is a critical step in optimizing an mRNA therapeutic. Below is a summary of the performance of unmodified uridine (B1682114) versus three commonly used modified nucleosides across key parameters.

Nucleoside Translation Efficiency Immunogenicity mRNA Stability Key Findings
Uridine (U) BaselineHighLowReadily recognized by the innate immune system, leading to inflammatory responses and reduced protein expression.[4]
Pseudouridine (Ψ) IncreasedReducedIncreasedAn isomer of uridine that reduces immune activation and enhances translation efficiency compared to uridine.[1][3][4][10] It can, however, still elicit moderate proinflammatory responses.[9]
N1-methylpseudouridine (m1Ψ) Significantly IncreasedSignificantly ReducedIncreasedGenerally considered the gold standard, offering superior protein expression and the lowest immunogenic profile among common modifications.[2][11][12] It was a key component in the development of COVID-19 mRNA vaccines.[1][2][11]
5-methoxyuridine (5moU) IncreasedModerately ReducedIncreasedHas been shown to outperform other modifications in certain contexts, leading to a four-fold increase in transgene expression with only moderate proinflammatory and non-detectable antiviral responses.[9] However, some studies have reported inhibition of translation, which could be partially overcome by sequence optimization.[13]

Signaling Pathways of Innate Immune Recognition of mRNA

The innate immune system employs a range of pattern recognition receptors (PRRs) to detect foreign RNA. Understanding these pathways is crucial for designing mRNA therapies that can effectively evade immune surveillance.

Innate_Immune_Sensing_of_mRNA cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7/8 IRF37 IRF3/7 TLR7->IRF37 NFkB NF-κB TLR7->NFkB RIGI RIG-I RIGI->IRF37 MDA5 MDA5 MDA5->IRF37 PKR PKR Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition IFN Type I IFN (IFN-α, IFN-β) IRF37->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines mRNA Exogenous mRNA mRNA->TLR7 ssRNA recognition mRNA->RIGI dsRNA/5'-ppp-RNA recognition mRNA->MDA5 long dsRNA recognition mRNA->PKR dsRNA recognition

Innate immune sensing pathways for exogenous mRNA.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in the comparison of modified nucleosides.

In Vitro Transcription (IVT) of mRNA

This protocol outlines the synthesis of mRNA from a linearized DNA template using T7 RNA polymerase, incorporating either standard or modified nucleoside triphosphates.

Workflow:

IVT_Workflow A Linearized Plasmid DNA Template B IVT Reaction Mix: - T7 RNA Polymerase - NTPs (with modified UTP) - Cap Analog - RNase Inhibitor A->B C Incubation at 37°C B->C D DNase Treatment C->D E mRNA Purification D->E F Quality Control (e.g., Agarose (B213101) Gel) E->F

General workflow for in vitro transcription of mRNA.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • NTP solution mix (ATP, CTP, GTP, and either UTP, Ψ-TP, m1Ψ-TP, or 5moU-TP).

  • Cap analog (e.g., CleanCap® reagent AG).

  • RNase inhibitor.

  • DNase I.

  • mRNA purification kit or lithium chloride precipitation reagents.

  • Nuclease-free water.

Procedure:

  • Assemble the in vitro transcription reaction at room temperature by combining the linearized DNA template, NTP mix (with the desired uridine analog), cap analog, RNase inhibitor, and T7 RNA polymerase in nuclease-free water.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using a dedicated kit or by LiCl precipitation to remove unincorporated nucleotides, enzymes, and salts.

  • Resuspend the purified mRNA in nuclease-free water and assess its integrity and concentration using agarose gel electrophoresis and spectrophotometry.

Luciferase Assay for Translation Efficiency

This assay quantifies the amount of functional protein produced from the transfected mRNA by measuring the activity of a reporter enzyme, luciferase.[14][15][16][17]

Workflow:

Luciferase_Assay_Workflow A Seed cells in a multi-well plate B Transfect cells with reporter mRNA (encoding Luciferase) A->B C Incubate for a defined period (e.g., 24h) B->C D Lyse cells to release protein C->D E Add Luciferase Assay Reagent D->E F Measure luminescence using a luminometer E->F

Workflow for assessing mRNA translation efficiency.

Materials:

  • Cultured cells (e.g., HeLa or HEK293T).

  • IVT mRNA encoding a luciferase reporter gene (e.g., Firefly or NanoLuc®).

  • Transfection reagent (e.g., Lipofectamine™).

  • Cell culture medium.

  • Luciferase Assay System (including lysis buffer and luciferase substrate).[18]

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare mRNA-lipid nanoparticle complexes by mixing the IVT mRNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for a specified time (e.g., 4, 24, and 48 hours) to allow for mRNA uptake and protein expression.[14]

  • After incubation, wash the cells with PBS and then add cell lysis buffer.

  • Incubate for a short period to ensure complete cell lysis.

  • Transfer the cell lysate to a luminometer-compatible plate and add the luciferase assay substrate.

  • Immediately measure the luminescence, which is proportional to the amount of active luciferase protein.

Cytokine Secretion Assay for Immunogenicity

This assay measures the level of inflammatory cytokines secreted by immune cells in response to mRNA transfection, providing a quantitative measure of the mRNA's immunogenicity.[19][20][]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).

  • IVT mRNA with different nucleoside modifications.

  • Transfection reagent.

  • Cell culture medium.

  • ELISA kits for specific cytokines (e.g., TNF-α, IFN-α, IL-6).[19]

  • Microplate reader.

Procedure:

  • Culture PBMCs or other immune cells in a multi-well plate.

  • Transfect the cells with the various modified mRNAs using a suitable transfection reagent.[19]

  • Incubate the cells for 24-48 hours to allow for cytokine production and secretion into the culture medium.

  • Collect the cell culture supernatant.

  • Perform an ELISA for the cytokines of interest according to the kit manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a substrate.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

  • Alternatively, cytokine mRNA levels within the cells can be quantified using RT-qPCR.[20][22]

mRNA Stability Assay

This assay determines the half-life of the mRNA within cells, a critical factor for the duration of protein expression.[10] A common method involves inhibiting transcription and measuring the decay of the target mRNA over time.[23]

Materials:

  • Cultured cells.

  • IVT mRNA.

  • Transfection reagent.

  • Transcription inhibitor (e.g., Actinomycin D).[23]

  • RNA extraction kit.

  • RT-qPCR reagents (reverse transcriptase, primers, and probes for the target mRNA and a stable housekeeping gene).

Procedure:

  • Transfect cells with the modified mRNA and incubate for a period to allow for mRNA uptake.

  • Add a transcription inhibitor, such as Actinomycin D, to the cell culture medium to halt de novo mRNA synthesis. This is time point zero.

  • Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8, 12 hours).

  • Extract total RNA from the cells at each time point.

  • Perform RT-qPCR to quantify the amount of the specific mRNA remaining at each time point. Normalize the data to a stable housekeeping gene.

  • Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay curve.

Alternatively, metabolic labeling with nucleoside analogs like 4-thiouridine (B1664626) (4sU) can be used to distinguish between "old" and "newly transcribed" RNA, allowing for the measurement of mRNA decay without the use of transcription inhibitors.[24][25][26]

Conclusion

The choice of modified nucleoside is a critical determinant of the therapeutic success of an mRNA-based drug. While N1-methylpseudouridine has emerged as a frontrunner due to its superior ability to enhance translation and minimize immunogenicity, other modifications like pseudouridine and 5-methoxyuridine offer viable alternatives that may be advantageous in specific contexts.[1][9][11] A thorough, data-driven evaluation of these modifications, using standardized and robust experimental protocols as outlined in this guide, is essential for the development of safe and effective next-generation mRNA therapies.

References

N1-Methoxymethylpseudouridine (m1Ψ) Modification: A Comparative Guide to Enhanced mRNA Stability and Translational Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for robust and efficient protein expression. Chemical modification of mRNA has emerged as a key strategy to enhance its stability and translational capacity while mitigating innate immune responses. Among these modifications, N1-Methoxymethylpseudouridine (m1Ψ) has gained prominence for its superior performance. This guide provides an objective comparison of m1Ψ-modified mRNA with its unmodified and pseudouridine (B1679824) (Ψ)-modified counterparts, supported by experimental data and detailed methodologies.

Enhanced In Vitro Protein Expression with m1Ψ-Modified mRNA

Studies consistently demonstrate that the incorporation of m1Ψ into mRNA transcripts leads to significantly higher protein expression compared to both unmodified and Ψ-modified mRNA. This enhancement is attributed to a combination of increased mRNA stability and improved evasion of the host's innate immune system.

Comparative Protein Expression Data

mRNA ModificationReporter GeneCell LineFold Increase in Protein Expression (relative to unmodified mRNA)Reference
Pseudouridine (Ψ)SurvivinHEK293T~7.5-fold[1]
N1-Methoxymethylpseudouridine (m1Ψ) SurvivinHEK293T~9-fold [1]
Pseudouridine (Ψ)VariousMultiple10 to 100-fold[2]
N1-Methoxymethylpseudouridine (m1Ψ) VariousMultiple>10-fold increase relative to Ψ [2]

Superior Stability of m1Ψ-Modified mRNA

Experimental Protocols

To facilitate the validation and application of m1Ψ-modified mRNA, this section provides detailed protocols for key experimental workflows.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription system.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • N1-Methoxymethylpseudouridine-5'-triphosphate (m1ΨTP)

  • RNase Inhibitor

  • Transcription Buffer

  • DNase I

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleoside triphosphates (substituting UTP with m1ΨTP), the linearized DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA Polymerase and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the purified mRNA using spectrophotometry and gel electrophoresis. An A260/A280 ratio of ~2.0 indicates pure RNA.

Mammalian Cell Transfection with m1Ψ-Modified mRNA

This protocol describes the delivery of in vitro-transcribed m1Ψ-modified mRNA into mammalian cells using lipid-based transfection reagents.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • m1Ψ-modified mRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)

  • 6-well plates

Procedure:

  • One day before transfection, seed the cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.[5]

  • On the day of transfection, prepare the mRNA-lipid complexes. In a sterile tube, dilute the m1Ψ-modified mRNA in Opti-MEM.[5]

  • In a separate sterile tube, dilute the lipid-based transfection reagent in Opti-MEM.[5]

  • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.[5][6]

  • Aspirate the cell culture medium from the 6-well plate and replace it with fresh, pre-warmed complete medium.

  • Add the mRNA-lipid complexes dropwise to the cells.[5]

  • Incubate the cells at 37°C in a CO2 incubator. Protein expression can typically be detected within 6-24 hours.[5]

Assessment of mRNA Stability using Actinomycin D Assay

This protocol allows for the determination of mRNA half-life by inhibiting transcription and measuring the decay of the target mRNA over time.

Materials:

  • Transfected mammalian cells

  • Actinomycin D

  • TRIzol reagent or other RNA lysis buffer

  • qRT-PCR reagents

Procedure:

  • At a desired time point post-transfection (e.g., 24 hours), treat the cells with Actinomycin D (final concentration 5-10 µg/mL) to inhibit global transcription.[6][7]

  • Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).[6]

  • Isolate total RNA from the harvested cells at each time point.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative abundance of the target mRNA at each time point.

  • Calculate the mRNA half-life by plotting the relative mRNA levels against time and fitting the data to a one-phase decay curve.

Quantification of Protein Expression by Western Blot

This protocol details the quantification of protein expression from transfected mRNA using western blotting.

Materials:

  • Transfected mammalian cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the transfected cells using a suitable lysis buffer containing protease inhibitors.[8]

  • Determine the total protein concentration of the lysates using a BCA assay.[8]

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.[8][9]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Mechanism of Enhanced Stability

The enhanced stability and translational efficiency of m1Ψ-modified mRNA are largely attributed to its ability to evade recognition by the innate immune system. Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs) 7 and 8 in the endosome, while double-stranded RNA byproducts of in vitro transcription can be sensed by TLR3 and the cytoplasmic sensor RIG-I. This recognition triggers downstream signaling cascades that lead to the production of type I interferons and pro-inflammatory cytokines, ultimately resulting in the degradation of the foreign mRNA and a shutdown of translation. The m1Ψ modification sterically hinders the binding of these pattern recognition receptors, thus allowing the mRNA to persist and be translated efficiently.

Innate_Immune_Sensing_of_mRNA cluster_extracellular Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ssRNA ssRNA (unmodified) TLR78 TLR7/8 ssRNA->TLR78 dsRNA_endo dsRNA TLR3 TLR3 dsRNA_endo->TLR3 MyD88 MyD88 TLR78->MyD88 TRIF_endo TRIF TLR3->TRIF_endo IRF7 IRF7 MyD88->IRF7 NFkB_endo NF-κB MyD88->NFkB_endo TRIF_endo->IRF7 TRIF_endo->NFkB_endo IFN_genes Type I IFN Genes IRF7->IFN_genes Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_endo->Cytokine_genes dsRNA_cyto dsRNA RIGI RIG-I dsRNA_cyto->RIGI MAVS MAVS (on Mitochondria) RIGI->MAVS TRAF3 TRAF3 MAVS->TRAF3 NFkB_cyto NF-κB MAVS->NFkB_cyto TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 IRF3->IFN_genes NFkB_cyto->Cytokine_genes IFN Type I IFN Production IFN_genes->IFN Cytokines Cytokine Production Cytokine_genes->Cytokines mRNA_degradation mRNA Degradation & Translation Shutdown IFN->mRNA_degradation Cytokines->mRNA_degradation m1_psi_mRNA m1Ψ-modified mRNA m1_psi_mRNA->TLR78 m1_psi_mRNA->RIGI Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_transfection Cell Culture & Transfection cluster_analysis Analysis cluster_stability Stability Analysis cluster_expression Protein Expression Analysis dna_template Linearized DNA Template (with T7 promoter) ivt In Vitro Transcription (with m1ΨTP) dna_template->ivt dnase DNase I Treatment ivt->dnase purification mRNA Purification dnase->purification qc Quality Control (Spectrophotometry, Gel Electrophoresis) purification->qc transfection mRNA Transfection (Lipid-based) qc->transfection cell_culture Mammalian Cell Culture (e.g., HEK293T) cell_culture->transfection actinomycin_d Actinomycin D Treatment transfection->actinomycin_d cell_lysis Cell Lysis transfection->cell_lysis rna_isolation RNA Isolation (Time course) actinomycin_d->rna_isolation qrt_pcr qRT-PCR rna_isolation->qrt_pcr half_life Half-life Calculation qrt_pcr->half_life protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot detection Detection & Quantification western_blot->detection

References

comparative study on the translational fidelity of N1-Methoxymethyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of constituent nucleosides is paramount to ensuring both the efficacy and safety of these novel medicines. The chemical modification of uridine (B1682114), particularly with N1-Methoxymethylpseudouridine (m1Ψ), has become a cornerstone of modern mRNA platform technology, lauded for its ability to enhance protein expression and circumvent innate immune responses. However, the impact of this modification on the fundamental process of protein synthesis—specifically, its fidelity—is a critical area of investigation for researchers, scientists, and drug development professionals. This guide provides a comparative study on the translational fidelity of m1Ψ, contrasting its performance with unmodified uridine (U) and its precursor, pseudouridine (B1679824) (Ψ), supported by experimental data and detailed methodologies.

Executive Summary

N1-Methoxymethylpseudouridine (m1Ψ) generally maintains a high level of translational fidelity, comparable to and in some aspects exceeding that of unmodified uridine. While it does not significantly alter the rate of correct (cognate) amino acid incorporation, it can subtly influence the accuracy of translation in a manner that is dependent on the specific codon and its surrounding sequence context.[1][2][3][4] Both m1Ψ and pseudouridine (Ψ) have been shown to modulate the misincorporation of amino acids, with the potential to either increase or decrease such errors depending on the specific tRNA and mRNA sequence.[5] Computational models suggest these effects are largely driven by changes in the energetics of the interaction between the mRNA codon and the tRNA anticodon.[1][2][3] From a manufacturing perspective, m1Ψ demonstrates superior fidelity during the in vitro transcription (IVT) process itself, meaning the mRNA is synthesized with fewer errors compared to when Ψ is used.[6][7]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative studies on the translational fidelity of Unmodified Uridine, Pseudouridine (Ψ), and N1-Methoxymethylpseudouridine (m1Ψ).

Table 1: Relative Rate of Cognate Amino Acid Incorporation

Nucleoside ModificationRelative Rate Constant (k_obs)Key Observation
Unmodified Uridine (U)BaselineStandard rate of translation.
Pseudouridine (Ψ)Can be altered (e.g., 4 ± 0.5-fold faster Ser incorporation at certain positions)[1]The isomerization of uridine to pseudouridine can impact the speed of cognate tRNA selection.[1]
N1-Methoxymethylpseudouridine (m1Ψ)Not substantially changedThe addition of the N1-methyl group appears to mitigate the rate changes observed with Ψ, bringing it closer to the behavior of unmodified uridine.[1][5]

Table 2: Impact on Translational Accuracy (Miscoding)

Nucleoside ModificationEffect on MiscodingContext Dependency
Unmodified Uridine (U)Baseline error rateErrors are inherent to the translation process.
Pseudouridine (Ψ)Can increase or decrease misincorporationHighly dependent on codon position and the specific near-cognate tRNA.[5]
N1-Methoxymethylpseudouridine (m1Ψ)Can subtly modulate misincorporationAlso highly dependent on codon position and the specific near-cognate tRNA.[1][2][3][4]

Table 3: In Vitro Transcription (IVT) Fidelity

Nucleoside TriphosphateRelative Incorporation FidelityImplication
UTP (for U)HighStandard for RNA synthesis.
ΨTP (for Ψ)LowerMore prone to misincorporation by RNA polymerase during IVT.[6][7]
m1ΨTP (for m1Ψ)Higher than Ψm1Ψ is incorporated more faithfully into the mRNA transcript than Ψ.[6][7]

Experimental Protocols

The findings presented in this guide are based on a combination of in vitro and cellular experiments. Below are the generalized methodologies for the key assays used to assess translational fidelity.

In Vitro Translation Fidelity Assay

This assay directly measures the rate and accuracy of protein synthesis in a controlled, cell-free environment.

  • Preparation of mRNA: DNA templates encoding a specific peptide sequence are transcribed in vitro to produce mRNAs containing either U, Ψ, or m1Ψ at defined positions.

  • Reconstituted Translation System: A highly purified bacterial (E. coli) or eukaryotic (rabbit reticulocyte lysate) translation system is assembled. This includes ribosomes, initiation factors, elongation factors, release factors, and a pool of transfer RNAs (tRNAs) charged with their respective amino acids (one of which is typically radiolabeled for detection).

  • Initiation Complex Formation: The mRNA is incubated with the ribosomal small subunit and initiator tRNA to form a stable initiation complex.

  • Dipeptide Synthesis Reaction: The ribosomal large subunit is added to the initiation complex, followed by the specific aminoacyl-tRNA being tested (either cognate or near-cognate). The formation of a dipeptide (the first two amino acids of the encoded protein) is monitored over time.

  • Quantification: The rate of dipeptide formation is measured by separating the products via thin-layer chromatography or other analytical techniques and quantifying the amount of radiolabeled product. This provides a direct measure of the rate constant for amino acid incorporation.

  • Fidelity Measurement: The experiment is repeated with a variety of near-cognate aminoacyl-tRNAs to determine the frequency of misincorporation at the modified codon.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a snapshot of all the ribosome positions on the transcriptome within a cell at a specific moment, allowing for the inference of translation dynamics.

  • Cell Culture and Treatment: Human embryonic kidney (HEK293) cells or other relevant cell lines are transfected with the mRNAs of interest (containing U, Ψ, or m1Ψ).

  • Translation Arrest: The cells are treated with a translation elongation inhibitor, such as cycloheximide, to freeze the ribosomes on the mRNA.

  • Cell Lysis and Nuclease Digestion: The cells are lysed, and the resulting extract is treated with ribonucleases to digest all mRNA that is not protected by the ribosomes.

  • Isolation of Ribosome-Protected Fragments (RPFs): The ribosome-mRNA complexes are isolated, and the ribosomes are then removed to release the RPFs, which are typically around 28-30 nucleotides in length.

  • Library Preparation and Sequencing: The RPFs are converted into a cDNA library and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped back to the transcriptome to determine the density and position of ribosomes on each mRNA. Changes in ribosome occupancy at or near modified codons can indicate alterations in translation speed or pausing, which can be correlated with fidelity.

Visualizations

Experimental Workflow for In Vitro Fidelity Assay

G cluster_prep Preparation cluster_assay Translation Assay cluster_analysis Analysis dna DNA Template ivt In Vitro Transcription (with U, Ψ, or m1Ψ) dna->ivt mrna Modified mRNA ivt->mrna initiation Initiation Complex Formation mrna->initiation translation_system Reconstituted Translation System (Ribosomes, Factors, aa-tRNAs) translation_system->initiation reaction Dipeptide Synthesis Reaction initiation->reaction quantification Quantification of Dipeptide (e.g., TLC, HPLC) reaction->quantification data_analysis Determine Rate (k_obs) and Misincorporation Frequency quantification->data_analysis G cluster_interactions Molecular Interactions mrna mRNA Codon (U, Ψ, or m1Ψ) h_bonding Codon-Anticodon Hydrogen Bonding mrna->h_bonding stacking Base Stacking Interactions mrna->stacking trna tRNA Anticodon trna->h_bonding ribosome Ribosome fidelity Translational Fidelity (Accuracy) ribosome->fidelity decoding center energetics Interaction Energetics (ΔG) h_bonding->energetics stacking->energetics energetics->fidelity

References

N1-Methoxymethyl Pseudouridine: A Comparative Analysis of N1-Substituted Pseudouridine Analogs for Enhanced mRNA Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug developers on the performance of N1-Methoxymethyl pseudouridine (B1679824) (m¹methoxyΨ) in comparison to other N1-substituted pseudouridine analogs. This guide provides a detailed analysis of experimental data, methodologies, and key performance indicators to inform the selection of modified nucleotides for mRNA-based therapeutics and research.

The incorporation of modified nucleosides into in vitro transcribed (IVT) messenger RNA (mRNA) has revolutionized the field of mRNA therapeutics. Among these, N1-substituted pseudouridine analogs have demonstrated significant potential in enhancing protein expression and reducing the innate immunogenicity of mRNA. This guide focuses on the performance of N1-Methoxymethyl pseudouridine (m¹methoxyΨ) benchmarked against other key N1-substituted analogs, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their applications.

Executive Summary

N1-methylpseudouridine (m¹Ψ) has been a cornerstone in the development of mRNA vaccines and therapeutics, lauded for its ability to significantly boost translation efficiency and abrogate innate immune responses.[1][2][3] Building on this success, further exploration into other N1-substituted pseudouridine analogs has revealed promising candidates, including this compound. This guide consolidates available data to compare the performance of m¹methoxyΨ with its parent compound, pseudouridine (Ψ), the widely used m¹Ψ, and a range of other N1-substituted analogs. The key performance metrics evaluated are protein expression levels and cellular viability, which serves as an indirect measure of immunogenicity-induced toxicity.

Comparative Performance of N1-Substituted Pseudouridine Analogs

The following tables summarize the quantitative data from studies comparing the performance of various N1-substituted pseudouridine analogs in reporter gene expression assays.

Luciferase Expression in THP-1 Cells

The human monocytic THP-1 cell line is a well-established model for studying innate immune responses to foreign RNA. The data below, derived from a study by TriLink BioTechnologies, compares the luciferase expression from mRNAs fully substituted with different N1-substituted pseudouridine analogs.[4]

Nucleoside AnalogN1-SubstituentRelative Luciferase Expression (%)
Pseudouridine (Ψ)-H100
N1-methyl-Ψ (m¹Ψ)-CH₃~1300
N1-Methoxymethyl-Ψ (m¹methoxyΨ/MOM¹Ψ) -CH₂OCH₃ ~1200
N1-ethyl-Ψ (Et¹Ψ)-CH₂CH₃~1100
N1-(2-fluoroethyl)-Ψ (FE¹Ψ)-CH₂CH₂F~1000
N1-propyl-Ψ (Pr¹Ψ)-CH₂CH₂CH₃~500
N1-isopropyl-Ψ (iPr¹Ψ)-CH(CH₃)₂~200
N1-pivaloxymethyl-Ψ (POM¹Ψ)-CH₂OCOC(CH₃)₃~1100
N1-benzyloxymethyl-Ψ (BOM¹Ψ)-CH₂OCH₂C₆H₅~1000

Data is estimated from the graphical representation in the cited source and normalized to the expression level of Ψ-containing mRNA.[4]

Cell Viability (MTT Assay) in THP-1 Cells

In addition to protein expression, the impact of modified mRNA on cell viability is a critical parameter, as reduced viability can be indicative of an innate immune response leading to cell death. The same study evaluated the cytotoxicity of these modified mRNAs using an MTT assay.

mRNA ModificationRelative Cell Viability (%)
Wild-Type (U)~60
Pseudouridine (Ψ)~80
N1-Substituted Analogs (average) >90

This data indicates that N1-substituted pseudouridine analogs, including this compound, generally lead to higher cell viability compared to unmodified (U) and pseudouridine (Ψ) containing mRNA, suggesting a reduction in cytotoxic effects potentially linked to lower immunogenicity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to generate the comparative data.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA molecules with complete substitution of uridine (B1682114) with N1-substituted pseudouridine analogs.

Materials:

  • Linearized plasmid DNA template containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • N1-substituted pseudouridine-5'-triphosphates (e.g., m¹methoxyΨ-TP)

  • Cap analog (e.g., CleanCap™)

  • RNase inhibitor

  • DNase I

  • Transcription buffer

Procedure:

  • Assemble the in vitro transcription reaction at room temperature by combining the transcription buffer, NTPs (with the N1-substituted pseudouridine triphosphate completely replacing UTP), cap analog, and the DNA template.

  • Add T7 RNA polymerase and RNase inhibitor to the reaction mixture.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using a suitable RNA purification kit or method (e.g., silica-based columns or lithium chloride precipitation).

  • Assess the quality and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.[4][5]

Cell Culture and Transfection of THP-1 Cells

Objective: To introduce the modified mRNAs into a human immune cell line to assess protein expression and immunogenicity.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection reagent (e.g., Lipofectamine™ MessengerMAX™, or electroporation)

  • Modified mRNAs

  • 96-well cell culture plates

Procedure:

  • Culture THP-1 cells in suspension in RPMI-1640 complete medium at 37°C in a humidified 5% CO₂ incubator.

  • Seed the THP-1 cells into 96-well plates at a density of approximately 5 x 10⁴ cells per well.

  • For transfection, complex the modified mRNA with the chosen transfection reagent according to the manufacturer's instructions. Typically, this involves diluting the mRNA and the reagent in a serum-free medium, combining them, and incubating for a short period to allow complex formation.

  • Add the mRNA-transfection reagent complexes to the cells in the 96-well plate.

  • Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.[6][7][8]

Luciferase Reporter Assay

Objective: To quantify the protein expression levels from the transfected reporter mRNAs.

Materials:

  • Luciferase assay reagent (containing luciferin (B1168401) substrate and lysis buffer)

  • Luminometer

  • Transfected cells in a 96-well plate

Procedure:

  • After the desired incubation period post-transfection, remove the culture medium from the wells.

  • Lyse the cells by adding the luciferase assay lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.

  • Add the luciferase substrate to the cell lysate.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase enzyme.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency.[9][10]

Visualizing the Workflow and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell-Based Assay cluster_analysis Performance Analysis template Linearized DNA Template ivt In Vitro Transcription (with N1-substituted ΨTPs) template->ivt T7 Polymerase, NTPs, Cap Analog purification mRNA Purification ivt->purification DNase I Treatment qc Quality Control (Spectrophotometry, Gel) purification->qc transfection mRNA Transfection qc->transfection Transfection-ready mRNA cells THP-1 Cell Culture cells->transfection incubation Incubation (24-48h) transfection->incubation luciferase Luciferase Assay incubation->luciferase mtt MTT Assay (Cell Viability) incubation->mtt expression Protein Expression Data luciferase->expression viability Cell Viability Data mtt->viability

Caption: Experimental workflow for benchmarking N1-substituted pseudouridine analogs.

Innate_Immunity_Signaling cluster_pathway Innate Immune Sensing of mRNA cluster_endosome Endosome cluster_cytoplasm Cytoplasm mrna_u Unmodified mRNA (U) tlr TLR7/8 mrna_u->tlr Recognition rigi RIG-I mrna_u->rigi Recognition pkr PKR mrna_u->pkr Recognition mrna_mod N1-Substituted Ψ mRNA (e.g., m¹methoxyΨ) mrna_mod->tlr Reduced Recognition mrna_mod->rigi Reduced Recognition mrna_mod->pkr Reduced Recognition myd88 MyD88 tlr->myd88 irfs IRF3/7 Activation rigi->irfs eif2a eIF2α Phosphorylation pkr->eif2a nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IFN-α) irfs->cytokines nfkb->cytokines translation_inhibition Translation Inhibition eif2a->translation_inhibition

Caption: Signaling pathways for innate immune recognition of mRNA.

Conclusion

The data presented in this guide indicates that this compound is a high-performing analog for inclusion in synthetic mRNA. Its ability to drive high levels of protein expression, comparable to the widely used N1-methylpseudouridine, makes it an attractive alternative for therapeutic and research applications. Furthermore, the enhanced cell viability observed with N1-substituted analogs suggests a favorable immunogenicity profile. Researchers and developers are encouraged to consider these findings when selecting modified nucleotides for their specific mRNA platforms. The detailed experimental protocols provided herein offer a foundation for the in-house evaluation and benchmarking of these and other novel mRNA modifications.

References

Unveiling the In Vivo Performance of Modified mRNA: A Comparative Guide to N1-Methoxymethyl pseudouridine and 5-methylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA technology, the choice of nucleoside modification is a critical determinant of therapeutic efficacy. This guide provides an objective, data-driven comparison of two key modifications, N1-Methoxymethyl pseudouridine (B1679824) (a likely reference to the widely studied N1-methylpseudouridine or m1Ψ) and 5-methylcytidine (B43896) (m5C), focusing on their in vivo performance. We delve into their impact on protein expression and immunogenicity, supported by experimental data and detailed protocols to inform your research and development endeavors.

Executive Summary

The advent of modified mRNA has revolutionized the landscape of vaccines and therapeutics. By altering the fundamental building blocks of mRNA, scientists can enhance protein expression, prolong therapeutic effects, and mitigate unwanted immune responses. Among the arsenal (B13267) of available modifications, N1-methylpseudouridine (m1Ψ) and 5-methylcytidine (m5C) have emerged as pivotal players.

Our comprehensive analysis of published in vivo studies reveals that mRNA incorporating N1-methylpseudouridine (m1Ψ) consistently demonstrates superior performance in terms of both protein expression and reduced immunogenicity when compared to mRNA modified with 5-methylcytidine (m5C) in combination with other modifications or against a pseudouridine (Ψ) baseline. While direct head-to-head comparisons of singly modified mRNAs are less common, the available evidence strongly suggests that m1Ψ is a more potent modification for achieving high-level, sustained protein production with a favorable safety profile.

This guide will present the quantitative data underpinning these findings, offer detailed experimental methodologies for reproducing and building upon this research, and visualize the key biological pathways and experimental workflows involved.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from in vivo studies, providing a clear comparison of the performance of N1-methylpseudouridine and 5-methylcytidine modified mRNA.

Table 1: In Vivo Protein Expression (Luciferase Reporter Gene)

ModificationAnimal ModelDelivery RoutePeak Luciferase Activity (relative to unmodified)Duration of ExpressionReference
m1Ψ MiceIntramuscular~13-fold higherSustained[1]
m5C/Ψ MiceIntramuscularLower than m1ΨShorter than m1Ψ[1]
m1Ψ MiceIntradermalSignificantly higherSustained[1]
m5C/Ψ MiceIntradermalLower than m1ΨShorter than m1Ψ[1]

Table 2: In Vivo Immunogenicity (Cytokine Induction)

ModificationAnimal ModelKey Cytokines MeasuredCytokine Levels (relative to unmodified)Reference
m1Ψ MiceTNF-α, IL-6Significantly reduced[2]
m5C/Ψ MiceTNF-α, IL-6Reduced, but to a lesser extent than m1Ψ[1]
Unmodified MiceTNF-α, IL-6High induction[2]

Mandatory Visualization

Signaling Pathways

The innate immune system has evolved to recognize foreign RNA, primarily through Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Chemical modifications to mRNA, such as N1-methylpseudouridine and 5-methylcytidine, can help the mRNA evade detection by these sensors, leading to reduced inflammatory responses.

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm Modified mRNA Modified mRNA TLR7/8 TLR7/8 Modified mRNA->TLR7/8 Reduced Recognition TLR3 TLR3 Modified mRNA->TLR3 Reduced Recognition MyD88 MyD88 TLR7/8->MyD88 TRIF TRIF TLR3->TRIF IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB TRIF->NF-kB IRF3 IRF3 TRIF->IRF3 Type I IFN Type I IFN IRF7->Type I IFN Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines IRF3->Type I IFN

Toll-Like Receptor (TLR) Signaling Pathway Evasion by Modified mRNA.

RLR_Signaling cluster_cytoplasm Cytoplasm Modified mRNA Modified mRNA RIG-I RIG-I Modified mRNA->RIG-I Reduced Recognition MDA5 MDA5 Modified mRNA->MDA5 Reduced Recognition MAVS MAVS RIG-I->MAVS MDA5->MAVS TBK1/IKKi TBK1/IKKi MAVS->TBK1/IKKi IRF3/7 IRF3/7 TBK1/IKKi->IRF3/7 Type I IFN Type I IFN IRF3/7->Type I IFN

RIG-I-Like Receptor (RLR) Signaling Pathway Evasion by Modified mRNA.
Experimental Workflows

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Plasmid DNA Template Plasmid DNA Template In Vitro Transcription In Vitro Transcription Plasmid DNA Template->In Vitro Transcription T7 RNA Polymerase DNase Treatment DNase Treatment In Vitro Transcription->DNase Treatment NTPs (with m1Ψ or m5C) NTPs (with m1Ψ or m5C) NTPs (with m1Ψ or m5C)->In Vitro Transcription mRNA Purification mRNA Purification DNase Treatment->mRNA Purification Quality Control (Gel Electrophoresis) Quality Control (Gel Electrophoresis) mRNA Purification->Quality Control (Gel Electrophoresis) mRNA Formulation (e.g., LNP) mRNA Formulation (e.g., LNP) Quality Control (Gel Electrophoresis)->mRNA Formulation (e.g., LNP) Injection into Mice (IM, IV, etc.) Injection into Mice (IM, IV, etc.) mRNA Formulation (e.g., LNP)->Injection into Mice (IM, IV, etc.) Bioluminescence Imaging (Luciferase) Bioluminescence Imaging (Luciferase) Injection into Mice (IM, IV, etc.)->Bioluminescence Imaging (Luciferase) Protein Expression Blood/Tissue Collection Blood/Tissue Collection Injection into Mice (IM, IV, etc.)->Blood/Tissue Collection Immunogenicity Cytokine Analysis (ELISA, Multiplex) Cytokine Analysis (ELISA, Multiplex) Blood/Tissue Collection->Cytokine Analysis (ELISA, Multiplex)

General Experimental Workflow for In Vivo Comparison of Modified mRNA.

Experimental Protocols

In Vitro Transcription of Modified mRNA

Objective: To synthesize N1-methylpseudouridine or 5-methylcytidine modified mRNA encoding a reporter protein (e.g., Firefly Luciferase).

Materials:

  • Linearized plasmid DNA template containing a T7 promoter, the gene of interest (e.g., Luciferase), and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • Ribonuclease (RNase) inhibitor

  • 10x Transcription Buffer

  • NTP solution mix (ATP, GTP, CTP, UTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) or 5-methylcytidine-5'-triphosphate (B12393967) (m5CTP)

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

  • Nuclease-free water

Protocol:

  • Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 10x Transcription Buffer (2 µL)

    • ATP, GTP, CTP solution (e.g., 100 mM each, 2 µL)

    • For m1Ψ modification : m1ΨTP (in place of UTP)

    • For m5C modification : m5CTP (in place of CTP)

    • Linearized DNA template (1 µg)

    • RNase inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture, mix, and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quality Control: Assess the integrity and size of the synthesized mRNA by agarose (B213101) gel electrophoresis. Determine the concentration using a spectrophotometer (e.g., NanoDrop).

In Vivo Delivery of Modified mRNA to Mice

Objective: To deliver the modified mRNA to mice to assess in vivo protein expression and immunogenicity.

Materials:

  • Synthesized and purified modified mRNA

  • Lipid nanoparticles (LNPs) or other suitable delivery vehicle

  • Sterile, RNase-free phosphate-buffered saline (PBS)

  • Mice (e.g., BALB/c or C57BL/6)

  • Syringes and needles appropriate for the chosen route of administration

Protocol (Intramuscular Injection Example):

  • mRNA Formulation: Formulate the modified mRNA with LNPs according to established protocols to protect the mRNA from degradation and facilitate cellular uptake.

  • Dosing: Prepare the final injection solution by diluting the mRNA-LNP formulation in sterile PBS to the desired concentration (e.g., 1-10 µg of mRNA per 50 µL injection volume).

  • Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane).

    • Inject 50 µL of the mRNA-LNP solution into the tibialis anterior muscle of the hind limb using an insulin (B600854) syringe.

  • Monitoring: Monitor the mice for any adverse reactions post-injection.

In Vivo Luciferase Assay

Objective: To quantify the in vivo protein expression of the luciferase reporter gene.

Materials:

  • Mice injected with luciferase-encoding modified mRNA

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or equivalent bioluminescence detector

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Substrate Preparation: Prepare a sterile solution of D-luciferin in PBS (e.g., 15 mg/mL).

  • Substrate Administration: At the desired time point post-mRNA injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection (e.g., 150 mg/kg body weight).

  • Imaging:

    • Wait for the substrate to distribute (typically 10-15 minutes after IP injection).

    • Anesthetize the mice and place them in the imaging chamber of the IVIS system.

    • Acquire bioluminescence images. The exposure time may need to be adjusted based on the signal intensity.

  • Data Analysis: Quantify the bioluminescence signal in the region of interest (e.g., the injected muscle) using the accompanying software. Express the data as photons per second per centimeter squared per steradian (p/s/cm²/sr).

In Vivo Immunogenicity Assessment (Cytokine Profiling)

Objective: To measure the levels of pro-inflammatory cytokines in response to the administration of modified mRNA.

Materials:

  • Mice injected with modified mRNA

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Centrifuge

  • ELISA or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IFN-γ)

  • Plate reader

Protocol:

  • Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture at a terminal time point).

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • Cytokine Measurement:

    • Thaw the serum samples on ice.

    • Perform the ELISA or multiplex cytokine assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the serum samples based on the standard curve. Compare the cytokine levels between the different mRNA modification groups.[3]

Conclusion

The experimental protocols provided in this guide offer a robust framework for the in vivo evaluation of modified mRNA constructs. By employing these standardized methods, researchers can generate reliable and comparable data to further advance the field of mRNA therapeutics. As the technology continues to evolve, a thorough understanding of the in vivo consequences of different mRNA modifications will be paramount to the successful clinical translation of this transformative therapeutic modality.

References

N1-Methoxymethylpseudouridine (m1Ψ) mRNA: A Comparative Guide to Long-Term Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA therapeutics, the chemical modification of nucleosides has emerged as a critical determinant of transcript stability, immunogenicity, and translational efficiency. Among these modifications, N1-Methoxymethylpseudouridine (m1Ψ) has garnered significant attention for its ability to substantially enhance and prolong protein expression. This guide provides a comprehensive comparison of m1Ψ-modified mRNA with other common alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

Unveiling the Superiority of m1Ψ Modification

The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA has been shown to outperform other modifications, including the widely used pseudouridine (B1679824) (Ψ) and 5-methylcytidine (B43896) (m5C). This superiority is attributed to a dual mechanism of action: a significant reduction in innate immune recognition and a marked increase in translational capacity.[1][2][3] Synthetic mRNA containing m1Ψ is less likely to be detected by pattern recognition receptors such as Toll-like receptor 3 (TLR3) and retinoic acid-inducible gene I (RIG-I), thereby mitigating inflammatory responses that can lead to mRNA degradation and suppression of translation.[4]

Mechanistically, m1Ψ enhances protein synthesis by increasing ribosome density on the mRNA transcript.[5] This is achieved through a combination of evading the eIF2α phosphorylation-dependent inhibition of translation, which is a common cellular response to foreign RNA, and by altering the dynamics of the translation process itself to favor ribosome loading and recycling.[5]

Comparative Analysis of Long-Term Protein Expression

To evaluate the long-term protein expression profile of m1Ψ-modified mRNA, we have summarized quantitative data from a pivotal in vivo study. This study compared the expression of a luciferase reporter gene from mRNA modified with m1Ψ, Ψ, a combination of m5C and Ψ (m5C/Ψ), and a combination of m5C and m1Ψ (m5C/m1Ψ) over a 21-day period following intramuscular (i.m.) and intradermal (i.d.) injections in mice.

ModificationPeak Expression (Day 1) - i.m. (photons/s/cm²/sr)Total Luciferase Expression (AUC) - i.m.Peak Expression (Day 1) - i.d. (photons/s/cm²/sr)Total Luciferase Expression (AUC) - i.d.
Unmodified ~1 x 10⁵Low~1 x 10⁵Low
Ψ ~5 x 10⁶Moderate~2 x 10⁶Moderate
m1Ψ ~2 x 10⁷ High ~1 x 10⁷ High
m5C/Ψ ~2 x 10⁵Very Low~5 x 10⁵Low
m5C/m1Ψ ~1 x 10⁶Low~2 x 10⁶Moderate

Data compiled from Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344.[1][2]

The data clearly demonstrates that single modification with m1Ψ results in the highest peak and total protein expression over the 21-day period for both administration routes.[6] Interestingly, the combination of m5C with either Ψ or m1Ψ did not lead to a synergistic effect and, in the case of m5C/Ψ, resulted in lower expression than unmodified mRNA.[6]

The Impact of Modification Ratio on Expression Duration

Recent studies have indicated that the ratio of m1Ψ modification within an mRNA transcript can influence both the level and duration of protein expression. While complete substitution with m1Ψ is common, research suggests that a lower modification ratio (e.g., 5-20%) can, in some cellular contexts, lead to higher initial protein translation efficiency compared to 100% modification.[7] However, higher modification ratios are positively correlated with increased mRNA stability and reduced immunogenicity.[7] This presents an opportunity to fine-tune mRNA therapeutics by optimizing the modification ratio to achieve the desired balance between the magnitude and duration of protein expression for a specific application. In one study, HEK-293T cells transfected with mRNA containing 50-100% m1Ψ modification showed barely detectable EGFP expression by day 6, while lower modification ratios persisted longer.[7]

Visualizing the Path to Enhanced Protein Expression

The following diagrams illustrate the key workflows and mechanisms discussed in this guide.

mRNA_Production_Workflow Experimental Workflow for Modified mRNA Production and Analysis cluster_synthesis mRNA Synthesis and Purification cluster_formulation Lipid Nanoparticle (LNP) Formulation cluster_analysis In Vivo Analysis DNA_Template Linearized Plasmid DNA Template IVT In Vitro Transcription (IVT) with Modified NTPs (e.g., m1ΨTP) DNA_Template->IVT Purification mRNA Purification (e.g., LiCl precipitation or column-based) IVT->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC mRNA_Solution Purified Modified mRNA QC->mRNA_Solution Microfluidics Microfluidic Mixing mRNA_Solution->Microfluidics Lipid_Mixture Lipid Mixture in Ethanol (B145695) (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid) Lipid_Mixture->Microfluidics Dialysis Dialysis and Concentration Microfluidics->Dialysis LNP_mRNA LNP-formulated m1Ψ-mRNA Dialysis->LNP_mRNA Injection Animal Injection (e.g., intramuscular, intravenous) LNP_mRNA->Injection Imaging Bioluminescence Imaging (for luciferase reporter) Injection->Imaging Analysis Data Analysis (Quantification of protein expression over time) Imaging->Analysis

Caption: Workflow for producing and evaluating m1Ψ-mRNA.

Mechanism_of_Action Mechanism of Enhanced Protein Expression by m1Ψ-mRNA cluster_entry Cellular Entry and Immune Evasion cluster_recognition Innate Immune Sensing cluster_translation Enhanced Translation LNP_mRNA LNP-formulated m1Ψ-mRNA Endocytosis Endocytosis LNP_mRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm m1Ψ-mRNA in Cytoplasm Escape->Cytoplasm TLR Toll-like Receptors (TLR3, 7, 8) Cytoplasm->TLR Reduced Recognition RIGI RIG-I-like Receptors (RIG-I) Cytoplasm->RIGI Reduced Recognition Ribosome Ribosome Cytoplasm->Ribosome Immune_Activation Innate Immune Activation (IFN Production) TLR->Immune_Activation RIGI->Immune_Activation mRNA_Degradation mRNA Degradation Immune_Activation->mRNA_Degradation Translation_Inhibition Global Translation Inhibition Immune_Activation->Translation_Inhibition Translation Translation Initiation & Elongation Ribosome->Translation Protein Sustained High-Level Protein Production Translation->Protein

Caption: How m1Ψ-mRNA boosts protein production.

Detailed Experimental Protocols

A standardized protocol for the generation and evaluation of m1Ψ-modified mRNA is outlined below.

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA
  • Template Preparation: A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is prepared. The plasmid is linearized using a restriction enzyme that creates a blunt or 5' overhang end.

  • IVT Reaction Setup: The IVT reaction is assembled on ice. A typical reaction includes:

    • T7 RNA Polymerase

    • Transcription Buffer

    • RNase Inhibitor

    • NTP mix (ATP, GTP, CTP, and N1-Methoxymethylpseudouridine-5'-Triphosphate instead of UTP)

    • Linearized DNA template

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added to the reaction and incubated for another 15-30 minutes at 37°C.

  • Purification: The synthesized mRNA is purified using lithium chloride (LiCl) precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and salts.

  • Quality Control: The integrity and size of the mRNA are verified by agarose (B213101) gel electrophoresis. The concentration and purity are determined by UV spectrophotometry (A260/A280 ratio).

Lipid Nanoparticle (LNP) Formulation of mRNA
  • Component Preparation:

    • Aqueous Phase: The purified m1Ψ-mRNA is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Organic Phase: A lipid mixture containing an ionizable lipid, DSPC, cholesterol, and a PEG-lipid is dissolved in ethanol.

  • Microfluidic Mixing: The aqueous and organic phases are rapidly mixed using a microfluidic device. The controlled mixing at a specific flow rate ratio (e.g., 3:1 aqueous to organic) facilitates the self-assembly of the lipids and mRNA into LNPs.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH. The LNPs are then concentrated using a centrifugal filter device.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of the mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Delivery and Analysis of Protein Expression
  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • Administration: The LNP-formulated m1Ψ-mRNA is administered via the desired route (e.g., intramuscular, intravenous, or intradermal injection). The dosage will depend on the specific application and the reporter gene being used.

  • Bioluminescence Imaging (for luciferase reporter):

    • At various time points post-injection (e.g., 6 hours, 24 hours, and then every few days for up to several weeks), mice are anesthetized.

    • A D-luciferin substrate is administered via intraperitoneal injection.

    • After a short incubation period (10-15 minutes), the mice are imaged using an in vivo imaging system (IVIS) to detect the bioluminescent signal.

  • Data Quantification and Analysis: The bioluminescence intensity (measured in photons per second per square centimeter per steradian) is quantified for the region of interest. The area under the curve (AUC) is calculated to determine the total protein expression over the entire study period.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N1-Methoxymethyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling N1-Methoxymethyl pseudouridine (B1679824), a key component in RNA therapeutics and research.

N1-Methoxymethyl pseudouridine is a modified nucleoside integral to the development of RNA-based drugs and vaccines due to its ability to enhance stability and reduce the immunogenicity of mRNA.[][][3][4] While Safety Data Sheets (SDS) from various suppliers indicate that this compound is not classified as a hazardous substance, proper laboratory hygiene and specific handling procedures are crucial to maintain the integrity of the compound and ensure the safety of personnel.[5][6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Standard laboratory PPE is required to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are preferred.[9] Always wear gloves and change them frequently, especially after touching common surfaces.[10][11][12]
Eye Protection Safety Glasses/GogglesWear safety glasses with side shields or goggles at all times in the laboratory.[9]
Body Protection Lab CoatA clean lab coat or gown should be worn to protect personal clothing from contamination.[9][11][12]
Respiratory Protection Not generally requiredBased on current SDS, respiratory protection is not required under normal handling conditions with adequate ventilation.[7][8]

Operational Plan: Step-by-Step Handling Protocol

A meticulous workflow is critical to prevent contamination, particularly from ubiquitous ribonucleases (RNases) that can degrade RNA-based compounds.[10][11][12][13]

1. Preparation of the Workspace:

  • Designate a specific area for handling this compound and other RNA-related work.[14]

  • Thoroughly clean the work surface with an RNase decontamination solution.[13]

  • Use sterile, disposable plasticware and certified RNase-free pipette tips and tubes whenever possible.[10][12]

  • If using glassware, bake it at 180°C for at least four hours to inactivate RNases.[10]

2. Handling the Compound:

  • Before starting, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Handle the compound in a well-ventilated area.[5][7]

  • Use dedicated, RNase-free equipment for all manipulations.[11]

  • Avoid breathing on or touching any surfaces that will come into contact with the sample.[13]

3. Storage:

  • Store this compound at or below -20°C in its original, tightly sealed container in a dry place.[5][8]

  • Keep RNA samples on ice during use to prevent degradation.[11]

The following diagram illustrates the recommended workflow for handling this compound to ensure both safety and compound integrity.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Clean RNase-Free Area don_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe prep_materials Use RNase-Free Labware & Reagents don_ppe->prep_materials equilibrate Equilibrate Compound to Room Temperature prep_materials->equilibrate Proceed to Handling handle Handle in Ventilated Area with RNase-Free Technique equilibrate->handle store Store at <= -20°C handle->store Complete Work dispose Dispose of Waste Properly store->dispose

Figure 1: this compound Handling Workflow

First Aid and Spill Procedures

In the event of accidental exposure or a spill, follow these immediate steps:

IncidentFirst Aid / Spill Response
Eye Contact Immediately rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.[6][15]
Skin Contact Wash the affected skin area with soap and water.[6]
Inhalation Move the person to fresh air.[6]
Ingestion Rinse the mouth with water.[6][15]
Spill Ensure adequate ventilation.[5] Soak up the spill with an inert absorbent material and transfer it to a properly labeled container for disposal.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Classification: This material and its container should be treated as chemical waste.[5]

  • Disposal Method: Dispose of the compound and any contaminated labware (e.g., pipette tips, tubes) in accordance with local, state, and federal regulations.[8] This typically involves collection in a designated, labeled hazardous waste container for pickup by a certified waste disposal service. Do not dispose of it down the drain.[8]

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate laboratory waste stream.

By adhering to these safety protocols and handling guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their experiments and advancing the field of RNA-based therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.